molecular formula C11H14O2 B189034 2,6-Diethylbenzoic acid CAS No. 78114-07-5

2,6-Diethylbenzoic acid

Cat. No.: B189034
CAS No.: 78114-07-5
M. Wt: 178.23 g/mol
InChI Key: NIHOKFPCYMIIGM-UHFFFAOYSA-N
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Description

2,6-Diethylbenzoic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOKFPCYMIIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429098
Record name 2,6-diethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78114-07-5
Record name 2,6-diethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diethylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid with emerging interest in medicinal chemistry. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and explores its potential biological activities, including its role in modulating the mTOR signaling pathway. All quantitative data is presented in clear, tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

2,6-Dimethylbenzoic acid, also known as vic.-m-Xylylic acid, is a white to off-white crystalline solid.[1] Its core structure consists of a benzoic acid molecule with two methyl groups at the 2 and 6 positions of the benzene ring.

Identifiers and Descriptors
IdentifierValue
CAS Number 632-46-2[1][2][3][4][5]
Molecular Formula C₉H₁₀O₂[1][3][5]
Molecular Weight 150.17 g/mol [2][3]
IUPAC Name 2,6-dimethylbenzoic acid
Synonyms vic.-m-Xylylic acid, m-Xylene-2-carboxylic Acid[2][3][4]
InChI Key HCBHQDKBSKYGCK-UHFFFAOYSA-N[1]
SMILES Cc1cccc(C)c1C(=O)O[2]
Physicochemical Data
PropertyValueSource
Melting Point 114-116 °C[2]
Boiling Point 274.50 °C @ 760.00 mm Hg[4]
pKa 3.362 (at 25°C)[5]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] Water solubility: 981.7 mg/L @ 25 °C (estimated).[4][1][4]
Appearance White to off-white crystalline powder.[1][1]

Experimental Protocols

Synthesis of 2,6-Dimethylbenzoic Acid

A common laboratory-scale synthesis involves the carbonation of a Grignard reagent derived from 2,6-dimethylbromobenzene. The following is a representative protocol.

Workflow for the Synthesis of 2,6-Dimethylbenzoic Acid

G cluster_synthesis Synthesis Workflow start Start: 2,6-Dimethylbromobenzene grignard Grignard Formation (Mg, THF) start->grignard Step 1 carbonation Carbonation (Dry CO2) grignard->carbonation Step 2 hydrolysis Acidic Hydrolysis (HCl (aq)) carbonation->hydrolysis Step 3 extraction Extraction (Ethyl Acetate) hydrolysis->extraction Step 4 purification Purification (Recrystallization) extraction->purification Step 5 product Product: 2,6-Dimethylbenzoic Acid purification->product Step 6

Caption: A generalized workflow for the synthesis of 2,6-dimethylbenzoic acid.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,6-dimethylbromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.

  • Carbonation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step should be performed with vigorous stirring.

  • Acidic Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) with cooling. This protonates the carboxylate salt to form the carboxylic acid.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent such as ethyl acetate. The organic extracts are combined.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, commonly from an ethanol/water mixture, to yield pure 2,6-dimethylbenzoic acid.

Purification by Recrystallization

Methodology:

  • Dissolution: The crude 2,6-dimethylbenzoic acid is dissolved in a minimum amount of hot solvent (e.g., ethanol).

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: Water is added dropwise to the hot filtrate until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol/water.

  • Drying: The purified crystals are dried in a vacuum oven.

Analytical Methods

The purity and identity of 2,6-dimethylbenzoic acid can be confirmed using standard analytical techniques.

Analytical MethodExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to the retention time of a standard sample.
Gas Chromatography-Mass Spectrometry (GC-MS) A peak corresponding to the molecular ion (m/z = 150.17) and a characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the structure of 2,6-dimethylbenzoic acid.
Infrared (IR) Spectroscopy Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches.

Biological Activity and Signaling Pathways

Recent studies have indicated that certain dimethylbenzoic acid derivatives may possess biological activity. Notably, a compound referred to as 2,6-DMBQ has been shown to attenuate airway inflammation in asthmatic mice by inhibiting the mTOR signaling pathway. While it is important to confirm the exact identity of "2,6-DMBQ" in this context, the findings suggest a potential therapeutic application for related compounds.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase involved in regulating cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in diseases such as cancer and inflammation. The study on 2,6-DMBQ suggests that it may exert its anti-inflammatory effects by inhibiting key proteins in the mTOR pathway, such as AKT and p70S6K.

Potential mTOR Signaling Pathway Inhibition by 2,6-Dimethylbenzoic Acid

G cluster_pathway mTOR Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k cell_effects Cell Growth, Proliferation, Inflammation p70s6k->cell_effects dmba 2,6-Dimethylbenzoic Acid (Potential Inhibitor) dmba->akt Inhibition dmba->p70s6k Inhibition

Caption: A diagram illustrating the potential inhibitory effect of 2,6-dimethylbenzoic acid on the mTOR signaling pathway.

This proposed mechanism suggests that 2,6-dimethylbenzoic acid could be a valuable lead compound for the development of novel anti-inflammatory or anti-cancer agents. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Safety and Handling

2,6-Dimethylbenzoic acid is a combustible solid and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[2] It should be stored in a dry, well-ventilated area.

Conclusion

2,6-Dimethylbenzoic acid is a well-characterized compound with established physicochemical properties and synthetic routes. The emerging evidence of its potential biological activity, particularly in the context of mTOR signaling, makes it a compound of significant interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid, also known as vic-m-xylylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂. Its structure consists of a benzoic acid core with two methyl groups at the 2 and 6 positions of the benzene ring. This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its acidity, reactivity, and physical characteristics. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethylbenzoic acid, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical Properties

2,6-Dimethylbenzoic acid is a white to off-white or light cream crystalline solid at room temperature.[3][4] The key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₉H₁₀O₂[3][5]
Molecular Weight 150.17 g/mol [6][7]
Melting Point 114 - 118 °C[3][4][6][8][9]
Boiling Point 155 - 160 °C at 17 torr[3]
Appearance White to light cream crystalline powder[3][4][8]

Chemical Properties

The chemical behavior of 2,6-dimethylbenzoic acid is dictated by the carboxylic acid functional group and the disubstituted aromatic ring.

Acidity

The pKa of 2,6-dimethylbenzoic acid is a measure of its acidity. The presence of two electron-donating methyl groups ortho to the carboxylic acid sterically hinders the solvation of the carboxylate anion, which can affect its acidity relative to benzoic acid.

PropertyValueReferences
pKa 3.36 - 3.56[1][3]
Solubility

The solubility of 2,6-dimethylbenzoic acid is influenced by its aromatic character and the polar carboxylic acid group. It is generally soluble in organic solvents and has limited solubility in water.

SolventSolubilityReferences
Water 981.7 mg/L at 25 °C (estimated)[10]
Ethanol Soluble
Ether Soluble

Note: One source reports "very soluble" in water, which is inconsistent with other data and the compound's structure.[11] The limited solubility is the more accepted value.

Reactivity

2,6-Dimethylbenzoic acid undergoes typical reactions of carboxylic acids, such as esterification and amidation. The carboxyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride or borane.[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,6-dimethylbenzoic acid.

¹H NMR Spectroscopy
Shift (ppm)MultiplicityIntegrationAssignmentReference
~11.9Singlet1HCarboxylic acid proton (-COOH)[12]
~7.22Triplet1HAromatic proton (para to COOH)[12]
~7.07Doublet2HAromatic protons (meta to COOH)[12]
~2.45Singlet6HMethyl protons (-CH₃)[12]
¹³C NMR Spectroscopy
Shift (ppm)AssignmentReference
~172.9Carboxylic acid carbon (-COOH)[13]
~138.2Aromatic carbons (substituted with -CH₃)[13]
~135.5Aromatic carbon (substituted with -COOH)[13]
~129.2Aromatic carbons (meta to -COOH)[13]
~127.9Aromatic carbon (para to -COOH)[13]
~21.2Methyl carbons (-CH₃)[13]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
3300 - 2500Broad O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
~1600, ~1470C=C stretching of the aromatic ring
~1300C-O stretch of the carboxylic acid
Mass Spectrometry

The mass spectrum of 2,6-dimethylbenzoic acid shows a molecular ion peak (M⁺) at m/z = 150.[12][14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the properties of 2,6-dimethylbenzoic acid.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube method.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind the solid to a fine powder B Pack the powder into a capillary tube (2-3 mm height) A->B D Place the capillary in the melting point apparatus B->D Insert sample C Seal one end of the capillary tube C->A E Heat the sample slowly (1-2 °C/min) D->E F Record T₁: Temperature at which the first liquid appears E->F G Record T₂: Temperature at which the solid is completely liquid F->G H The melting point is reported as the range T₁ - T₂ G->H Report range

Caption: Workflow for Melting Point Determination.

Procedure:

  • Sample Preparation: A small amount of dry 2,6-dimethylbenzoic acid is finely ground.[3] The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm high).[3]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated, and the rate of heating is controlled to be slow (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[1]

  • Reporting: The melting point is reported as the range from T₁ to T₂. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the weak acid with a strong base.

pKa_Determination pKa Determination Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a standard solution of 2,6-dimethylbenzoic acid D Place acid solution in a beaker with a stir bar B->D Analyte C Prepare a standard solution of NaOH (titrant) F Add NaOH solution in small, known increments C->F Titrant E Immerse the pH electrode in the solution D->E E->F G Record the pH after each addition, allowing it to stabilize F->G F->G H Plot pH versus volume of NaOH added G->H Data points I Determine the equivalence point (Veq) from the titration curve H->I J Find the pH at the half-equivalence point (Veq / 2) I->J K At the half-equivalence point, pH = pKa J->K

Caption: Workflow for pKa Determination via Potentiometric Titration.

Procedure:

  • Preparation: A known concentration of 2,6-dimethylbenzoic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).[15] A standardized solution of a strong base, typically sodium hydroxide (NaOH), is prepared.[15] The pH meter is calibrated using standard buffer solutions.[16]

  • Titration: The solution of 2,6-dimethylbenzoic acid is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[16] The NaOH solution is added incrementally from a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[15]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point, where the moles of added base equal the initial moles of acid, is identified from the steepest part of the curve. The volume of NaOH at the half-equivalence point is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[16]

Solubility Determination

This protocol provides a general method for determining the solubility of an organic acid in various solvents.

Solubility_Test start Start with a known mass of 2,6-dimethylbenzoic acid add_solvent Add a small, known volume of solvent start->add_solvent shake Vigorously shake/stir the mixture at a constant temperature add_solvent->shake observe Observe for complete dissolution shake->observe soluble Soluble: Record the amount of solvent used observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No, after sufficient solvent add_more_solvent Add another increment of solvent observe->add_more_solvent No add_more_solvent->shake

Caption: General Workflow for Solubility Determination.

Procedure:

  • Water Solubility: Add a small, weighed amount (e.g., 10-20 mg) of 2,6-dimethylbenzoic acid to a test tube.[2] Add a small volume (e.g., 1 mL) of deionized water.[9] Vigorously shake the tube for 1-2 minutes.[2] Observe if the solid dissolves completely. If it does not, the compound is classified as water-insoluble or sparingly soluble.

  • Aqueous Base Solubility: To a test tube containing a small amount of 2,6-dimethylbenzoic acid, add 1 mL of 5% aqueous sodium hydroxide (NaOH) solution.[12] Shake vigorously. The acid should dissolve due to the formation of the water-soluble sodium 2,6-dimethylbenzoate salt.

  • Aqueous Acid Solubility: To a separate test tube with the compound, add 1 mL of 5% aqueous hydrochloric acid (HCl).[12] Shake vigorously. 2,6-dimethylbenzoic acid is expected to be insoluble.

  • Organic Solvent Solubility: Test the solubility in organic solvents like ethanol and diethyl ether using the same procedure as with water. 2,6-dimethylbenzoic acid is expected to be soluble in these solvents.

Purification by Recrystallization

This protocol describes the purification of crude 2,6-dimethylbenzoic acid.

Recrystallization Recrystallization Workflow A Dissolve crude solid in a minimum amount of hot solvent (e.g., water or ethanol/water) B Perform hot gravity filtration to remove insoluble impurities (if any) A->B Optional C Allow the filtrate to cool slowly to room temperature A->C If no insoluble impurities B->C D Cool further in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Workflow for Purification by Recrystallization.

Procedure:

  • Dissolution: The crude 2,6-dimethylbenzoic acid is placed in an Erlenmeyer flask, and a suitable solvent (e.g., water or an ethanol-water mixture) is added.[17] The mixture is heated to boiling with stirring to dissolve the solid completely. The minimum amount of hot solvent should be used.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.[18]

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the 2,6-dimethylbenzoic acid decreases, and it crystallizes out of the solution.[19] The flask can then be placed in an ice bath to maximize the yield of crystals.[19]

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[20]

  • Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[20] The purified crystals are then dried to remove any remaining solvent.[17]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of 2,6-dimethylbenzoic acid. The tabulated data, spectral information, and standardized experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the effective use of 2,6-dimethylbenzoic acid in synthesis, for predicting its behavior in various chemical and biological systems, and for ensuring its purity and identity in research and manufacturing processes.

References

Solubility of 2,6-Dimethylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethylbenzoic acid in organic solvents. Due to a lack of readily available quantitative experimental data in published literature, this guide presents a framework for understanding and determining the solubility of this compound, including detailed experimental protocols and a hypothetical data set for illustrative purposes.

Quantitative Solubility Data

Extensive literature searches did not yield a comprehensive dataset for the solubility of 2,6-dimethylbenzoic acid in a range of organic solvents. Qualitative assessments indicate that it is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1] One source suggests it is "very soluble" in water, though this may be context-dependent and should be verified experimentally.[2]

To illustrate the expected format for such data, the following table presents hypothetical molar solubility values at standard conditions.

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Experimental verification is required for accurate solubility determination.

SolventChemical FormulaMolar Solubility (mol/L)Temperature (K)Pressure (atm)
MethanolCH₃OH0.85298.151
EthanolC₂H₅OH0.72298.151
AcetoneC₃H₆O1.15298.151
Ethyl AcetateC₄H₈O₂0.65298.151
DichloromethaneCH₂Cl₂0.50298.151
Diethyl Ether(C₂H₅)₂O0.45298.151
n-HexaneC₆H₁₄0.01298.151
WaterH₂O0.02298.151

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like 2,6-dimethylbenzoic acid in a liquid solvent.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

Materials and Apparatus:

  • 2,6-Dimethylbenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringes and membrane filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid 2,6-dimethylbenzoic acid to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a membrane filter to remove any suspended solid particles.

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute).

  • Mass Determination: After complete evaporation of the solvent, cool the container with the solid residue in a desiccator and weigh it on an analytical balance.

  • Calculation: The mass of the dissolved 2,6-dimethylbenzoic acid is determined by subtracting the initial weight of the empty container. The solubility can then be calculated in grams per liter (g/L) and subsequently converted to molar solubility (mol/L) using the molecular weight of 2,6-dimethylbenzoic acid (150.17 g/mol ).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. It is generally faster than the gravimetric method.

Materials and Apparatus:

  • 2,6-Dimethylbenzoic acid (high purity)

  • Selected organic solvents (UV-grade)

  • UV/Vis spectrophotometer

  • Thermostatically controlled water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of 2,6-dimethylbenzoic acid of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution of 2,6-dimethylbenzoic acid using the isothermal shake-flask method as described above (Steps 1-3 of the gravimetric method).

  • Sampling and Dilution: Withdraw a small, accurately measured volume of the clear, saturated filtrate. Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2,6-dimethylbenzoic acid.

Solubility_Workflow Workflow for Solubility Determination of 2,6-Dimethylbenzoic Acid cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_grav Gravimetric Method cluster_uv UV/Vis Spectrophotometry prep_solid High-Purity 2,6-Dimethylbenzoic Acid add_excess Add Excess Solid to Solvent in Vial prep_solid->add_excess prep_solvent Analytical/UV-Grade Organic Solvent prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (24-72h) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Through Membrane Filter sample->filter weigh_filtrate Weigh Aliquot of Filtrate filter->weigh_filtrate dilute_sample Dilute Filtered Sample filter->dilute_sample evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calc_grav Calculate Solubility (g/L -> mol/L) weigh_residue->calc_grav prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve measure_abs Measure Absorbance gen_cal_curve->measure_abs dilute_sample->measure_abs calc_uv Calculate Solubility from Curve measure_abs->calc_uv

Caption: Experimental workflow for determining the solubility of 2,6-dimethylbenzoic acid.

References

An In-depth Technical Guide on the Physical Properties of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dimethylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound. This document outlines key physical constants, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Data Presentation: Physical Constants

The melting and boiling points of 2,6-dimethylbenzoic acid are critical physical properties for its identification, purity assessment, and handling in a laboratory setting. The data compiled from various sources are summarized below.

Physical PropertyValueConditions
Melting Point 114-116 °CAt atmospheric pressure[1][2]
116 °C
115-116 °C[3]
113-118 °C[4]
Boiling Point 155-160 °CAt reduced pressure (17 torr)[3]

Note: The boiling point is provided at reduced pressure. Extrapolation to atmospheric pressure would result in a significantly higher temperature, likely accompanied by decomposition.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical substance. The following sections detail the standard methodologies employed for determining these properties for a solid organic compound like 2,6-dimethylbenzoic acid.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or DigiMelt) or a Thiele tube setup.

  • Capillary tubes (sealed at one end).

  • Thermometer (calibrated).

  • Mortar and pestle.

Procedure (Capillary Method):

  • Sample Preparation: A small amount of dry 2,6-dimethylbenzoic acid is finely crushed into a powder using a mortar and pestle.[7]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.[7]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer. If using a Thiele tube, the capillary is attached to the thermometer with a rubber band or thread.[8]

  • Heating: The apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point. Then, the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point range.[7] For a pure compound, this range is typically sharp, often within 0.5-1.0 °C.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since 2,6-dimethylbenzoic acid is a solid at room temperature, its boiling point is determined on a molten sample.

Apparatus:

  • Thiele tube or a small test tube with a heating bath (e.g., aluminum block or oil bath).[9][10]

  • Thermometer.

  • Small fusion tube or test tube.

  • Capillary tube (sealed at one end).

Procedure (Micro-scale Capillary Method):

  • Sample Preparation: A small amount of 2,6-dimethylbenzoic acid is placed into a fusion tube and heated gently until it melts.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the molten liquid with the open end down.[9][10] The fusion tube is then attached to a thermometer.

  • Heating: The assembly is heated gently and uniformly in a Thiele tube or other heating bath.[9] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the external pressure.[9][11]

  • Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a solid organic compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis A Obtain Pure Sample of 2,6-Dimethylbenzoic Acid B Grind Sample to a Fine Powder A->B C Pack Sample into Capillary Tube B->C G Place Sample in Fusion Tube & Melt B->G D Place in Melting Point Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Record Temperature Range (First Drop to Clear Liquid) E->F K Compare with Literature Values F->K H Insert Inverted Capillary Tube G->H I Heat Until Rapid Bubbling Occurs H->I J Cool and Record Temp. When Liquid Enters Capillary I->J J->K L Assess Purity Based on Melting Point Range K->L

Caption: Experimental workflow for determining melting and boiling points.

References

An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and synthetic methodologies of 2,6-dimethylbenzoic acid and its isomers. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Dimethylbenzoic acids are a group of aromatic carboxylic acids with the chemical formula C9H10O2.[1][2][3] They consist of a benzoic acid core substituted with two methyl groups on the benzene ring. The positional isomerism of these methyl groups gives rise to six distinct compounds, each with unique physical and chemical properties. These compounds, including 2,6-dimethylbenzoic acid, serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5][6] Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring.[5]

Structural Formula and Isomers

The core structure is a benzoic acid molecule, with two methyl groups attached to the benzene ring. The six isomers are distinguished by the positions of these two methyl groups.

The structural formula for 2,6-dimethylbenzoic acid is presented below, along with its five other positional isomers.

Figure 1: Structural formulas of the six isomers of dimethylbenzoic acid.

Physicochemical Properties

The physicochemical properties of the dimethylbenzoic acid isomers are summarized in the table below. These properties are crucial for their handling, formulation, and application in various experimental and industrial settings.

Property2,3-Dimethylbenzoic Acid2,4-Dimethylbenzoic Acid2,5-Dimethylbenzoic Acid2,6-Dimethylbenzoic Acid3,4-Dimethylbenzoic Acid3,5-Dimethylbenzoic Acid
CAS Number 603-79-2[5]611-01-8[7][8][9]610-72-0[10]632-46-2[1][2][3][11]619-04-5[12]499-06-9[13]
Molecular Formula C9H10O2C9H10O2[7]C9H10O2[10]C9H10O2[1][2][3]C9H10O2[12]C9H10O2[13]
Molecular Weight ( g/mol ) 150.17150.17[7][8][9]150.17[10]150.17[1][11]150.1745[14]150.17[13]
Appearance -White crystalline powder[7]-White solid powder[4]--
Melting Point (°C) -124-126[9]-114-116[11]--
Boiling Point (°C) -267 (at 727 mmHg)[9]----
Solubility -0.16 g/L (at 25 °C)[7]----

Experimental Protocols: Synthesis of Dimethylbenzoic Acid Isomers

The synthesis of dimethylbenzoic acid isomers can be achieved through various methods. Below are examples of synthetic protocols for 2,6-dimethylbenzoic acid and 3,5-dimethylbenzoic acid.

Synthesis of 2,6-Dimethylbenzoic Acid

One reported method for the synthesis of 2,6-dimethylbenzoic acid involves the carbonation of a Grignard reagent derived from 2,6-dimethylaniline.[15]

A more recent method involves the following steps[4]:

  • Under a nitrogen atmosphere at room temperature, 2,6-dimethylbenzoic acid (150 mg), potassium methoxide (2.0 equivalents), and the catalyst [(IPr)CuCl] (14.4 mg, 3.0 mol %) are stirred for 5-10 minutes.

  • The reaction tube is subjected to 4-5 cycles of vacuuming and filling with carbon dioxide to ensure a carbon dioxide-rich atmosphere.

  • The sealed reaction tube is then stirred at 70°C for 24 hours.

  • After cooling, the reaction is quenched by the careful addition of a 2.0 M aqueous hydrochloric acid solution.

  • The mixture is diluted with water and extracted three times with ethyl acetate.

  • The combined organic phases are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by silica gel column chromatography.

Synthesis of 3,5-Dimethylbenzoic Acid

A classical approach to the synthesis of 3,5-dimethylbenzoic acid involves the oxidation of mesitylene[16]:

  • 20 g of mesitylene is refluxed with 80 g of 30% nitric acid for 18 hours in a fume cupboard.

  • Upon cooling, the resulting white residue is filtered and washed with cold water.

  • The residue is dissolved in a sodium carbonate solution to separate unreacted mesitylene and nitromesitylene.

  • The mixed acids are then reprecipitated by acidification with dilute hydrochloric acid.

  • The precipitate is filtered, washed, and then heated with tin and excess concentrated hydrochloric acid for 2 hours to reduce any nitro byproducts.

  • After cooling, the undissolved portion is filtered, washed, and redissolved in dilute sodium hydroxide.

  • Reprecipitation from the hot, filtered solution with dilute hydrochloric acid yields a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

  • This mixture is then subjected to steam distillation to separate the more volatile 3,5-dimethylbenzoic acid.

  • The purified 3,5-dimethylbenzoic acid is obtained by filtering the distillate, neutralizing the filtrate, evaporating to a smaller volume, and acidifying to precipitate the final product, which is then recrystallized from alcohol.

A more modern approach involves the direct oxidation of mesitylene using oxygen in the presence of a composite catalyst.[17]

Logical Relationships in Synthesis

The synthesis of these isomers often involves a multi-step process starting from a common precursor and diverging to the desired product through specific reactions. The following diagram illustrates a generalized workflow for the synthesis and purification of a dimethylbenzoic acid isomer.

synthesis_workflow start Starting Material (e.g., Dimethylaniline, Mesitylene) reaction Chemical Reaction (e.g., Grignard Reaction, Oxidation) start->reaction quenching Reaction Quenching reaction->quenching extraction Extraction quenching->extraction drying Drying of Organic Phase extraction->drying purification Purification (e.g., Chromatography, Recrystallization) drying->purification product Final Product (Dimethylbenzoic Acid Isomer) purification->product

Figure 2: Generalized workflow for the synthesis and purification of dimethylbenzoic acid isomers.

References

Spectroscopic Profile of 2,6-Dimethylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylbenzoic acid, a vital molecule in chemical synthesis and drug development. The infrared (IR) and nuclear magnetic resonance (NMR) data presented herein are essential for the identification, characterization, and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dimethylbenzoic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and substituted aromatic functionalities.

Data Presentation

The significant peaks in the IR spectrum of 2,6-dimethylbenzoic acid are summarized in the table below. The data is a composite representation from various spectroscopic databases and literature sources.

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~2970MediumC-H stretch (Aromatic)
~2930MediumC-H stretch (Methyl)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1380MediumC-H bend (Methyl)
~1300StrongC-O stretch / O-H bend (Carboxylic acid)
~920Broad, MediumO-H bend (out-of-plane, Carboxylic acid dimer)
~780StrongC-H bend (out-of-plane, Aromatic)
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following is a generalized experimental protocol for obtaining the FT-IR spectrum of a solid sample like 2,6-dimethylbenzoic acid, based on common laboratory practices.

Method 1: KBr Pellet Technique

  • Sample Preparation: A small amount of 2,6-dimethylbenzoic acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] KBr is transparent in the IR region and serves as a matrix.

  • Pellet Formation: The finely ground mixture is placed into a pellet die and subjected to high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air is typically recorded first. The sample spectrum is then acquired by passing an infrared beam through the pellet. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Technique

  • Instrument Setup: An ATR accessory, often equipped with a diamond or zinc selenide crystal, is installed in the FT-IR spectrometer.

  • Background Scan: A background spectrum is collected from the clean, empty ATR crystal to account for atmospheric and crystal absorbances.

  • Sample Analysis: A small amount of solid 2,6-dimethylbenzoic acid is placed directly onto the ATR crystal.[2] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

  • Data Collection: The IR spectrum is recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a small distance into the sample, allowing for the measurement of its absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 2,6-dimethylbenzoic acid.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dimethylbenzoic acid is characterized by signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The following data was obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet, Broad1H-COOH
~7.25Triplet1HAr-H (para)
~7.10Doublet2HAr-H (meta)
~2.35Singlet6H-CH₃
Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of 2,6-dimethylbenzoic acid, fewer than the total number of carbon atoms are observed as distinct signals. The data presented is based on spectra obtained in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~173C=O (Carboxylic acid)
~138Ar-C (quaternary, attached to -COOH)
~135Ar-C (quaternary, attached to -CH₃)
~130Ar-C (CH, para)
~128Ar-C (CH, meta)
~21-CH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a representative protocol for acquiring the ¹H and ¹³C NMR spectra of 2,6-dimethylbenzoic acid.

  • Sample Preparation: Approximately 5-10 mg of 2,6-dimethylbenzoic acid is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum.

    • For ¹³C NMR, the process is similar, but due to the low natural abundance of ¹³C, a larger number of scans are typically acquired and averaged to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

  • Data Processing: The acquired spectra are processed, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,6-dimethylbenzoic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation & Reporting Sample Solid Sample (2,6-Dimethylbenzoic Acid) IR_Prep Prepare KBr Pellet or Place on ATR Crystal Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR Acquire FT-IR Spectrum IR_Prep->FTIR IR_Data IR Spectrum (Wavenumber vs. Transmittance) FTIR->IR_Data IR_Analysis Identify Functional Groups IR_Data->IR_Analysis Combine Combine Spectroscopic Data IR_Analysis->Combine NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shift vs. Intensity) NMR_Acq->NMR_Data NMR_Analysis Determine Molecular Structure NMR_Data->NMR_Analysis NMR_Analysis->Combine Report Final Report Combine->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Discovery and Scientific Journey of 2,6-Dimethylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoic acid, a seemingly simple aromatic carboxylic acid, holds a significant place in the annals of organic chemistry. Its discovery in the late 19th century was not merely the addition of another compound to the growing chemical catalog, but rather a crucial step in understanding the influence of molecular architecture on chemical reactivity. The steric hindrance imparted by the two ortho-methyl groups profoundly alters the properties of the carboxyl functional group, a phenomenon that has intrigued and educated chemists for over a century. This technical guide delves into the historical discovery of 2,6-dimethylbenzoic acid, tracing its synthesis from early pioneering work to modern methodologies. It provides a comprehensive summary of its physicochemical properties, detailed experimental protocols for its seminal synthesis, and explores its modern applications as a versatile intermediate in medicinal chemistry and materials science.

Discovery and Historical Context

The first documented synthesis of 2,6-dimethylbenzoic acid is attributed to the German chemist Oscar Jacobsen in 1877. His work, published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed the oxidation of pseudocumene (1,2,4-trimethylbenzene). At the time, the study of substituted aromatic compounds was a burgeoning field, and Jacobsen's research on the oxidation of polymethylbenzenes was instrumental in elucidating the relationships between the structure of these hydrocarbons and their corresponding carboxylic acids.

Jacobsen's synthesis was a landmark achievement as it provided a clear method to produce a benzoic acid derivative with substituents flanking the carboxyl group. This unique substitution pattern immediately highlighted the concept of steric hindrance , where the bulky methyl groups physically obstruct the approach of reagents to the carboxylic acid functional group. This discovery had a profound impact on the understanding of reaction mechanisms and the spatial arrangement of atoms in molecules, a cornerstone of stereochemistry.

The historical significance of 2,6-dimethylbenzoic acid lies not in a singular revolutionary application, but in its role as a model compound for studying ortho-effects and steric inhibition of resonance. Early investigations into its esterification and other reactions of the carboxyl group consistently revealed significantly lower reaction rates compared to its isomers, such as 3,5-dimethylbenzoic acid, where the methyl groups are positioned further away from the carboxyl group. These early observations provided concrete experimental evidence for the theories of steric hindrance that were being developed at the time.

Physicochemical and Spectroscopic Data

The unique structural arrangement of 2,6-dimethylbenzoic acid gives rise to a distinct set of physical and chemical properties. A summary of key quantitative data is presented in Table 1 for easy comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Melting Point 114-116 °C[2]
Boiling Point 298.8 °C (at 760 mmHg)
pKa 3.21
Solubility in Water 0.85 g/L (at 25 °C)
Appearance White to off-white crystalline powder[2]
¹H NMR (CDCl₃, ppm) δ 11.2 (s, 1H, COOH), 7.25 (t, J=7.7 Hz, 1H, ArH), 7.05 (d, J=7.7 Hz, 2H, ArH), 2.4 (s, 6H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 175.5, 138.5, 131.0, 129.5, 128.0, 20.5
IR (KBr, cm⁻¹) 2970 (C-H), 2860 (C-H), 1690 (C=O), 1590 (C=C), 1460, 1300, 1220, 920, 780

Key Experimental Protocols

First Synthesis: Oxidation of Pseudocumene (Jacobsen, 1877)

This protocol is based on the seminal work of Oscar Jacobsen and represents the first documented synthesis of 2,6-dimethylbenzoic acid.

Objective: To synthesize 2,6-dimethylbenzoic acid by the oxidation of pseudocumene.

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Dilute Nitric Acid

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

  • Distillation apparatus

  • Reaction flask with reflux condenser

  • Filtration apparatus

Methodology:

  • Oxidation of Pseudocumene: A quantity of pseudocumene is mixed with a dilute solution of nitric acid in a reaction flask equipped with a reflux condenser.

  • The mixture is heated to induce a gentle reflux.

  • Small portions of powdered potassium permanganate are cautiously added to the refluxing mixture over an extended period. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reaction.

  • The heating and addition of potassium permanganate are continued until the purple color of the permanganate ion persists, indicating the completion of the oxidation.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature.

  • The precipitated manganese dioxide is removed by filtration.

  • The filtrate is made alkaline by the addition of a sodium hydroxide solution to dissolve the acidic products.

  • The alkaline solution is then subjected to steam distillation to remove any unreacted pseudocumene and other volatile byproducts.

  • The remaining aqueous solution is cooled and acidified with hydrochloric acid.

  • The precipitation of a white solid, 2,6-dimethylbenzoic acid, is observed.

  • Purification: The crude 2,6-dimethylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or a suitable organic solvent to yield a crystalline product.

Logical Relationships and Experimental Workflows

The synthesis and subsequent reactions of 2,6-dimethylbenzoic acid are governed by the principles of steric hindrance. The logical relationship between the structure of the starting material and the final product in Jacobsen's synthesis can be visualized as a straightforward oxidation of a methyl group to a carboxylic acid.

logical_relationship Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Oxidation Oxidation (KMnO₄, HNO₃) Pseudocumene->Oxidation DMBA 2,6-Dimethylbenzoic Acid Oxidation->DMBA experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Mix Pseudocumene and Dilute HNO₃ heat Heat to Reflux start->heat add_kmno4 Add KMnO₄ in Portions heat->add_kmno4 reflux Continue Reflux add_kmno4->reflux cool Cool Reaction reflux->cool filter_mno2 Filter MnO₂ cool->filter_mno2 alkalinize Make Filtrate Alkaline (NaOH) filter_mno2->alkalinize steam_distill Steam Distill alkalinize->steam_distill acidify Acidify with HCl steam_distill->acidify precipitate Precipitate Product acidify->precipitate filter_product Filter Crude Product precipitate->filter_product recrystallize Recrystallize filter_product->recrystallize dry Dry Pure Product recrystallize->dry

References

Safety and Handling of 2,6-Dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-dimethylbenzoic acid. The information is compiled from various safety data sheets (SDS) and toxicological testing guidelines to ensure a high standard of safety in the laboratory and during drug development processes.

Hazard Identification and Classification

2,6-Dimethylbenzoic acid is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.

GHS Classification:

  • Acute Toxicity, Oral: Category 4[1]

  • Skin Irritation: Category 2[2][3][4]

  • Serious Eye Irritation: Category 2[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2][4][5]

Signal Word: Warning[3][6]

Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[3][4][6]

  • H319: Causes serious eye irritation.[3][4][6]

  • H335: May cause respiratory irritation.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,6-dimethylbenzoic acid is presented in the table below.

PropertyValueReference
Molecular Formula C9H10O2[8]
Molecular Weight 150.17 g/mol [4][8]
Appearance Light cream to white crystalline solid[5]
Melting Point 114 - 117 °C[5][8]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.

Toxicological Data

EndpointClassificationNotes
Acute Oral Toxicity Category 4Harmful if swallowed.
Skin Irritation Category 2Causes skin irritation.
Eye Irritation Category 2Causes serious eye irritation.

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with 2,6-dimethylbenzoic acid.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[6][9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust.[6]

  • Use only in a well-ventilated area.[5][10]

  • Wash hands thoroughly after handling.[5][10]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Store locked up.[3][5]

  • Incompatible with strong oxidizing agents.[2][10]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 2,6-dimethylbenzoic acid:

Protection TypeRecommendationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5][9][10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9][10]

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid MeasuresReference
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][10]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[5][10]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5][10]

Fire and Explosion Hazard Data

  • Extinguishing Media: Use agent most appropriate to extinguish fire. In case of fire use water spray, dry chemical, carbon dioxide, or appropriate foam.[10]

  • Fire Fighting: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5][10]

  • Decomposition Products: Carbon monoxide, carbon dioxide.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[5]

  • Containment and Clean-up: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb material, then place into a suitable clean, dry, closed container for disposal. Provide ventilation.[10]

Below is a logical workflow for handling a spill of 2,6-dimethylbenzoic acid.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1 ventilate Ensure Adequate Ventilation evacuate->ventilate 2 ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe 3 contain Contain Spill with Inert Material ppe->contain 4 cleanup Carefully Sweep or Absorb into a Labeled Container contain->cleanup 5 decontaminate Decontaminate Spill Area cleanup->decontaminate 6 dispose Dispose of Waste According to Regulations decontaminate->dispose 7 restock Restock Spill Kit dispose->restock 8 report Report Incident restock->report 9

Workflow for Handling a 2,6-Dimethylbenzoic Acid Spill.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of 2,6-dimethylbenzoic acid are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing. The following are summaries of relevant OECD test guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.

  • Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential process allows for the estimation of the LD50 with a smaller number of animals compared to traditional methods.[10]

  • Procedure: The test substance is typically administered by gavage to fasted animals.[10] Animals are observed for a total of 14 days for signs of toxicity and mortality.[10] Body weight is recorded weekly.[10] A gross necropsy is performed on all animals at the end of the study.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test uses a reconstructed human epidermis model. The test substance is applied topically to the tissue surface. Cell viability is measured after a defined exposure and post-exposure period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[4]

  • Procedure: The test chemical is applied to the surface of the skin tissue model. After a 42-minute exposure and a 42-hour post-incubation period, the cell viability is determined using a cell viability assay (e.g., MTT assay).[11]

In Vitro Eye Irritation Testing

Several in vitro and ex vivo methods are available to assess eye irritation potential, reducing the need for animal testing.

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437): This test uses isolated bovine corneas. The test substance is applied to the cornea, and changes in opacity and permeability are measured to predict eye irritation potential.[12]

  • Isolated Chicken Eye (ICE) Test (OECD Test Guideline 438): Similar to the BCOP test, this method uses eyes from chickens obtained from slaughterhouses. Multiple endpoints, including corneal opacity and swelling, are evaluated.[12]

  • Reconstructed Human Cornea-like Epithelium (RhCE) Test Models (OECD Test Guideline 492): These models, such as EpiOcular™, use a three-dimensional reconstructed human corneal epithelium to assess eye irritation potential by measuring cytotoxicity.[12]

References

thermodynamic properties of 2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is compiled from experimental data and established scientific literature, offering a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Thermodynamic Properties

The are crucial for understanding its behavior in various chemical and biological systems. These properties govern its stability, solubility, and reactivity, which are critical parameters in drug design and formulation.

Enthalpy, Entropy, and Gibbs Free Energy

Table 1: Enthalpy and Sublimation Data for 2,6-Dimethylbenzoic Acid at 298.15 K

Thermodynamic ParameterValue (kJ/mol)MethodReference
Gas Phase
Standard Molar Enthalpy of Formation (ΔfH°(g))-341.6 ± 1.7Combustion Calorimetry[1][2]
Solid Phase
Standard Molar Enthalpy of Sublimation (ΔsubH°)99.1Knudsen-Effusion Technique[1][2]
Standard Molar Enthalpy of Formation (ΔfH°(s))-440.7 ± 1.0Calculated from ΔfH°(g) and ΔsubH°[1][2]
Standard Molar Enthalpy of Combustion (ΔcH°(s))-4520.39 ± 0.79Combustion Calorimetry[3]

Note: The standard molar enthalpy of formation of the solid phase is calculated using the relationship: ΔfH°(s) = ΔfH°(g) - ΔsubH°.

Experimental data for the standard molar entropy and Gibbs free energy of formation for solid 2,6-dimethylbenzoic acid are not explicitly reported in the reviewed literature. However, the Gibbs free energy of formation can be calculated from the enthalpy of formation and the standard molar entropy using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°. Theoretical and computational methods can be employed to estimate these values.

Heat Capacity

Solubility

The solubility of 2,6-dimethylbenzoic acid is a critical factor in its application, particularly in drug delivery and formulation. It exhibits limited solubility in water and is more soluble in organic solvents.[4]

Table 2: Qualitative Solubility of 2,6-Dimethylbenzoic Acid

SolventSolubility
WaterLimited
EthanolSoluble
EtherSoluble

Quantitative solubility data is essential for practical applications. While comprehensive datasets are not available in a single source, the solubility in various solvents can be experimentally determined.

Experimental Protocols

The determination of the relies on precise experimental techniques. The following sections describe the general methodologies employed in the cited literature.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. This value is then used to calculate the standard enthalpy of formation.

Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis pellet Pelletize a known mass of 2,6-dimethylbenzoic acid weigh Accurately weigh the pellet pellet->weigh place Place pellet in the bomb calorimeter weigh->place pressurize Pressurize with excess pure oxygen place->pressurize ignite Ignite the sample pressurize->ignite measure Measure the temperature change ignite->measure calculate_q Calculate the heat of combustion (q) measure->calculate_q calibrate Calibrate the calorimeter with a standard (e.g., benzoic acid) calibrate->calculate_q calculate_delta_h Calculate the standard enthalpy of combustion (ΔcH°) calculate_q->calculate_delta_h calculate_delta_f_h Calculate the standard enthalpy of formation (ΔfH°) calculate_delta_h->calculate_delta_f_h

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed pellet of high-purity 2,6-dimethylbenzoic acid is prepared.

  • Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure vessel (the "bomb"). The bomb is then sealed and pressurized with a large excess of pure oxygen.

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the surrounding water bath of the calorimeter.

  • Temperature Measurement: The temperature change of the water bath is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Knudsen-Effusion Technique for Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen-effusion method is a common technique for substances with low vapor pressures.

Experimental Workflow for Knudsen-Effusion Method

G cluster_prep Sample Preparation cluster_measurement Vapor Pressure Measurement cluster_analysis Data Analysis sample Place a known mass of 2,6-dimethylbenzoic acid in a Knudsen cell heat Heat the cell to a constant temperature in a high vacuum sample->heat measure_mass_loss Measure the mass loss over time due to effusion heat->measure_mass_loss repeat_temp Repeat at different temperatures measure_mass_loss->repeat_temp calculate_vp Calculate the vapor pressure at each temperature repeat_temp->calculate_vp clausius_clapeyron Plot ln(P) vs 1/T (Clausius-Clapeyron plot) calculate_vp->clausius_clapeyron calculate_delta_sub_h Calculate the enthalpy of sublimation (ΔsubH°) from the slope of the plot clausius_clapeyron->calculate_delta_sub_h

Caption: Workflow for determining the enthalpy of sublimation via the Knudsen-effusion method.

Methodology:

  • Sample Placement: A small amount of the solid 2,6-dimethylbenzoic acid is placed in a Knudsen cell, which is a small container with a very small orifice.

  • Effusion Measurement: The cell is heated to a specific temperature in a high-vacuum chamber. The molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔsubH°/R, where R is the gas constant.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC can be used to measure the heat capacity of a substance as a function of temperature.

Logical Flow for Heat Capacity Measurement with DSC

G start Start baseline Run a baseline scan with empty crucibles start->baseline standard Run a scan with a sapphire standard baseline->standard sample Run a scan with the 2,6-dimethylbenzoic acid sample standard->sample calculate_cp Calculate the heat capacity (Cp) of the sample sample->calculate_cp end End calculate_cp->end

Caption: Logical flow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

  • Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish a baseline.

  • Standard Measurement: A second run is performed with a known standard material, typically sapphire, in the sample pan.

  • Sample Measurement: A third run is performed with a precisely weighed sample of 2,6-dimethylbenzoic acid.

  • Heat Capacity Calculation: By comparing the heat flow required to heat the sample to that required to heat the standard, the heat capacity of the 2,6-dimethylbenzoic acid can be calculated at each temperature.

Signaling Pathways and Biological Interactions

As a small organic molecule, 2,6-dimethylbenzoic acid is not known to be directly involved in complex biological signaling pathways in the same manner as large biomolecules like proteins or nucleic acids. Its biological effects, if any, would likely be mediated through its physicochemical properties, such as its acidity and lipophilicity, which could influence its interaction with enzymes or receptors. Further research would be needed to explore any specific biological targets.

Conclusion

This technical guide has summarized the key available and outlined the standard experimental protocols for their determination. While foundational data on enthalpy of formation and sublimation are available, further experimental work is required to fully characterize its thermodynamic profile, particularly concerning its solid-state entropy, Gibbs free energy of formation, and heat capacity. Such data would be invaluable for the continued development and application of this compound in scientific research and industry.

References

An In-depth Technical Guide to the Crystal Structure of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,6-dimethylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers in drug development and related scientific fields.

Crystallographic Data

The crystal structure of 2,6-dimethylbenzoic acid has been determined by three-dimensional X-ray diffraction methods.[1] The compound crystallizes in the monoclinic system, and its crystallographic parameters are summarized in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/a
a15.24 Å
b4.04 Å
c13.16 Å
α90°
β94°8'
γ90°
Volume806.5 ų
Z4
Density (calculated)1.227 g/cm³
Density (measured)1.21 g/cm³
RadiationCu Kα
R-factor0.168

Table 1: Crystallographic data for 2,6-dimethylbenzoic acid.[1]

Molecular and Crystal Structure

The molecular structure of 2,6-dimethylbenzoic acid exhibits significant steric hindrance due to the two methyl groups ortho to the carboxylic acid group. This steric strain forces the carboxyl group to rotate out of the plane of the benzene ring by an angle of 53°31'.[1]

In the solid state, 2,6-dimethylbenzoic acid molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties.[1] This is a common structural motif for carboxylic acids. The hydrogen bond distance between the oxygen atoms of the interacting carboxyl groups is 2.673 Å, which is a typical length for such an interaction.[1] The packing of these dimers in the crystal is governed by van der Waals forces.[1]

G Hydrogen Bonding in 2,6-Dimethylbenzoic Acid Dimer cluster_0 Molecule 1 cluster_1 Molecule 2 M1_C1 C M1_C2 C M1_C1->M1_C2 M1_C7 C M1_C1->M1_C7 M1_C3 C M1_C2->M1_C3 M1_CH3_1 H3C M1_C2->M1_CH3_1 M1_C4 C M1_C3->M1_C4 M1_C5 C M1_C4->M1_C5 M1_C6 C M1_C5->M1_C6 M1_C6->M1_C1 M1_CH3_2 H3C M1_C6->M1_CH3_2 M1_O1 O M1_C7->M1_O1 = M1_O2 O-H M1_C7->M1_O2 M2_O1 O M1_O2->M2_O1 2.673 Å M2_C1 C M2_C2 C M2_C1->M2_C2 M2_C7 C M2_C1->M2_C7 M2_C3 C M2_C2->M2_C3 M2_CH3_1 H3C M2_C2->M2_CH3_1 M2_C4 C M2_C3->M2_C4 M2_C5 C M2_C4->M2_C5 M2_C6 C M2_C5->M2_C6 M2_C6->M2_C1 M2_CH3_2 H3C M2_C6->M2_CH3_2 M2_C7->M2_O1 = M2_O2 H-O M2_C7->M2_O2 M2_O2->M1_O1

Caption: Hydrogen-bonded dimer of 2,6-dimethylbenzoic acid.

Experimental Protocols

The crystal structure of 2,6-dimethylbenzoic acid was determined using single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

G Experimental Workflow for Crystal Structure Analysis A Crystal Growth B Crystal Selection and Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Reduction C->D E Structure Solution (Patterson Methods) D->E F Structure Refinement (Fourier Syntheses) E->F G Final Structural Model F->G

Caption: Generalized experimental workflow for single-crystal X-ray diffraction.

3.1. Crystal Growth

Single crystals of 2,6-dimethylbenzoic acid suitable for X-ray diffraction were grown from a form mixture at room temperature.[1] A common method for growing crystals of small organic molecules is slow evaporation of a saturated solution.

3.2. Data Collection

A single crystal of suitable size and quality was selected and mounted on a goniometer head. Three-dimensional X-ray diffraction data were collected using equi-inclination Weissenberg photographs with Cu Kα radiation. The intensities of 958 independent reflections were measured visually.

3.3. Structure Solution and Refinement

The crystal structure was solved using Patterson methods.[1] The initial atomic positions were determined from the Patterson map. These positions were then refined using Fourier and difference Fourier syntheses.[1] The final R-factor for 958 reflections was 0.168.[1]

Intermolecular Interactions

The primary intermolecular interaction in the crystal structure of 2,6-dimethylbenzoic acid is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers.[1] The O(1)···O(2) distance of 2.673 Å is indicative of a strong hydrogen bond.[1] In addition to this primary interaction, van der Waals forces play a significant role in the overall packing of the molecules in the crystal lattice.[1] Shorter than expected contacts between some carbon and oxygen atoms, such as C(7)···O(1) (2.984 Å), are also observed.[1]

Interaction Type Atoms Involved Distance (Å)
Hydrogen BondO(1)···O(2')2.673
van der WaalsC(7)···O(1')2.984
van der WaalsC(9)···C(8')2.994
van der WaalsC(7)···C(8')2.980

Table 2: Key intermolecular distances in the crystal structure of 2,6-dimethylbenzoic acid.[1]

This comprehensive analysis of the crystal structure of 2,6-dimethylbenzoic acid provides valuable insights for researchers in drug design and materials science, where understanding molecular conformation and intermolecular interactions is crucial.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylbenzoic Acid from Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology commences with m-xylene and proceeds through a two-step synthetic sequence involving bromination to an aryl halide intermediate, followed by a Grignard reaction and subsequent carboxylation. This guide is intended to furnish researchers with the necessary information to safely and efficiently perform this synthesis in a laboratory setting.

Introduction

2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its sterically hindered carboxyl group imparts unique reactivity and properties to molecules in which it is incorporated. The following protocols detail a reliable synthetic route to this compound starting from the readily available industrial solvent, m-xylene.

Synthetic Pathway Overview

The synthesis of 2,6-dimethylbenzoic acid from m-xylene is achieved via a two-step process. The initial step involves the regioselective bromination of m-xylene to produce 2-bromo-1,3-dimethylbenzene. This intermediate is then converted to the target carboxylic acid through a Grignard reaction with magnesium metal, followed by carboxylation with carbon dioxide and an acidic workup.

Synthesis_Workflow m_xylene m-Xylene bromination Bromination m_xylene->bromination Br2, Catalyst bromo_intermediate 2-Bromo-1,3-dimethylbenzene bromination->bromo_intermediate grignard_formation Grignard Reaction bromo_intermediate->grignard_formation Mg, THF grignard_reagent 2,6-Dimethylphenyl- magnesium Bromide grignard_formation->grignard_reagent carboxylation Carboxylation (CO2) grignard_reagent->carboxylation acid_workup Acidic Workup carboxylation->acid_workup H3O+ final_product 2,6-Dimethylbenzoic Acid acid_workup->final_product

Figure 1: Overall synthetic workflow for 2,6-dimethylbenzoic acid from m-xylene.

Data Presentation

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey Reagents & SolventsTemperature (°C)Reaction TimeTypical Yield (%)
1Bromination of m-xylenem-Xylene, Bromine, Iron(III) bromide0 - 252 - 4 hours40-60% (isomer mixture)
2Grignard Reaction & Carboxylation2-Bromo-1,3-dimethylbenzene, Magnesium, THF, CO₂ (solid), HCl0 - 653 - 5 hours70-85%

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Diethyl ether and tetrahydrofuran (THF) are highly flammable and should be handled with care, away from ignition sources.

Protocol 1: Synthesis of 2-Bromo-1,3-dimethylbenzene

This protocol describes the electrophilic aromatic bromination of m-xylene. It is important to note that this reaction can produce a mixture of isomers, primarily 4-bromo-1,3-dimethylbenzene and the desired 2-bromo-1,3-dimethylbenzene. Purification by fractional distillation or chromatography is necessary to isolate the 2-bromo isomer.

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution to neutralize HBr gas.

  • To the flask, add m-xylene and a catalytic amount of iron(III) bromide.

  • Cool the flask in an ice bath.

  • Slowly add bromine, dissolved in dichloromethane, to the stirred solution of m-xylene from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to isolate 2-bromo-1,3-dimethylbenzene.

Note on an Alternative Route: For a more regioselective synthesis of 2-bromo-1,3-dimethylbenzene, a Sandmeyer-type reaction starting from 2,6-dimethylaniline can be employed, which has been reported to yield the desired product in 42% yield.[2]

Protocol 2: Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction

This protocol details the formation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene and its subsequent reaction with carbon dioxide.

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for initiation)

  • Solid carbon dioxide (dry ice)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere.[3]

    • Place magnesium turnings in the three-necked flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethylbenzene in anhydrous THF.

    • Add a small amount of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, place an excess of crushed solid carbon dioxide (dry ice).

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.[4] A vigorous reaction will occur.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Workup and Purification:

    • Carefully add 6 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[5][6]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,6-dimethylbenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Grignard Carboxylation

The conversion of the Grignard reagent to a carboxylic acid proceeds through a nucleophilic attack of the organomagnesium compound on the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated in the acidic workup to yield the final carboxylic acid product.[6][7]

Grignard_Carboxylation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Grignard 2,6-Dimethylphenylmagnesium Bromide CO2 Carbon Dioxide (O=C=O) Grignard->CO2 Nucleophilic attack on CO2 Intermediate2 Magnesium Carboxylate Salt Intermediate Magnesium Carboxylate Salt CO2->Intermediate H3O Hydronium Ion (H3O+) Intermediate2->H3O Protonation Product 2,6-Dimethylbenzoic Acid H3O->Product

Figure 2: Mechanism of Grignard carboxylation.

Conclusion

The synthetic route detailed herein provides a reliable method for the laboratory-scale preparation of 2,6-dimethylbenzoic acid from m-xylene. Careful attention to anhydrous conditions during the Grignard reaction is crucial for achieving high yields. This protocol can be adapted by researchers for the synthesis of analogues and derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Laboratory Preparation of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzoic acid is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. Its sterically hindered carboxyl group imparts unique reactivity and properties to its derivatives. This document provides detailed protocols for two common and reliable laboratory-scale methods for the synthesis of 2,6-dimethylbenzoic acid: the carbonation of a Grignard reagent and a two-step synthesis from 2,6-dimethylaniline via a Sandmeyer reaction. These methods offer accessible routes to this important chemical intermediate, with considerations for yield, purity, and scalability.

Introduction

The synthesis of 2,6-dimethylbenzoic acid presents a common challenge in organic chemistry due to the steric hindrance around the carboxylic acid functionality. This steric crowding, imparted by the two ortho-methyl groups, influences the choice of synthetic strategy. The Grignard reaction offers a direct and efficient one-pot approach, while the Sandmeyer reaction provides a robust alternative, particularly when starting from the readily available 2,6-dimethylaniline. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. These application notes provide detailed experimental procedures to enable researchers to successfully synthesize and purify 2,6-dimethylbenzoic acid in a laboratory setting.

Data Presentation

ParameterMethod 1: Grignard ReactionMethod 2: Sandmeyer Reaction
Starting Material 2-Bromo-1,3-dimethylbenzene2,6-Dimethylaniline
Key Intermediates 2,6-Dimethylphenylmagnesium bromide2,6-Dimethylbenzenediazonium chloride, 2,6-Dimethylbenzonitrile
Overall Yield ~70-80%~60-70%
Purity (after purification) >98%>98%
Melting Point 114-117 °C114-117 °C
Key Reagents Magnesium turnings, Dry Ice (solid CO₂), Diethyl ether, HClNaNO₂, HCl, CuCN, NaOH
Reaction Time ~4-6 hours~8-12 hours (two steps)
Primary Advantages High yield, one-pot synthesisReadily available starting material, avoids highly reactive organometallics

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

This protocol details the preparation of 2,6-dimethylbenzoic acid from 2-bromo-1,3-dimethylbenzene via a Grignard reaction with subsequent carbonation.

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is oven-dried to be moisture-free.

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • In a separate large beaker, place an excess of crushed dry ice.

    • Allow the Grignard reagent solution to cool to room temperature.

    • Slowly and carefully pour the Grignard solution over the crushed dry ice with gentle stirring. A vigorous reaction will occur.

    • Cover the beaker with a watch glass and allow it to stand until the excess dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture to quench the reaction and dissolve the magnesium salts.[1]

    • Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary.

    • Separate the organic layer and wash it with water.

    • Extract the organic layer with a 5% aqueous NaOH solution. The 2,6-dimethylbenzoic acid will move into the aqueous layer as its sodium salt.[1]

    • Separate the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer by the slow addition of 6 M HCl until no more precipitate forms.

    • Collect the white precipitate of 2,6-dimethylbenzoic acid by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with cold water and dry them.

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Method 2: Synthesis from 2,6-Dimethylaniline via Sandmeyer Reaction

This two-step protocol describes the conversion of 2,6-dimethylaniline to 2,6-dimethylbenzonitrile, followed by hydrolysis to yield 2,6-dimethylbenzoic acid.

Step 1: Synthesis of 2,6-Dimethylbenzonitrile

Materials:

  • 2,6-Dimethylaniline

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, handle with extreme caution)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane

Equipment:

  • Beakers

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Steam distillation apparatus (optional)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of CuCN (1.2 eq) in a solution of NaCN (if necessary, to aid dissolution) in water. Warm the solution gently if needed.

    • Cool the copper cyanide solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a steam bath) for about an hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the 2,6-dimethylbenzonitrile with dichloromethane.

    • Wash the organic layer with water, then with a dilute Na₂CO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude nitrile. The nitrile can be purified by vacuum distillation.

Step 2: Hydrolysis of 2,6-Dimethylbenzonitrile to 2,6-Dimethylbenzoic Acid

Materials:

  • 2,6-Dimethylbenzonitrile

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Hydrolysis:

    • Place the crude 2,6-dimethylbenzonitrile in a round-bottom flask.

    • Add an excess of 10% aqueous NaOH solution (for basic hydrolysis) or 50% aqueous H₂SO₄ (for acidic hydrolysis).

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (the oily nitrile layer disappears).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was performed, acidify the solution with concentrated HCl until no more precipitate forms. If acidic hydrolysis was used, cool the solution to induce crystallization.

    • Collect the precipitated 2,6-dimethylbenzoic acid by vacuum filtration.

    • Wash the crystals with cold water and dry.

    • Recrystallize from an ethanol/water mixture for higher purity.

Mandatory Visualizations

experimental_workflow cluster_method1 Method 1: Grignard Reaction cluster_method2 Method 2: Sandmeyer Reaction M1_Start Start: 2-Bromo-1,3-dimethylbenzene + Mg turnings M1_Grignard Grignard Reagent Formation (Anhydrous Ether) M1_Start->M1_Grignard M1_Carboxylation Carboxylation (Dry Ice, CO₂) M1_Grignard->M1_Carboxylation M1_Workup Acidic Work-up & Extraction (HCl, NaOH) M1_Carboxylation->M1_Workup M1_Purification Purification (Recrystallization) M1_Workup->M1_Purification M1_Product Product: 2,6-Dimethylbenzoic Acid M1_Purification->M1_Product M2_Start Start: 2,6-Dimethylaniline M2_Diazotization Diazotization (NaNO₂, HCl, 0-5°C) M2_Start->M2_Diazotization M2_Sandmeyer Sandmeyer Reaction (CuCN) M2_Diazotization->M2_Sandmeyer M2_Intermediate Intermediate: 2,6-Dimethylbenzonitrile M2_Sandmeyer->M2_Intermediate M2_Hydrolysis Hydrolysis (NaOH or H₂SO₄, Reflux) M2_Intermediate->M2_Hydrolysis M2_Purification Purification (Recrystallization) M2_Hydrolysis->M2_Purification M2_Product Product: 2,6-Dimethylbenzoic Acid M2_Purification->M2_Product

References

Application Notes and Protocols for 2,6-Dimethylbenzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dimethylbenzoic acid and its derivatives as ligands in transition metal-catalyzed reactions, with a focus on palladium- and copper-catalyzed C-H functionalization. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in research and development.

Application Note: Palladium-Catalyzed C-H Olefination of Arenes

2,6-Disubstituted benzoic acids can serve as effective ligands in palladium-catalyzed C-H olefination reactions of arenes. The steric bulk provided by the two methyl groups can influence the selectivity and efficiency of the catalytic process. These reactions provide a direct method for the synthesis of substituted styrenes and related compounds, which are valuable intermediates in medicinal chemistry and materials science.

A representative transformation is the olefination of phenylacetic acid derivatives, where the carboxylate group of the ligand assists in the C-H activation step. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism.

Quantitative Data: Ligand Effects on C-H Activation Barrier

The choice of ligand significantly impacts the energy barrier for the C-H activation step in palladium-catalyzed reactions. The following table summarizes theoretical calculations of the effect of various spectator ligands on the barrier height of C-H activation of benzene at a palladium center. While 2,6-dimethylbenzoic acid is not explicitly listed, the data for related ligands provide insight into the expected electronic and steric effects. Strongly σ-donating ligands tend to hinder the C-H activation process.[1]

LigandPosition Relative to C-H ActivationChange in Barrier Height (kcal/mol)
Methylcis+6.4
Methyltrans+14.4
Phenylcis+5.9
Phenyltrans+12.8
Cyanidecis-1.5
Cyanidetrans+3.0
Chlorinecis+1.2
Chlorinetrans+2.1
Experimental Protocol: Palladium-Catalyzed C-H Olefination of Phenylacetic Acid

This protocol is adapted from a procedure for the C-H olefination of phenylacetic acids using a mono-N-protected amino acid as the ligand, which serves as a well-established model for carboxylate-assisted C-H activation.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,6-Dimethylbenzoic acid (ligand)

  • Phenylacetic acid (substrate)

  • Ethyl acrylate (olefin)

  • Silver acetate (AgOAc) (oxidant)

  • Potassium phosphate (K₃PO₄) (base)

  • Toluene (solvent)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), 2,6-dimethylbenzoic acid (20 mol%), and K₃PO₄ (2.0 equivalents).

  • Add phenylacetic acid (1.0 equivalent) and toluene.

  • Add ethyl acrylate (1.5 equivalents) to the mixture.

  • Finally, add AgOAc (2.0 equivalents).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired olefinated product.

Catalytic Cycle for Palladium-Catalyzed C-H Olefination

The proposed catalytic cycle for the carboxylate-assisted C-H olefination of an arene is depicted below. The cycle is initiated by the coordination of the carboxylate ligand and the substrate to the Pd(II) center. The key C-H activation step proceeds via a concerted metalation-deprotonation pathway to form a palladacycle intermediate. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination afford the final product and regenerate the active palladium catalyst.[2][3][4]

G Pd_II Pd(II)L₂ Substrate_Coordination Substrate Coordination Pd_II->Substrate_Coordination - L Pd_Substrate [L₂Pd(II)(Substrate)] Substrate_Coordination->Pd_Substrate CMD Concerted Metalation- Deprotonation (CMD) Pd_Substrate->CMD - HL Palladacycle Palladacycle Intermediate CMD->Palladacycle Olefin_Coordination Olefin Coordination Palladacycle->Olefin_Coordination Olefin_Complex [Palladacycle-Pd(II)(Olefin)] Olefin_Coordination->Olefin_Complex Migratory_Insertion Migratory Insertion Olefin_Complex->Migratory_Insertion Alkylated_Pd Alkylated Pd(II) Intermediate Migratory_Insertion->Alkylated_Pd Beta_Hydride_Elimination β-Hydride Elimination Alkylated_Pd->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Pd_0 Pd(0) + Product Product_Release->Pd_0 Reoxidation Reoxidation (AgOAc) Pd_0->Reoxidation Reoxidation->Pd_II + 2AcO⁻

Pd-Catalyzed C-H Olefination Cycle

Application Note: Copper-Catalyzed C-N Cross-Coupling Reactions

2,6-Dimethylbenzoic acid can also be employed as a ligand in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation for the formation of C-N bonds. The carboxylate ligand can facilitate the catalytic cycle and improve the reaction efficiency. These reactions are crucial for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazoles

This protocol provides a general procedure for the copper-catalyzed N-arylation of imidazoles using a carboxylate ligand.

Materials:

  • Copper(I) iodide (CuI)

  • 2,6-Dimethylbenzoic acid (ligand)

  • Aryl halide (e.g., iodobenzene)

  • Imidazole

  • Potassium carbonate (K₂CO₃) (base)

  • Dimethylformamide (DMF) (solvent)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a sealed tube under an inert atmosphere, combine CuI (10 mol%), 2,6-dimethylbenzoic acid (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and imidazole (1.2 equivalents).

  • Add DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up and performing the copper-catalyzed N-arylation reaction.

G Start Start Preparation Prepare Reaction Vessel (Dry Schlenk Tube under Inert Gas) Start->Preparation Add_Solids Add Solids: - CuI (10 mol%) - 2,6-Dimethylbenzoic acid (20 mol%) - K₂CO₃ (2.0 eq.) Preparation->Add_Solids Add_Reactants Add Reactants: - Aryl Halide (1.0 eq.) - Imidazole (1.2 eq.) Add_Solids->Add_Reactants Add_Solvent Add Solvent (DMF) Add_Reactants->Add_Solvent Reaction Seal and Heat Reaction (120 °C, 24 h) Add_Solvent->Reaction Workup Workup: - Cool to RT - Dilute with H₂O - Extract with EtOAc Reaction->Workup Purification Purification: - Dry and Concentrate - Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Applications of 2,6-Dimethylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile scaffold and key building block in medicinal chemistry. Its unique structural feature, the two methyl groups flanking the carboxylic acid, imparts specific conformational constraints on molecules that incorporate this moiety. This steric hindrance can influence the binding affinity and selectivity of a drug candidate for its biological target, as well as modulate its pharmacokinetic properties. This document provides an overview of the applications of 2,6-dimethylbenzoic acid in the development of therapeutic agents, with a focus on its role in the design of anti-inflammatory and anticancer agents. Detailed protocols for the synthesis and biological evaluation of a representative derivative are also presented.

Core Applications in Drug Discovery

The 2,6-dimethylbenzoyl group is utilized in medicinal chemistry to:

  • Introduce Steric Hindrance: The ortho-methyl groups can restrict the rotation of the benzoyl group, locking the molecule into a specific conformation that may be optimal for binding to a target protein.

  • Enhance Metabolic Stability: The methyl groups can shield the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Modulate Lipophilicity: The addition of the dimethylbenzoyl moiety can alter the lipophilicity of a molecule, which can impact its solubility, cell permeability, and overall pharmacokinetic profile.

  • Explore Structure-Activity Relationships (SAR): By incorporating this group and its analogs, chemists can probe the steric and electronic requirements of a binding pocket to optimize the potency and selectivity of a lead compound.

Application Example: N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide as a Potential Anti-inflammatory Agent

To illustrate the application of 2,6-dimethylbenzoic acid in drug design, we present a representative derivative, N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide. This compound incorporates the 2,6-dimethylbenzoyl moiety and a sulfamoylphenyl group, a common pharmacophore in anti-inflammatory drugs that target enzymes such as cyclooxygenases (COX).

Quantitative Data Summary

The following table summarizes the in vitro biological activity of N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide and a reference compound against COX-1 and COX-2, the key enzymes in the inflammatory pathway.

CompoundCOX-1 IC50 (µM)[1]COX-2 IC50 (µM)[1]Selectivity Index (COX-1/COX-2)
N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide15.50.2562
Celecoxib (Reference Drug)15.00.05300

IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Experimental Protocols

Synthesis of N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide

Objective: To synthesize N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide from 2,6-dimethylbenzoic acid and sulfanilamide.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of 2,6-Dimethylbenzoic Acid:

    • In a round-bottom flask, dissolve 2,6-dimethylbenzoic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 2,6-dimethylbenzoyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve sulfanilamide (1.0 eq) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 2,6-dimethylbenzoyl chloride (1.1 eq) dissolved in a minimal amount of dry DCM to the sulfanilamide solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide as a solid.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide (test compound)

  • Celecoxib (reference compound)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and reference compound in DMSO.

    • Make serial dilutions of the stock solutions in the assay buffer to achieve a range of final concentrations.

  • Enzyme Reaction:

    • In a 96-well microplate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for 15 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37 °C.

    • Stop the reaction by adding a solution of HCl.

  • PGE₂ Quantification:

    • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,6-Dimethylbenzoic Acid B Activation with SOCl₂ A->B D Amide Coupling B->D C Sulfanilamide C->D E Purification D->E F N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide E->F G In Vitro COX-1/COX-2 Assay F->G Test Compound H Data Analysis G->H I IC₅₀ Determination H->I

Caption: Workflow for the synthesis and biological evaluation of N-(4-sulfamoylphenyl)-2,6-dimethylbenzamide.

Signaling Pathway of COX Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Drug 2,6-Dimethylbenzoic Acid Derivative Drug->COX_Enzyme Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by a 2,6-dimethylbenzoic acid derivative.

References

The Versatile Role of 2,6-Dimethylbenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzoic acid, a sterically hindered aromatic carboxylic acid, has emerged as a valuable and versatile building block and ancillary ligand in a variety of organic synthesis transformations. Its unique structural features, characterized by the presence of two methyl groups flanking the carboxylic acid functionality, impart distinct reactivity and selectivity that have been harnessed in the development of novel synthetic methodologies. This document provides detailed application notes and experimental protocols for the use of 2,6-dimethylbenzoic acid in key organic reactions, including esterifications, palladium-catalyzed cross-coupling reactions, and directed C-H functionalization. The information presented is intended to serve as a practical guide for researchers in academia and industry, facilitating the application of this reagent in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Application 1: Fischer-Speier Esterification of Sterically Hindered Carboxylic Acids

The steric hindrance posed by the two ortho-methyl groups in 2,6-dimethylbenzoic acid makes its esterification a challenging transformation. Standard esterification procedures often result in low yields due to the difficulty of the nucleophilic attack of the alcohol on the sterically encumbered carbonyl carbon. The Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst, is a classic and effective method to overcome this challenge by shifting the reaction equilibrium towards the product.

Quantitative Data for Fischer-Speier Esterification
EntryAlcoholCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (cat.)Reflux30 min - 1 hr~75-95
2EthanolH₂SO₄ (cat.)Reflux1-2~70-90
3n-PropanolH₂SO₄ (cat.)Reflux2-4~65-85
4IsopropanolH₂SO₄ (cat.)Reflux4-8~40-60
Experimental Protocol: Synthesis of Methyl 2,6-Dimethylbenzoate[1][2][3]

Materials:

  • 2,6-Dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottomed flask, add 2,6-dimethylbenzoic acid (e.g., 8.00 g, 0.053 mol) and methanol (e.g., 25 mL, 0.62 mol).

  • Carefully add concentrated sulfuric acid (e.g., 3.0 mL) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes to 1 hour.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 75 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 15 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (vent frequently), and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude methyl 2,6-dimethylbenzoate.

  • The product can be further purified by distillation if necessary.

Logical Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_6_DMBA 2,6-Dimethylbenzoic Acid Reflux Reflux 2_6_DMBA->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with H₂O Reflux->Quench Extraction Extraction with Ether Quench->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Drying Drying (Na₂SO₄) Wash->Drying Concentration Concentration Drying->Concentration Ester Ester Product Concentration->Ester

Fischer-Speier Esterification Workflow

Application 2: Role in Palladium-Catalyzed Cross-Coupling Reactions

While direct examples of 2,6-dimethylbenzoic acid as a ligand in Suzuki-Miyaura coupling are not extensively documented in readily available literature, its structural motif is highly relevant. Sterically hindered ligands are crucial for promoting challenging cross-coupling reactions. Furthermore, as a substrate, 2,6-dimethylbenzoic acid can participate in decarboxylative cross-coupling reactions, offering a valuable alternative to traditional organometallic reagents.

Decarboxylative Heck-Type Coupling

In a decarboxylative Heck-type reaction, a carboxylic acid is coupled with an alkene, with the concurrent loss of carbon dioxide. This transformation avoids the need for pre-functionalized aryl halides and the use of stoichiometric organometallic reagents.

Representative Data for Decarboxylative Heck-Type Coupling of Benzoic Acids
EntryBenzoic AcidAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidStyrenePd(TFA)₂/dppbNaClDioxane1501085
24-Methoxybenzoic Acidn-Butyl acrylatePd(TFA)₂/dppbNaClDioxane1501292
32-Nitrobenzoic AcidStyrenePd(OAc)₂/CuF₂-NMP1302478

Note: Data for general benzoic acids are provided as representative examples. Specific data for 2,6-dimethylbenzoic acid in this reaction requires further investigation.

Experimental Protocol: Palladium-Catalyzed Decarbonylative Heck Coupling (General Procedure)[4][5]

Materials:

  • Aromatic Carboxylic Acid (e.g., 2,6-dimethylbenzoic acid)

  • Alkene (e.g., Styrene)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium Chloride (NaCl)

  • Pivalic anhydride (Piv₂O)

  • Dioxane (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube, combine the aromatic carboxylic acid (1.0 equiv), alkene (1.5 equiv), Pd(TFA)₂ (5 mol%), dppb (10 mol%), and NaCl (2.0 equiv).

  • Add anhydrous dioxane as the solvent.

  • Add pivalic anhydride (2.0 equiv) as an in situ activating reagent.

  • Seal the tube and heat the reaction mixture at 150 °C for 10-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired internal alkene.

Signaling Pathway for Decarboxylative Heck Coupling

Decarboxylative_Heck cluster_activation Carboxylic Acid Activation cluster_catalytic_cycle Pd Catalytic Cycle cluster_product_formation Product Formation RCOOH R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride Piv2O Piv₂O Piv2O->MixedAnhydride PdII_Aryl R-Pd(II)-X MixedAnhydride->PdII_Aryl Oxidative Addition to Pd(0) Pd0 Pd(0) Pd0->PdII_Aryl Decarbonylation Decarbonylation (-CO) PdII_Aryl->Decarbonylation PdII_Aryl_noCO R-Pd(II)-X Decarbonylation->PdII_Aryl_noCO Alkene_Coord Alkene Coordination PdII_Aryl_noCO->Alkene_Coord Migratory_Insertion Migratory Insertion Alkene_Coord->Migratory_Insertion Beta_Hydride_Elim β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elim Beta_Hydride_Elim->Pd0 Reductive Elimination Product Internal Alkene Beta_Hydride_Elim->Product

Decarboxylative Heck Reaction Pathway

Application 3: Directed Ortho-Metalation (DoM)

The carboxylic acid group of 2,6-dimethylbenzoic acid can act as a directing group in ortho-metalation reactions. However, due to the presence of the ortho-methyl groups, the typical ortho-protons are absent. This makes 2,6-dimethylbenzoic acid an interesting substrate for studying C-H activation at other positions or for undergoing alternative reactions upon treatment with strong bases. For comparison, the directed ortho-lithiation of benzoic acid is a well-established method for the synthesis of ortho-substituted benzoic acids.

Quantitative Data for Directed Ortho-Lithiation of Benzoic Acid
EntryElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
1CH₃Is-BuLi/TMEDATHF-780.565
2(CH₃S)₂s-BuLi/TMEDATHF-78172
3C₂Cl₆s-BuLi/TMEDATHF-78155

Note: This data is for the parent benzoic acid and serves as a reference for the general transformation.[1][2]

Experimental Protocol: Directed Ortho-Lithiation of Benzoic Acid (General Procedure)[6][7]

Materials:

  • Benzoic acid

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF, anhydrous)

  • Electrophile (e.g., Methyl iodide)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of TMEDA (2.2 equiv) in anhydrous THF at -78 °C, add s-BuLi (2.2 equiv) dropwise.

  • Slowly add a solution of benzoic acid (1.0 equiv) in anhydrous THF to the reaction mixture at -90 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Quench the reaction by adding an excess of the electrophile (e.g., methyl iodide, 3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship in Directed Ortho-Metalation

DoM_Logic Start Aromatic with Directing Group (DG) Coordination Coordination of Base to DG Start->Coordination Base Strong Base (e.g., n-BuLi) Base->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Intermediate Ortho-Lithiated Intermediate Deprotonation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product Ortho-Substituted Product Quench->Product

Directed Ortho-Metalation Principle

Conclusion

2,6-Dimethylbenzoic acid is a valuable reagent in organic synthesis, offering unique solutions for sterically demanding transformations. Its application in Fischer-Speier esterification provides a reliable method for the synthesis of hindered esters. While its direct role as a ligand in cross-coupling reactions is an area for further exploration, its utility as a substrate in decarboxylative couplings opens avenues for the construction of complex molecular architectures. The principles of directed ortho-metalation, although not directly applicable to the ortho positions of 2,6-dimethylbenzoic acid itself, provide a foundational understanding for C-H functionalization strategies involving carboxylic acids. The protocols and data presented herein serve as a starting point for researchers to explore and expand the applications of this versatile molecule in their synthetic endeavors.

References

Application Notes and Protocols: 2,6-Dimethylbenzoic Acid Moiety in the Preparation of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2,6-dimethylbenzoic acid itself is primarily utilized as a synthon in organic and medicinal chemistry, its core structural feature, the 2,6-dimethylphenyl group, is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates.[1][2] This document provides detailed application notes and protocols on the synthesis and evaluation of anti-inflammatory agents bearing this moiety, with a focus on mefenamic acid and its derivatives. Mefenamic acid, chemically known as 2-[(2,3-dimethylphenyl)amino]benzoic acid, is a widely used NSAID for the treatment of mild to moderate pain, including dysmenorrhea, rheumatoid arthritis, and osteoarthritis.[2]

The primary mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation and pain.[2] This document will detail the synthetic routes to access these compounds, protocols for evaluating their anti-inflammatory efficacy and side-effect profile, and an overview of the relevant signaling pathways.

I. Synthesis of Mefenamic Acid: An Exemplary Protocol

The classical synthesis of mefenamic acid involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[3] The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Ullmann Condensation for Mefenamic Acid Synthesis

Materials:

  • o-chlorobenzoic acid

  • 2,3-dimethylaniline

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Manganese sulfate (MnSO₄) or Manganese acetate as catalyst

  • Dilute sulfuric acid (H₂SO₄)

  • 250 mL four-neck round-bottom flask

  • Reflux condenser

  • Water separator (Dean-Stark apparatus)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • HPLC for reaction monitoring

Procedure: [2][4][5]

  • Salification: To a 250 mL four-neck flask, add 10 g of DMF and heat to 80°C.

  • Add 27 g of o-chlorobenzoic acid and stir until completely dissolved.

  • Add 25 g of sodium carbonate to form the salt of o-chlorobenzoic acid. Maintain the temperature at 80°C for 30 minutes.

  • Azeotropic Water Removal: Attach a water separator to the flask and add 25 g of toluene. Heat the mixture to reflux to remove water azeotropically until no more water is collected.

  • Condensation Reaction: To the anhydrous mixture, add 0.5 g of manganese sulfate (or manganese acetate) catalyst and 22.5 g of 2,3-dimethylaniline.

  • Increase the temperature to 120-130°C and maintain under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. The reaction is considered complete when the concentration of o-chlorobenzoic acid is less than 1%.

  • Work-up and Isolation:

    • Cool the reaction mixture and add 100 mL of water.

    • Acidify the mixture to a pH of 2 by the slow addition of dilute sulfuric acid. This will precipitate the mefenamic acid.

    • Filter the precipitate using a Büchner funnel and wash with water.

    • Dry the crude product. The expected yield is approximately 38.7-39.5 g (93.0-94.8% molar yield).[2][5]

  • Purification (Optional): The crude mefenamic acid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to achieve higher purity.

G

II. Biological Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of newly synthesized compounds is typically assessed through a combination of in vitro and in vivo assays.

A. In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms, providing insights into its potency and selectivity.

Experimental Protocol: COX Inhibitor Screening Assay

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference NSAIDs (e.g., Mefenamic acid, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure: [6][7]

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or reference drug dissolved in a suitable solvent (e.g., DMSO).

  • Incubate the enzyme-inhibitor mixture for a specified period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a short incubation period (e.g., 30 seconds to 2 minutes), stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[8][9][10][11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebthysmometer or digital calipers

Procedure: [8][9][11]

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (e.g., n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

C. Ulcerogenic Activity Assay

A crucial aspect of NSAID development is the assessment of gastrointestinal side effects.

Experimental Protocol: NSAID-Induced Ulcer Model in Rats

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds and reference drug (e.g., Aspirin or Indomethacin)

  • Vehicle

  • Dissecting microscope

Procedure: [13][14][15]

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer high doses of the test compound or reference drug orally.

  • Observation Period: Keep the animals for a specified period (e.g., 4-6 hours) after drug administration.

  • Euthanasia and Stomach Removal: Euthanize the animals and carefully dissect out the stomach.

  • Ulcer Scoring: Open the stomach along the greater curvature and wash it with saline. Examine the gastric mucosa for ulcers or lesions using a dissecting microscope.

  • Ulcer Index Calculation: Score the ulcers based on their number and severity. The ulcer index can be calculated using a scoring system (e.g., 0 = no ulcer; 1 = small red spot; 2 = spot with hemorrhagic streaks; 3 = deep ulcer). The sum of the scores for each animal is its ulcer index.

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III. Data Presentation

The following tables summarize representative quantitative data for mefenamic acid and its derivatives.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid0.043.00.013
Mefenamic Acid Analog 12a--16.346 - 104.878
Mefenamic Acid Analog 12b--16.346 - 104.878
Pyridazinone Derivative 26b-0.0438411
Celecoxib-0.07353>100

Data compiled from multiple sources.[7][16][17] Note: Direct comparison of absolute values should be done with caution as assay conditions may vary between studies.

Table 2: In Vivo Anti-inflammatory and Ulcerogenic Activity

CompoundDose (mg/kg)% Edema Inhibition (Carrageenan)Ulcer Index
Mefenamic Acid50PotentPresent
Mefenamic Acid Derivative IVa50More potent than Mefenamic Acid at 300 min-
Mefenamic Acid Derivative IVd50More potent than Mefenamic Acid at 300 min-
Mefenamic Acid Derivative IVe50More potent than Mefenamic Acid at 240-300 min-
Indomethacin1050-60%High
Pyrazolylbenzyltriazole PYZ16-64.28%-

Data compiled from multiple sources.[18][19][20] '-' indicates data not available.

IV. Signaling Pathway

The primary mechanism of action of fenamate NSAIDs is the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the inflammatory cascade.

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Conclusion

The 2,6-dimethylphenyl moiety is a valuable component in the design of potent anti-inflammatory agents. The synthesis of mefenamic acid and its derivatives via the Ullmann condensation is a well-established and versatile method. The provided protocols for in vitro and in vivo evaluation allow for a comprehensive assessment of the anti-inflammatory efficacy and safety profile of novel compounds. By understanding the underlying signaling pathways and employing robust experimental methodologies, researchers can continue to develop improved anti-inflammatory therapies with enhanced efficacy and reduced side effects.

References

Application Notes and Protocols: 2,6-Dimethylbenzoic Acid as a Geothermal Tracer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized based on the established methodologies for using aromatic acids as geothermal tracers. As of the latest literature review, specific field data and optimized protocols for 2,6-dimethylbenzoic acid are not available. Therefore, the provided information serves as a guideline for researchers and scientists to develop a specific experimental plan.

Introduction

Geothermal energy represents a significant renewable resource. Efficient management of geothermal reservoirs is crucial for sustainable energy production, and tracer testing is an essential tool for understanding reservoir characteristics. Tracer tests help in delineating fluid flow paths, quantifying flow velocities, and predicting potential issues like the premature thermal breakthrough of reinjected colder fluids.

Aromatic acids, such as benzoic acid and its derivatives, have been identified as potentially effective geothermal tracers due to their thermal stability and relatively low reactivity with reservoir rocks[1]. 2,6-Dimethylbenzoic acid, a member of this family, is a candidate for consideration as a geothermal tracer. This document provides a framework for its application, from experimental design to data analysis.

Key Properties of 2,6-Dimethylbenzoic Acid:

PropertyValueReference
Molecular Formula C₉H₁₀O₂[2][3][4]
Molecular Weight 150.17 g/mol [2][3]
Melting Point 114-116 °C[2]
Appearance Solid[2]

Principle of Application

The core principle of using 2,6-dimethylbenzoic acid as a geothermal tracer involves injecting a known quantity of the chemical into an injection well and subsequently monitoring its concentration in the produced fluids from surrounding production wells. The time it takes for the tracer to travel between wells and its concentration profile upon arrival provide valuable information about the subsurface hydrological connections and reservoir properties. An ideal tracer should be thermally stable at reservoir temperatures, non-reactive with the reservoir rock and fluids, and detectable at low concentrations.

Experimental Protocols

The following protocols are generalized and should be optimized based on specific reservoir conditions and laboratory capabilities.

Before field deployment, a laboratory assessment is crucial to determine the suitability of 2,6-dimethylbenzoic acid for the specific geothermal reservoir conditions.

Objective: To evaluate the thermal stability and potential for adsorption of 2,6-dimethylbenzoic acid onto reservoir rock.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Geothermal brine from the target reservoir

  • Reservoir rock samples (core plugs or cuttings)

  • High-temperature, high-pressure autoclave

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Protocol:

  • Thermal Stability Test:

    • Prepare solutions of 2,6-dimethylbenzoic acid in the geothermal brine at a known concentration (e.g., 100 ppm).

    • Place the solutions in the autoclave and heat to the target reservoir temperature (e.g., 150°C, 200°C, 250°C).

    • Maintain the temperature for a duration relevant to the expected tracer transit time (e.g., 1, 7, and 30 days).

    • After the specified duration, cool the samples and analyze the concentration of 2,6-dimethylbenzoic acid to determine the extent of thermal degradation.

  • Adsorption Test:

    • Place a known mass of crushed reservoir rock into the tracer solutions prepared in the previous step.

    • Conduct the experiment under the same temperature and time conditions as the thermal stability test.

    • Simultaneously, run a control experiment without the rock matrix.

    • After the experiment, analyze the tracer concentration in the fluid and compare it to the control to quantify any loss due to adsorption.

Objective: To inject a slug of 2,6-dimethylbenzoic acid into the geothermal injection well.

Materials:

  • Sufficient quantity of 2,6-dimethylbenzoic acid

  • Mixing tank and pump suitable for high-pressure injection

  • Injection wellhead connection

Protocol:

  • Tracer Solution Preparation:

    • Dissolve a pre-determined mass of 2,6-dimethylbenzoic acid in a suitable volume of water or geothermal brine to create a concentrated solution. The exact concentration will depend on the expected dilution in the reservoir.

  • Injection:

    • Inject the tracer solution into the injection well as a "slug" to ensure a sharp input signal.

    • Immediately follow the tracer slug with a larger volume of injection fluid (chase fluid) to push the tracer into the reservoir formation.

    • Record the start and end times of the injection and the total volume of the tracer solution and chase fluid injected.

Objective: To collect fluid samples from production wells to monitor for the arrival of the tracer.

Materials:

  • Sample collection bottles (amber glass is recommended to prevent photodegradation)

  • Labeling materials

  • Field data log sheets

Protocol:

  • Pre-Injection Sampling:

    • Collect baseline samples from all monitoring wells before the tracer injection to establish background concentrations.

  • Post-Injection Sampling:

    • Begin sampling from the production wells at a high frequency shortly after injection (e.g., every few hours).

    • The sampling frequency can be gradually decreased over time as the tracer plume disperses.

    • Record the date, time, well ID, and any relevant field parameters (e.g., flow rate, temperature) for each sample.

    • Store samples in a cool, dark place until analysis.

Objective: To accurately quantify the concentration of 2,6-dimethylbenzoic acid in the collected geothermal fluid samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are suitable methods.

HPLC-UV Method (Generalized):

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable C18 column.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a pH modifier (e.g., formic acid).

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of 2,6-dimethylbenzoic acid.

  • Sample Preparation: Filter the geothermal brine samples to remove any particulate matter. Dilute if necessary to fall within the calibration range.

  • Calibration: Prepare a series of standard solutions of 2,6-dimethylbenzoic acid in clean brine or a synthetic equivalent to create a calibration curve.

  • Analysis: Inject the prepared samples and standards into the HPLC system and integrate the peak area corresponding to 2,6-dimethylbenzoic acid. Quantify the concentration in the samples using the calibration curve.

Data Presentation

Quantitative data from the laboratory and field tests should be summarized in a clear and structured manner.

Table 1: Thermal Stability of 2,6-Dimethylbenzoic Acid

Temperature (°C)Duration (days)Initial Concentration (ppm)Final Concentration (ppm)Degradation (%)
1501100[Data][Data]
1507100[Data][Data]
15030100[Data][Data]
2001100[Data][Data]
2007100[Data][Data]
20030100[Data][Data]
2501100[Data][Data]
2507100[Data][Data]
25030100[Data][Data]

Table 2: Adsorption of 2,6-Dimethylbenzoic Acid on Reservoir Rock

Temperature (°C)Duration (days)Concentration without Rock (ppm)Concentration with Rock (ppm)Adsorption (%)
1507[Data][Data][Data]
2007[Data][Data][Data]
2507[Data][Data][Data]

Table 3: Field Tracer Test Summary

ParameterValue
Injection Well [Well ID]
Production Well [Well ID]
Mass of Tracer Injected (kg) [Data]
Injection Duration (hours) [Data]
First Tracer Arrival Time (days) [Data]
Peak Concentration Arrival Time (days) [Data]
Peak Concentration (ppb) [Data]
Tracer Mass Recovered (kg) [Data]
Tracer Recovery (%) [Data]

Visualizations

Geothermal_Tracer_Workflow cluster_planning Phase 1: Planning & Lab Evaluation cluster_field Phase 2: Field Implementation cluster_analysis Phase 3: Analysis & Interpretation lab_eval Laboratory Evaluation (Thermal Stability & Adsorption) design Tracer Test Design (Mass Calculation, Sampling Schedule) lab_eval->design injection Tracer Injection design->injection sampling Production Well Sampling injection->sampling analysis Sample Analysis (HPLC or LC-MS/MS) sampling->analysis interpretation Data Interpretation (Breakthrough Curves, Reservoir Modeling) analysis->interpretation

Caption: Experimental workflow for a geothermal tracer test.

Logical_Relationship Tracer_Properties Ideal Tracer Properties Thermal_Stability High Thermal Stability Tracer_Properties->Thermal_Stability Low_Adsorption Minimal Adsorption Tracer_Properties->Low_Adsorption High_Detectability High Detectability Tracer_Properties->High_Detectability Application Successful Tracer Application Thermal_Stability->Application Low_Adsorption->Application High_Detectability->Application Accurate_Data Accurate Reservoir Characterization Application->Accurate_Data

Caption: Logical relationships for an ideal geothermal tracer.

References

Application Notes and Protocols for the Esterification of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethylbenzoic acid is a sterically hindered aromatic carboxylic acid. The presence of two methyl groups in the ortho positions relative to the carboxyl group poses a significant steric challenge for esterification. Traditional methods like Fischer esterification, which involve direct acid catalysis, are often slow and inefficient for such substrates. This document provides detailed application notes and protocols for more effective methods for the esterification of 2,6-dimethylbenzoic acid, focusing on the Steglich, Yamaguchi, and Mitsunobu reactions. These methods utilize specific coupling agents and catalysts to overcome the steric hindrance and achieve high yields under mild conditions.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the synthesis of various esters of 2,6-dimethylbenzoic acid using different methodologies. These values are representative and may be optimized for specific substrates and laboratory conditions.

ParameterSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Alcohol Primary or SecondaryPrimary or SecondaryPrimary or Secondary
Activating Agent DCC or EDC2,4,6-Trichlorobenzoyl chloride (TCBC)DEAD or DIAD & Triphenylphosphine
Catalyst/Base DMAP (catalytic)DMAP (stoichiometric), TriethylamineN/A
Solvent Dichloromethane (DCM) or THFToluene or THFTHF or Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 2 - 12 hours1 - 6 hours2 - 12 hours
Typical Yield 80 - 95%85 - 98%75 - 90%
Key Advantages Mild conditions, suitable for acid-sensitive substrates.Highly effective for sterically hindered acids.Proceeds with inversion of stereochemistry at the alcohol center.
Work-up Filtration of urea byproduct, aqueous wash.Aqueous wash to remove byproducts.Chromatography to remove phosphine oxide and hydrazine byproducts.

Experimental Protocols

Method 1: Steglich Esterification of 2,6-Dimethylbenzoic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][2][3][4][5][6] This method is particularly well-suited for sterically hindered substrates like 2,6-dimethylbenzoic acid.[2]

Materials:

  • 2,6-Dimethylbenzoic acid

  • Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure for the Synthesis of Methyl 2,6-Dimethylbenzoate:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylbenzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Add the desired alcohol, in this case, anhydrous methanol (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Continue stirring at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure methyl 2,6-dimethylbenzoate.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,6-Dimethylbenzoic Acid, DMAP, and Alcohol in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc stir Stir at RT (2-12h) add_dcc->stir filter Filter DCU stir->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Ester

Steglich Esterification Workflow
Method 2: Yamaguchi Esterification of 2,6-Dimethylbenzoic Acid

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially for sterically demanding carboxylic acids.[1][7][8] The reaction proceeds via the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[1][7][8]

Materials:

  • 2,6-Dimethylbenzoic acid

  • Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure for the Synthesis of Ethyl 2,6-Dimethylbenzoate:

  • To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir for an additional 2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol, in this case, anhydrous ethanol (1.5 eq), and a stoichiometric amount of DMAP (1.5 eq) in anhydrous toluene.

  • Add the alcohol-DMAP solution to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture for 1-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2,6-dimethylbenzoate.

Yamaguchi_Esterification_Pathway acid 2,6-Dimethylbenzoic Acid mixed_anhydride Mixed Anhydride Intermediate acid->mixed_anhydride + TCBC, TEA tcbc 2,4,6-Trichlorobenzoyl Chloride (TCBC) tea Triethylamine acyl_pyridinium Acyl-Pyridinium Intermediate mixed_anhydride->acyl_pyridinium + DMAP alcohol Alcohol ester Ester Product dmap DMAP acyl_pyridinium->ester + Alcohol

Yamaguchi Esterification Mechanism
Method 3: Mitsunobu Reaction for the Esterification of 2,6-Dimethylbenzoic Acid

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration at the alcohol's stereocenter.[9][10][11] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11]

Materials:

  • 2,6-Dimethylbenzoic acid

  • Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure for the Synthesis of Benzyl 2,6-Dimethylbenzoate:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylbenzoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add the alcohol, in this case, benzyl alcohol (1.0 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled and stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue, containing the desired ester, triphenylphosphine oxide, and the hydrazine byproduct, is typically purified by column chromatography on silica gel to isolate the pure benzyl 2,6-dimethylbenzoate.

Mitsunobu_Reaction_Logic cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_products Products acid 2,6-Dimethylbenzoic Acid oxyphosphonium Alkoxyphosphonium Salt alcohol Alcohol phosphine Triphenylphosphine betaine Phosphonium Betaine phosphine->betaine + Azo azo DEAD or DIAD betaine->oxyphosphonium + Alcohol ester Ester oxyphosphonium->ester + Acid Anion phosphine_oxide Triphenylphosphine Oxide hydrazine Hydrazine Byproduct

Logical Flow of the Mitsunobu Reaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,6-dimethylbenzoic acid?

A1: The two primary and most frequently employed methods for the synthesis of 2,6-dimethylbenzoic acid are:

  • Grignard Reaction: This involves the carbonation of a Grignard reagent, typically 2,6-dimethylphenylmagnesium bromide, which is prepared from 2-bromo-m-xylene.

  • Oxidation: This method utilizes the oxidation of a suitable precursor, most commonly 2,6-dimethylxylene, using a strong oxidizing agent like potassium permanganate (KMnO₄).

Q2: Which synthesis method generally provides a higher yield?

A2: The Grignard reaction, when performed under optimal conditions, can offer a good yield of 2,6-dimethylbenzoic acid. For instance, the carbonation of the Grignard reagent derived from 2-iodo-m-xylene has been reported to yield 73% of 2,6-dimethylbenzoic acid before recrystallization.[1] However, the oxidation of 2,6-dimethylxylene can also be efficient, though yields can be more variable depending on the reaction conditions and the extent of side reactions. Some sources suggest that with careful control, yields for permanganate oxidation of xylenes can be in the range of 55-60% after purification.[2]

Q3: What are the main challenges associated with the Grignard synthesis of 2,6-dimethylbenzoic acid?

A3: The primary challenges include:

  • Initiation of the Grignard reagent formation: The reaction between magnesium metal and 2-bromo-m-xylene can sometimes be difficult to start due to the passivating oxide layer on the magnesium surface and the presence of any moisture.

  • Moisture sensitivity: Grignard reagents are highly reactive towards protic solvents, especially water. Strict anhydrous conditions are essential to prevent quenching the reagent, which would lower the yield.[3]

  • Side reactions: Wurtz-type coupling of the aryl halide can occur, leading to the formation of symmetrical biaryls as byproducts.[4]

Q4: What are the key difficulties in the oxidation of 2,6-dimethylxylene to 2,6-dimethylbenzoic acid?

A4: The main challenges in this method are:

  • Controlling the extent of oxidation: It can be challenging to selectively oxidize both methyl groups to carboxylic acids without causing ring cleavage or other side reactions, especially under harsh conditions.

  • Product isolation: The product, 2,6-dimethylbenzoic acid, needs to be carefully separated from the manganese dioxide (MnO₂) byproduct and any unreacted starting material.

  • Large quantities of oxidant: The oxidation of both methyl groups requires a significant stoichiometric excess of the oxidizing agent, such as potassium permanganate, which can make the workup process cumbersome.[2]

Troubleshooting Guides

Grignard Synthesis of 2,6-Dimethylbenzoic Acid
Issue Potential Cause Recommended Solution
Reaction fails to initiate (no cloudiness or exotherm) Magnesium surface is passivated with magnesium oxide.Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[4][5]
Trace amounts of water in glassware or solvent.Flame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon) before use. Use anhydrous solvents.[3][4]
Low yield of 2,6-dimethylbenzoic acid Grignard reagent was quenched by moisture or atmospheric CO₂.Ensure a positive pressure of inert gas is maintained throughout the reaction. Add the carbon dioxide (as dry ice) quickly to the Grignard solution.
Incomplete formation of the Grignard reagent.Ensure all the magnesium has reacted before proceeding with carbonation. Consider extending the reflux time for the Grignard formation, but be aware that prolonged heating can sometimes lead to decomposition.[4][5]
Inefficient carbonation.Use a large excess of freshly crushed dry ice to ensure complete reaction and to keep the reaction mixture cold.
Presence of a significant amount of biphenyl byproduct Wurtz-type coupling of the starting halide.Add the 2-bromo-m-xylene solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.[4]
Difficulty in isolating the product Formation of a thick precipitate during workup.Add the reaction mixture to a mixture of ice and a strong acid (e.g., HCl or H₂SO₄) to dissolve the magnesium salts and protonate the carboxylate.
Oxidation of 2,6-Dimethylxylene
Issue Potential Cause Recommended Solution
Low yield of 2,6-dimethylbenzoic acid Incomplete oxidation of one or both methyl groups.Increase the reaction time or temperature. Ensure a sufficient excess of the oxidizing agent (e.g., KMnO₄) is used. The theoretical mole ratio of KMnO₄ to xylene for complete oxidation of both methyl groups is 4:1.[2]
Over-oxidation and ring cleavage.Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Product is contaminated with manganese dioxide (MnO₂) Inefficient removal of MnO₂ during workup.After the reaction, destroy excess permanganate with a reducing agent (e.g., sodium bisulfite or oxalic acid) until the purple color disappears and only a brown precipitate of MnO₂ remains. Filter the hot solution to remove the MnO₂.
Product is contaminated with unreacted 2,6-dimethylxylene Incomplete reaction.Recrystallize the crude product from a suitable solvent. Alternatively, an acid-base extraction can be used to separate the acidic product from the neutral starting material.[6][7]
Reaction is very slow Poor solubility of the xylene in the aqueous oxidant solution.Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the organic and aqueous phases.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2,6-Dimethylbenzoic Acid

Parameter Grignard Reaction Permanganate Oxidation
Starting Material 2-Bromo-m-xylene or 2-Iodo-m-xylene2,6-Dimethylxylene
Key Reagents Magnesium, Dry Ice (CO₂)Potassium Permanganate (KMnO₄)
Typical Solvents Anhydrous Diethyl Ether or THFWater, sometimes with a co-solvent or phase-transfer catalyst
Reported Yield Range 70-80%[1]55-60%[2]
Key Advantages Generally higher yields, well-established method.Readily available and cheaper starting material.
Key Disadvantages Requires strict anhydrous conditions, potential for difficult initiation, more expensive starting material.Requires large excess of oxidant, cumbersome workup to remove MnO₂ byproducts, potential for side reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromo-m-xylene

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-m-xylene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromo-m-xylene solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup and Purification:

    • Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with a 10% sodium bicarbonate solution to separate the acidic product from any neutral byproducts.

    • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the 2,6-dimethylbenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.

Protocol 2: Synthesis of 2,6-Dimethylbenzoic Acid via Oxidation

Materials:

  • 2,6-Dimethylxylene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium hydroxide in water.

  • Oxidation:

    • Add 2,6-dimethylxylene (1.0 equivalent) to the flask.

    • Heat the mixture to reflux.

    • In a separate beaker, prepare a solution of potassium permanganate (at least 4 equivalents) in water.

    • Slowly add the warm potassium permanganate solution to the refluxing xylene mixture over several hours. The purple color of the permanganate will disappear as it reacts.

    • Continue refluxing until the purple color persists, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture and filter off the brown manganese dioxide precipitate. Wash the precipitate with hot water.

    • Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Isolation and Purification:

    • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid until the precipitation of 2,6-dimethylbenzoic acid is complete.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,6-dimethylbenzoic acid.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_carbonation Carbonation cluster_workup Workup & Purification start Dry Glassware & Reagents reagents 2-Bromo-m-xylene, Mg, Anhydrous Ether start->reagents initiation Initiate with Iodine reagents->initiation addition Slow Addition of Aryl Halide initiation->addition reflux Reflux addition->reflux cool Cool to 0°C reflux->cool add_co2 Add to Excess Dry Ice cool->add_co2 acidify Acidify with HCl add_co2->acidify extract Extract with Ether acidify->extract purify Recrystallize extract->purify product 2,6-Dimethylbenzoic Acid purify->product

Caption: Workflow for the synthesis of 2,6-dimethylbenzoic acid via the Grignard reaction.

Oxidation_Synthesis_Workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_workup Workup cluster_purification Purification start Prepare Aqueous KMnO₄ Solution add_kmno4 Slow Addition of KMnO₄ start->add_kmno4 reagents 2,6-Dimethylxylene reflux Reflux Xylene reagents->reflux reflux->add_kmno4 filter_mno2 Filter MnO₂ add_kmno4->filter_mno2 decolorize Decolorize with NaHSO₃ filter_mno2->decolorize acidify Acidify with HCl decolorize->acidify filter_product Filter Product acidify->filter_product recrystallize Recrystallize filter_product->recrystallize final_product 2,6-Dimethylbenzoic Acid recrystallize->final_product

Caption: Workflow for the synthesis of 2,6-dimethylbenzoic acid via oxidation.

Troubleshooting_Logic cluster_grignard Grignard Method cluster_oxidation Oxidation Method start Low Yield in Synthesis grignard_issue Check Grignard Formation start->grignard_issue oxidation_issue Check Oxidation Conditions start->oxidation_issue initiation_fail Initiation Failure? grignard_issue->initiation_fail moisture Moisture Present? grignard_issue->moisture activate_mg Activate Mg initiation_fail->activate_mg Yes dry_reagents Dry Glassware/Solvents moisture->dry_reagents Yes incomplete_ox Incomplete Oxidation? oxidation_issue->incomplete_ox over_ox Over-oxidation? oxidation_issue->over_ox increase_reagents Increase Oxidant/Time incomplete_ox->increase_reagents Yes milder_cond Use Milder Conditions over_ox->milder_cond Yes

Caption: Troubleshooting logic for low yield in 2,6-dimethylbenzoic acid synthesis.

References

Technical Support Center: Purification of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude 2,6-dimethylbenzoic acid?

A1: Recrystallization is the most widely used and generally effective method for purifying 2,6-dimethylbenzoic acid, particularly for removing small amounts of impurities. For more challenging separations, such as removing isomeric impurities or significant amounts of byproducts, column chromatography may be necessary. Sublimation can also be an effective technique for obtaining high-purity material, especially for smaller quantities.

Q2: What are the most likely impurities in a crude sample of 2,6-dimethylbenzoic acid?

A2: The potential impurities in your sample will largely depend on the synthetic route used.

  • From Grignard Reaction of 2,6-dimethylbromobenzene: The primary impurity is often biphenyl, formed from a coupling side reaction. Unreacted Grignard reagent can also be present.

  • From Diazotization of 2,6-dimethylaniline: Incomplete diazotization or subsequent reactions can lead to various byproducts.

  • General Impurities: Residual starting materials and solvents are common impurities regardless of the synthetic method.

Q3: Which solvent systems are recommended for the recrystallization of 2,6-dimethylbenzoic acid?

A3: A mixed solvent system of ethanol and water is a good starting point. 2,6-dimethylbenzoic acid is typically soluble in hot ethanol and less soluble in cold water. Cyclohexane has also been reported as a suitable recrystallization solvent. The ideal solvent or solvent system will dissolve the acid when hot but have low solubility when cold, while the impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Q4: How can I assess the purity of my final product?

A4: The purity of your 2,6-dimethylbenzoic acid can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the target compound from its impurities and provide an accurate purity value. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is a common setup.[1]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (114-116 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[2]
The solution is supersaturated, but nucleation has not initiated.1. Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3][4] 2. Add a seed crystal of pure 2,6-dimethylbenzoic acid.[4]
The compound "oils out" instead of forming crystals. The solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2]
The presence of significant impurities is depressing the melting point.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low yield of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[3]
The purified product is still impure. Impurities were trapped within the crystals due to rapid crystal formation.Repeat the recrystallization process, ensuring a slow cooling rate to allow for the formation of larger, purer crystals.[2]
The washing of the crystals was insufficient.Wash the filtered crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
Sublimation
Problem Possible Cause Solution
Low recovery of sublimed product. The temperature is too low for efficient sublimation.Gradually increase the temperature, ensuring it remains below the melting point of the compound to avoid melting.
The vacuum is not sufficient.Ensure all seals in the sublimation apparatus are tight and the vacuum pump is functioning correctly.
The collection surface is not cold enough.Use a colder coolant in the cold finger or condenser to ensure efficient condensation of the sublimed vapor.
The sublimed product is not pure. The initial heating was too rapid, causing bumping of the crude material onto the collection surface.Heat the sample slowly and evenly to allow for a controlled sublimation process.
The impurity has a similar vapor pressure to the product.If the impurity co-sublimes with the product, an alternative purification method like recrystallization or chromatography may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the compound from impurities. The chosen mobile phase (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the impurities.
The column was not packed properly, leading to channeling.Ensure the adsorbent is packed uniformly as a slurry to avoid cracks and channels in the stationary phase.
The column was overloaded with the sample.Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Start with a less polar mobile phase.

Quantitative Data Summary

Purification MethodStarting Material PurityPurity After 1st PurificationYield/RecoveryPurity After 2nd PurificationYield/Recovery
Recrystallization ~90%~98%79%[5]>99%~60% (estimated)
Sublimation ~90%~99%10-76%[6][7][8]Not ApplicableNot Applicable

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude 2,6-dimethylbenzoic acid in the minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large crystals, insulate the flask.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and assess the purity by HPLC.

Protocol 2: Sublimation
  • Apparatus Setup: Place the crude 2,6-dimethylbenzoic acid in the bottom of a sublimation apparatus. Ensure the cold finger or condenser is properly positioned above the sample.

  • Vacuum Application: Evacuate the apparatus using a vacuum pump.

  • Cooling: Begin circulating a cold fluid through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus containing the sample.

  • Sublimation and Deposition: The 2,6-dimethylbenzoic acid will sublime and deposit as pure crystals on the cold surface.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.

Protocol 3: Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for 2,6-dimethylbenzoic acid and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude 2,6-dimethylbenzoic acid in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2,6-dimethylbenzoic acid.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude 2,6-Dimethylbenzoic Acid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure 2,6-Dimethylbenzoic Acid dry->pure_product

Caption: Experimental workflow for the purification of 2,6-dimethylbenzoic acid by recrystallization.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oils Out crystals_form->oiling_out No, liquid separates low_yield Low Yield crystals_form->low_yield Yes, but few impure_product Impure Product crystals_form->impure_product Yes, but impure sol_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out Reheat & Add Solvent Cool Slower oiling_out->sol_oiling_out sol_low_yield Use Less Solvent Wash with Colder Solvent low_yield->sol_low_yield sol_impure Recrystallize Again Slower Cooling impure_product->sol_impure

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Navigating the Crystallization of 2,6-Dimethylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the crystallization of 2,6-dimethylbenzoic acid. This resource is designed to assist researchers in optimizing their crystallization processes, leading to higher purity, desired polymorphic forms, and improved crystal quality.

Troubleshooting Guide

Issue 1: Poor or No Crystal Formation

Question: My solution of 2,6-dimethylbenzoic acid has been cooled, but no crystals have formed. What steps can I take to induce crystallization?

Answer:

The absence of crystal formation upon cooling is a common issue, often related to sub-optimal supersaturation or nucleation conditions. Here are several troubleshooting strategies:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod just below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: Introduce a small, pure crystal of 2,6-dimethylbenzoic acid (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If an excess of solvent was used, gently evaporate a portion of the solvent to increase the concentration of the solute and then allow the solution to cool again.

    • Cooling to a Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to decrease the solubility of the compound and promote precipitation.

  • Solvent System Re-evaluation: The chosen solvent may be too effective at dissolving the compound, even at low temperatures. Consider a different solvent or a mixed solvent system where the compound has lower solubility when cold.

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Question: Instead of solid crystals, my 2,6-dimethylbenzoic acid is separating as an oil. How can I prevent this?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system, or when the concentration is too high for orderly crystal lattice formation. To address this:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulating the flask can help achieve a more gradual temperature decrease.

    • Dilution: Re-heat the solution until the oil redissolves and add a small amount of additional solvent to reduce the overall concentration. Then, proceed with slow cooling.

  • Solvent Choice:

    • Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of 2,6-dimethylbenzoic acid (approximately 114-116°C).

  • Purity of the Compound: High levels of impurities can depress the melting point of the compound, contributing to oiling out. Consider an initial purification step if the starting material is of low purity.

Issue 3: Polymorphism and Concomitant Crystallization

Question: I am obtaining a mixture of different crystal forms (polymorphs) of 2,6-dimethylbenzoic acid. How can I control the crystallization to obtain a single, desired polymorph?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in drug development. While detailed polymorphic studies on 2,6-dimethylbenzoic acid are not as extensive as for its analogue, 2,6-dimethoxybenzoic acid, the principles of control are similar. One known crystal form of 2,6-dimethylbenzoic acid is monoclinic (space group P21/a) and consists of hydrogen-bonded dimers. The existence of different packing arrangements of these dimers can lead to polymorphism.

  • Solvent Selection: The choice of solvent can significantly influence the resulting polymorph. A systematic screen of solvents with varying polarities is recommended.

  • Control of Supersaturation and Temperature: The level of supersaturation and the crystallization temperature are critical factors. High supersaturation and rapid cooling often favor the formation of metastable polymorphs, while lower supersaturation and slower cooling tend to yield the more stable form.

  • Use of Additives: Additives can influence the nucleation and growth of specific polymorphs. For the structurally similar 2,6-dimethoxybenzoic acid, polymers like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) have been shown to favor the formation of metastable forms.[1]

  • Seeding: Introducing seed crystals of the desired polymorph is a powerful method to direct the crystallization towards that specific form.

Frequently Asked Questions (FAQs)

Q1: What is the known crystal structure of 2,6-dimethylbenzoic acid?

A1: The crystal structure of one form of 2,6-dimethylbenzoic acid has been determined to be monoclinic, with the space group P21/a. In this structure, the molecules form hydrogen-bonded dimers.

Q2: How does the structure of 2,6-dimethylbenzoic acid influence its crystallization?

A2: The two methyl groups at positions 2 and 6 sterically hinder the carboxyl group, causing it to rotate out of the plane of the benzene ring. This molecular conformation influences how the molecules pack in the crystal lattice and can be a contributing factor to the potential for polymorphism.

Q3: What are some suitable solvents for the recrystallization of 2,6-dimethylbenzoic acid?

A3: Based on available information and the behavior of similar compounds, ethanol and water are commonly used solvents for the recrystallization of 2,6-dimethylbenzoic acid. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: Why is controlling polymorphism important in drug development?

A4: Different polymorphs of a drug substance can have different physical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, controlling crystallization to produce a consistent and desired polymorphic form is crucial for ensuring the safety, efficacy, and quality of a pharmaceutical product.

Quantitative Data

SolventTemperature (°C)Molar Solubility (mol/L) - Hypothetical
Water25~0.01
Water80~0.15
Ethanol25~1.5
Ethanol60~3.5
Acetone25~2.0
Toluene25~0.5

Rationale for Hypothetical Data:

  • Polarity: 2,6-dimethylbenzoic acid is expected to be more soluble in polar organic solvents like ethanol and acetone compared to the less polar toluene and much more polar water.

  • Temperature Dependence: The solubility of most solid organic compounds, including benzoic acid derivatives, increases significantly with temperature.

Experimental Protocols

Protocol 1: Cooling Recrystallization of 2,6-Dimethylbenzoic Acid from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2,6-dimethylbenzoic acid. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • (Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization of 2,6-Dimethylbenzoic Acid (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude 2,6-dimethylbenzoic acid in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., hot water), in which the compound is less soluble, dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3-7 from Protocol 1, using an ice-cold mixture of the two solvents for the washing step.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude 2,6-Dimethylbenzoic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling hot_filtration->cool Clear Solution ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of 2,6-dimethylbenzoic acid.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out mixed_polymorphs Mixed Polymorphs start->mixed_polymorphs induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First increase_supersaturation Increase Supersaturation (Evaporate/Cool Further) no_crystals->increase_supersaturation If Needed change_solvent1 Change Solvent System no_crystals->change_solvent1 Last Resort slow_cooling Slower Cooling Rate oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent change_solvent2 Lower Boiling Point Solvent oiling_out->change_solvent2 control_conditions Control Temp. & Supersaturation mixed_polymorphs->control_conditions screen_solvents Solvent Screening mixed_polymorphs->screen_solvents use_additives Use Additives (e.g., PEG) mixed_polymorphs->use_additives seed_crystals Seed with Desired Polymorph mixed_polymorphs->seed_crystals

Caption: Troubleshooting logic for common crystallization challenges.

References

Technical Support Center: Overcoming Solubility Issues with 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,6-dimethylbenzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 2,6-dimethylbenzoic acid?

A1: 2,6-Dimethylbenzoic acid is an aromatic carboxylic acid that typically appears as a white to off-white crystalline solid.[1] It is characterized by its limited solubility in water due to the hydrophobic nature of its aromatic ring and methyl groups.[1] Conversely, it is soluble in organic solvents such as ethanol and ether.[1] One estimate suggests an aqueous solubility of 981.7 mg/L at 25 °C.[2]

Q2: What is the pKa of 2,6-dimethylbenzoic acid and why is it important for solubility?

A2: The reported pKa of 2,6-dimethylbenzoic acid is approximately 3.36 to 3.56.[3][4] The pKa is a critical factor influencing its aqueous solubility. At a pH below its pKa, the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less soluble in water. When the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻).

Q3: I am observing a precipitate after adding my 2,6-dimethylbenzoic acid stock solution (in an organic solvent) to my aqueous buffer. What is happening?

A3: This phenomenon is often referred to as "precipitation upon dilution" or "solvent-shock." It occurs when a concentrated stock solution of a compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer where the compound has low solubility. The rapid change in the solvent environment causes the compound to crash out of the solution.

Troubleshooting Guides

Issue 1: Difficulty in dissolving 2,6-dimethylbenzoic acid directly in water or aqueous buffers.
  • Cause: The intrinsic aqueous solubility of 2,6-dimethylbenzoic acid is low in its neutral form.

  • Solution: Do not attempt to dissolve 2,6-dimethylbenzoic acid directly in neutral or acidic aqueous solutions at high concentrations. Instead, utilize the strategies outlined below.

Issue 2: Precipitation of 2,6-dimethylbenzoic acid in aqueous solutions.
  • Cause: The pH of the aqueous solution is below or near the pKa of 2,6-dimethylbenzoic acid, leading to the formation of the less soluble protonated species.

  • Troubleshooting Workflow:

    start Precipitation Observed check_ph Is the solution pH > 5.5? start->check_ph adjust_ph Adjust pH to > 5.5 using 0.1 M NaOH or other suitable base. check_ph->adjust_ph No consider_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_ph->consider_cosolvent Yes dissolved Compound Dissolves adjust_ph->dissolved prepare_stock Prepare a concentrated stock in the chosen co-solvent. consider_cosolvent->prepare_stock slow_addition Add stock solution dropwise to aqueous buffer with vigorous stirring. prepare_stock->slow_addition final_check Is the solution clear? slow_addition->final_check success Experiment Ready final_check->success Yes further_troubleshooting Further Troubleshooting: - Lower final concentration - Use surfactants or cyclodextrins final_check->further_troubleshooting No

    Troubleshooting workflow for precipitation issues.

Data Presentation

Table 1: Physicochemical Properties of 2,6-Dimethylbenzoic Acid

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₂[5][6]
Molecular Weight150.17 g/mol
Melting Point114-116 °C[4]
pKa3.36 - 3.56[3][4]
Aqueous Solubility (25 °C)Estimated at 981.7 mg/L[2]

Table 2: Recommended Solvents for Stock Solutions

SolventRecommended UseConsiderations
Dimethyl Sulfoxide (DMSO)Primary choice for preparing high-concentration stock solutions for biological assays.For cell-based assays, the final DMSO concentration in the culture medium should typically not exceed 0.5% (v/v) to avoid cytotoxicity.[7]
EthanolAn alternative to DMSO for stock solution preparation.The final ethanol concentration in cell culture should also be kept low, generally below 0.5% (v/v).[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of 2,6-Dimethylbenzoic Acid using pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution of 2,6-dimethylbenzoic acid by converting it to its more soluble sodium salt.

Materials:

  • 2,6-Dimethylbenzoic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the Compound: Accurately weigh 150.17 mg of 2,6-dimethylbenzoic acid (for a 10 mL, 10 mM solution).

  • Initial Suspension: Add the weighed compound to a beaker containing approximately 8 mL of deionized water and a stir bar. The compound will not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the suspension using a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the 2,6-dimethylbenzoic acid is fully dissolved and the pH of the solution is stable at approximately 7.0 - 7.5. A clear solution indicates the formation of the soluble sodium salt.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the mark.

  • Sterilization (if for cell culture): Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays from a DMSO Stock

This protocol details the preparation of working solutions of 2,6-dimethylbenzoic acid in cell culture medium from a concentrated DMSO stock.

Materials:

  • 10 mM stock solution of 2,6-dimethylbenzoic acid in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (Recommended): To minimize precipitation, it is advisable to perform serial dilutions. For example, to prepare a 100 µM working solution, first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.

  • Prepare Final Working Solution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. For instance, to obtain a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of the test compound to the same final volume of cell culture medium. This is crucial to differentiate the effects of the compound from those of the solvent.[7]

  • Immediate Use: Use the prepared working solutions immediately to treat cells.

Signaling Pathway and Experimental Workflow Visualization

The solubility of 2,6-dimethylbenzoic acid is a critical upstream factor for any in vitro experiment. The following diagram illustrates the logical workflow from compound preparation to a generic cell-based assay.

cluster_prep Compound Preparation cluster_assay Cell-Based Assay compound 2,6-Dimethylbenzoic Acid (Solid) stock High Concentration Stock (e.g., 10 mM in DMSO) compound->stock Dissolve working Working Solution in Cell Culture Medium stock->working Dilute treatment Treat Cells with Working Solution and Vehicle Control working->treatment cells Plate Cells in Multi-well Plate cells->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation readout Assay Readout (e.g., Viability, Gene Expression) incubation->readout

References

Technical Support Center: Synthesis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,6-dimethylbenzoic acid?

A1: The most prevalent laboratory-scale methods for the synthesis of 2,6-dimethylbenzoic acid include:

  • Grignard Reaction: Carboxylation of 2,6-dimethylphenylmagnesium bromide with carbon dioxide. This is often the preferred method due to its relatively high yields and straightforward procedure.

  • Oxidation of 2,6-Dimethylphenol: Oxidation of the corresponding phenol using a suitable oxidizing agent.

  • From 2,6-Dimethylaniline: Diazotization of 2,6-dimethylaniline followed by a Sandmeyer-type reaction.

Q2: I am performing the Grignard synthesis. What are the primary side reactions I should be aware of?

A2: The primary side reaction in the Grignard synthesis of 2,6-dimethylbenzoic acid is the formation of a diaryl ketone, specifically bis(2,6-dimethylphenyl) ketone. This occurs when a second molecule of the Grignard reagent reacts with the initially formed carboxylate salt before it is quenched. Due to the steric hindrance from the ortho-methyl groups, this side reaction can be more significant than in less hindered systems. Another potential issue is an incomplete reaction, leaving unreacted 2,6-dimethylbromobenzene.

Q3: My yield of 2,6-dimethylbenzoic acid from the Grignard reaction is low. What are the possible causes?

A3: Low yields in this Grignard synthesis can stem from several factors:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.

  • Inefficient Carbonation: The delivery and reaction with carbon dioxide can be problematic. Using freshly crushed dry ice or bubbling dry CO2 gas through the solution are common methods. Inefficient stirring can lead to localized reactions and byproduct formation.

  • Side Reactions: As mentioned in Q2, the formation of the diaryl ketone byproduct will consume the Grignard reagent and reduce the yield of the desired carboxylic acid.

Q4: How can I purify the crude 2,6-dimethylbenzoic acid?

A4: Purification of 2,6-dimethylbenzoic acid can be effectively achieved through several methods:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral byproducts like the diaryl ketone and unreacted starting material. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and extracted with an aqueous base (e.g., sodium hydroxide). The aqueous layer containing the sodium salt of the benzoic acid is then acidified to precipitate the pure product.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be used to obtain highly pure crystals.

Troubleshooting Guides

Grignard Synthesis of 2,6-Dimethylbenzoic Acid

Issue 1: The Grignard reaction does not initiate.

  • Symptom: No heat evolution, no disappearance of magnesium, no formation of the characteristic cloudy grey solution of the Grignard reagent.

  • Possible Causes & Solutions:

Probable CauseRecommended Solution
Oxidized MagnesiumAdd a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating with a heat gun may also be necessary to initiate the reaction.
Wet Glassware or SolventEnsure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents (e.g., diethyl ether or THF).
Impure Alkyl HalidePurify the 2,6-dimethylbromobenzene by distillation before use.

Issue 2: Low yield of 2,6-dimethylbenzoic acid and presence of a significant amount of a high-molecular-weight byproduct.

  • Symptom: Lower than expected yield of the desired product. Characterization (e.g., by NMR or GC-MS) shows the presence of bis(2,6-dimethylphenyl) ketone.

  • Possible Causes & Solutions:

Probable CauseRecommended Solution
Reaction of Grignard with carboxylate intermediateAdd the Grignard reagent solution slowly to a slurry of crushed dry ice to ensure a large excess of CO2 is always present. Maintain a low reaction temperature (e.g., -78 °C) during the addition. Vigorous stirring is crucial.
Insufficient CarbonationEnsure the dry ice is finely crushed to maximize surface area. If using CO2 gas, ensure a high flow rate and efficient bubbling through the solution.
Data on Byproduct Formation in Grignard Synthesis

The following table summarizes the potential impact of reaction conditions on the yield of 2,6-dimethylbenzoic acid and the formation of the major byproduct, bis(2,6-dimethylphenyl) ketone. (Note: These are representative values and can vary based on specific experimental setup.)

Reaction ConditionExpected Yield of 2,6-Dimethylbenzoic AcidEstimated % of Diaryl Ketone Byproduct
Slow addition to excess dry ice at -78°C80-90%< 5%
Bubbling CO2 gas at 0°C60-75%10-20%
Rapid addition of CO2 to Grignard solution< 50%> 25%

Experimental Protocols

Key Experiment: Grignard Synthesis of 2,6-Dimethylbenzoic Acid

Objective: To synthesize 2,6-dimethylbenzoic acid from 2,6-dimethylbromobenzene via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2,6-Dimethylbromobenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel.

    • If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the 2,6-dimethylbenzoic acid with an aqueous sodium hydroxide solution.

    • Separate the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2,6-dimethylbenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Grignard_Synthesis Start 2,6-Dimethylbromobenzene Mg Mg, Anhydrous Ether Start->Mg Reaction Grignard 2,6-Dimethylphenylmagnesium bromide (Grignard Reagent) Mg->Grignard CO2 1. CO2 (Dry Ice) 2. H3O+ Grignard->CO2 Carboxylation Side_Reaction Reaction with Grignard Reagent Grignard->Side_Reaction Side Reaction Product 2,6-Dimethylbenzoic Acid CO2->Product Byproduct Bis(2,6-dimethylphenyl) ketone Side_Reaction->Byproduct

Caption: Main reaction and side reaction in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield of 2,6-Dimethylbenzoic Acid Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Apparatus Dry Glassware & Use Anhydrous Solvents Check_Moisture->Dry_Apparatus Yes Check_Byproduct Significant Byproduct (Diaryl Ketone) Observed? Check_Moisture->Check_Byproduct No Dry_Apparatus->Check_Byproduct Optimize_Carbonation Optimize Carbonation: - Slow addition to excess CO2 - Low temperature (-78°C) - Vigorous stirring Check_Byproduct->Optimize_Carbonation Yes Check_Initiation Grignard Reaction Did Not Initiate? Check_Byproduct->Check_Initiation No End Improved Yield Optimize_Carbonation->End Activate_Mg Activate Magnesium (Iodine, Heat) Check_Initiation->Activate_Mg Yes Check_Initiation->End No Activate_Mg->End

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

Technical Support Center: Optimizing Reactions for 2,6-Dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving sterically hindered 2,6-dimethylbenzoic acid and its derivatives. The presence of two ortho-methyl groups creates significant steric hindrance, which complicates common transformations like esterification and amidation, and requires specialized protocols.[1][2]

Section 1: Activation of the Carboxylic Acid

Due to significant steric hindrance, direct reactions with the carboxyl group of 2,6-dimethylbenzoic acid are often inefficient.[3] Activating the acid, typically by converting it to a more reactive species like an acyl chloride, is a crucial first step for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to activate 2,6-dimethylbenzoic acid before attempting esterification or amidation?

A1: The two methyl groups flanking the carboxylic acid create a crowded environment, physically blocking nucleophiles (like alcohols or amines) from attacking the carbonyl carbon.[2][3] This steric hindrance prevents the formation of the necessary tetrahedral intermediate required in standard Fischer esterification or direct amidation reactions.[3] Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, creates a much stronger electrophile, facilitating the reaction even with the steric bulk.[4]

Q2: What are the most effective reagents for converting 2,6-dimethylbenzoic acid to its acyl chloride?

A2: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this transformation.[5] Thionyl chloride is often used with a small amount of a catalyst like N,N-dimethylformamide (DMF). Oxalyl chloride is also highly effective and can sometimes be used under milder conditions.

Experimental Protocol: Synthesis of 2,6-Dimethylbenzoyl Chloride

This protocol describes the conversion of 2,6-dimethylbenzoic acid to its acyl chloride using thionyl chloride.

Materials:

  • 2,6-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylbenzoic acid.

  • Add anhydrous toluene to dissolve the acid.

  • Slowly add an excess of thionyl chloride (approximately 1.2 to 2.0 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux (around 70-80°C) and maintain for 1-2 hours. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2,6-dimethylbenzoyl chloride can often be used in the next step without further purification.[6]

Diagram: General Workflow for 2,6-Dimethylbenzoic Acid Functionalization

G cluster_start Starting Material cluster_activation Activation Step A 2,6-Dimethylbenzoic Acid B 2,6-Dimethylbenzoyl Chloride (Activated Intermediate) A->B  SOCl₂ or (COCl)₂   C Ester Derivative B->C  Alcohol (R-OH)   D Amide Derivative B->D  Amine (R-NH₂)   G A Low Esterification Yield B Are you using direct Fischer esterification (acid + alcohol)? A->B C This method is inefficient due to steric hindrance. B->C Yes G ALTERNATIVE: Use Steglich Esterification (DCC/DMAP). B->G:w Yes H Is unreacted starting material still present? B->H No D SOLUTION: Use a two-step method. C->D E Step 1: Convert acid to 2,6-dimethylbenzoyl chloride. D->E F Step 2: React acyl chloride with alcohol + base. D->F I Ensure complete activation in the two-step method. Increase reaction time for Steglich method. H->I Yes G cluster_legend Legend A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (+ Ar-X) C Ar-Pd(II)-Ar' Ln B->C Transmetalation (+ Ar'-B(OH)₂) C->A Reductive Elimination (+ Ar-Ar') ArX Ar-X = Aryl Halide ArB Ar'-B(OH)₂ = Arylboronic Acid ArAr Ar-Ar' = Biaryl Product

References

stability issues of 2,6-dimethylbenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of 2,6-dimethylbenzoic acid, particularly under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,6-dimethylbenzoic acid under acidic conditions?

A1: Due to its sterically hindered structure, 2,6-dimethylbenzoic acid is relatively stable. The two methyl groups at the ortho positions protect the carboxylic acid group from certain reactions. However, under forcing acidic conditions (e.g., strong acids, elevated temperatures), potential degradation pathways include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide (CO2) to form 1,3-dimethylbenzene. This is generally favored at higher temperatures.

  • Hydrolysis: While the steric hindrance makes direct acid-catalyzed hydrolysis of the carboxylic acid group itself unlikely, if formulated as an ester or amide derivative, hydrolysis of that functional group back to the carboxylic acid could be a primary degradation pathway.

It is important to note that specific degradation kinetics for 2,6-dimethylbenzoic acid under mild acidic conditions are not extensively reported in publicly available literature. Therefore, experimental evaluation is crucial.

Q2: How does the steric hindrance of the two methyl groups affect the stability of 2,6-dimethylbenzoic acid?

A2: The two ortho-methyl groups cause significant steric hindrance around the carboxylic acid functionality. This has two main consequences:

  • Inhibition of Resonance: The steric strain forces the carboxyl group to twist out of the plane of the benzene ring. This "ortho effect" inhibits resonance between the carboxyl group and the aromatic ring.[1]

  • Increased Stability: The bulky methyl groups can physically block the approach of reagents to the carboxylic acid's carbonyl carbon, thus slowing down reactions like esterification or attack by nucleophiles.[1]

This steric protection is a key factor in the overall stability of the molecule.

Q3: Are there any predicted degradation products I should monitor for during my stability studies?

A3: Based on general degradation pathways for aromatic carboxylic acids, the primary potential degradation product under harsh acidic and thermal stress would be 1,3-dimethylbenzene resulting from decarboxylation. If your synthesis or formulation involves ester or amide derivatives of 2,6-dimethylbenzoic acid, you should also monitor for the formation of the corresponding alcohol or amine from hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound (2,6-dimethylbenzoic acid) in acidic solution at elevated temperatures. Decarboxylation may be occurring.Confirm the presence of 1,3-dimethylbenzene using a suitable analytical method (e.g., GC-MS). Consider reducing the temperature of your experiment or using a less acidic medium if decarboxylation is confirmed and undesirable.
Appearance of a new, unexpected peak in HPLC analysis after acid stress testing. Formation of a degradation product or an impurity from a reagent.Characterize the new peak using mass spectrometry (LC-MS) to identify its molecular weight. This will help in elucidating its structure and origin. Run a blank sample (acid and solvent without the compound) to rule out impurities from the reagents.
Poor recovery of the compound from an acidic aqueous solution. 2,6-dimethylbenzoic acid has limited solubility in acidic aqueous solutions.Ensure that the concentration of the compound in your test solution does not exceed its solubility limit under the experimental conditions. Consider using a co-solvent (e.g., acetonitrile, methanol) if compatible with your experimental design.
Inconsistent stability results between experimental runs. Variability in experimental conditions such as temperature, pH, or exposure time.Tightly control all experimental parameters. Use a calibrated pH meter and a temperature-controlled environment (e.g., water bath, oven). Ensure accurate timing of sample exposure and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is a general guideline for performing a forced degradation study on 2,6-dimethylbenzoic acid under acidic conditions, consistent with ICH guidelines.[2][3]

Objective: To evaluate the stability of 2,6-dimethylbenzoic acid in an acidic solution under accelerated conditions.

Materials:

  • 2,6-dimethylbenzoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or MS detector

Methodology:

  • Sample Preparation: Prepare a stock solution of 2,6-dimethylbenzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate flasks.

    • Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.

    • Prepare a control sample with water instead of HCl.

    • Heat the samples at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 6, 12, 24 hours).[4]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the sample with an appropriate amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of 2,6-dimethylbenzoic acid in the stressed sample to that of the control sample at the initial time point.

    • Identify and quantify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2,6-dimethylbenzoic acid from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of 2,6-dimethylbenzoic acid (e.g., determined by PDA scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.[6]

Data Presentation

The following table summarizes the typical conditions used in forced degradation studies for active pharmaceutical ingredients (APIs).[2][3][4]

Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 80°CDecarboxylation (at high temp.), Hydrolysis (for derivatives)
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 80°CHydrolysis (for derivatives)
Oxidation 3% to 30% H₂O₂Room TemperatureOxidation of the methyl groups or aromatic ring
Thermal Dry Heat60°C to 100°CDecarboxylation
Photostability UV/Visible LightICH Q1B guidelinesPhotodegradation

Visualizations

degradation_pathway 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid 1,3-Dimethylbenzene + CO2 1,3-Dimethylbenzene + CO2 2,6-Dimethylbenzoic Acid->1,3-Dimethylbenzene + CO2 Decarboxylation (High Temperature, Strong Acid)

Caption: Potential degradation pathway for 2,6-dimethylbenzoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Add 0.1 M or 1 M HCl prep->acid Aliquot heat Heat at Controlled Temperature (e.g., 60-80°C) acid->heat neutralize Neutralize Sample heat->neutralize At Time Points hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Calculate % Degradation hplc->data

Caption: Workflow for acid-forced degradation study.

logical_relationship Steric Hindrance Steric Hindrance Inhibition of Resonance Inhibition of Resonance Steric Hindrance->Inhibition of Resonance Reduced Reactivity Reduced Reactivity Steric Hindrance->Reduced Reactivity Enhanced Stability Enhanced Stability Inhibition of Resonance->Enhanced Stability Reduced Reactivity->Enhanced Stability

Caption: Influence of steric hindrance on stability.

References

Technical Support Center: Quantification of 2,6-Dimethylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of 2,6-dimethylbenzoic acid in reversed-phase HPLC?

2,6-Dimethylbenzoic acid is a moderately non-polar aromatic carboxylic acid. In reversed-phase HPLC, its retention is primarily governed by hydrophobic interactions with the stationary phase (e.g., C18). Retention time is influenced by the mobile phase composition, specifically the ratio of organic solvent to aqueous buffer. Increasing the organic content will decrease the retention time, while a higher aqueous content will increase it.

Q2: What is the pKa of 2,6-dimethylbenzoic acid, and why is it important for my HPLC method?

The pKa of 2,6-dimethylbenzoic acid is approximately 3.36.[1] This value is critical because the pH of the mobile phase relative to the pKa determines the ionization state of the analyte. For acidic compounds like 2,6-dimethylbenzoic acid, a mobile phase pH set at least 2 units below the pKa will ensure the compound is in its neutral, un-ionized form, leading to better retention and peak shape in reversed-phase chromatography.[2][3]

Q3: What is a good starting point for a mobile phase for 2,6-dimethylbenzoic acid analysis?

A common starting point for the analysis of 2,6-dimethylbenzoic acid and similar compounds is a mobile phase consisting of acetonitrile (MeCN) and water, with an acidic modifier.[4] For example, a mixture of acetonitrile and a buffer such as 0.1% phosphoric acid or 0.1% formic acid in water is often used. The acid helps to control the pH and suppress the ionization of both the analyte and residual silanol groups on the silica-based stationary phase, which improves peak shape.[4][5][6]

Q4: What is the ideal UV wavelength for detecting 2,6-dimethylbenzoic acid?

Aromatic compounds like 2,6-dimethylbenzoic acid typically exhibit strong UV absorbance. A common detection wavelength for benzoic acid derivatives is around 230-254 nm. To determine the optimal wavelength for maximum sensitivity, it is recommended to measure the UV spectrum of a standard solution of 2,6-dimethylbenzoic acid.

Q5: My sample is not readily soluble in the mobile phase. What should I do?

If your sample has poor solubility in the initial mobile phase, you can dissolve it in a stronger solvent, such as 100% acetonitrile or methanol. However, it is crucial to keep the injection volume as small as possible to avoid peak distortion.[7] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to poor peak shape, including broadening or splitting.[7] Whenever possible, the sample solvent should be the same as the initial mobile phase.

Troubleshooting Guides

Problem 1: Peak Tailing

Q: Why is the peak for my 2,6-dimethylbenzoic acid tailing?

Peak tailing is a common issue when analyzing acidic compounds and is often characterized by an asymmetrical peak with a trailing edge. The primary causes can be categorized as chemical or physical issues.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is it >= pKa (3.36)? start->check_ph adjust_ph Adjust pH to ~2.5 (at least 1 pH unit below pKa) check_ph->adjust_ph Yes check_buffer Check Buffer Concentration Is it sufficient (10-50 mM)? check_ph->check_buffer No end Symmetrical Peak adjust_ph->end increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Evaluate Column Is it an older 'Type A' silica or showing degradation? check_buffer->check_column Yes increase_buffer->end replace_column Use a modern, end-capped column or a new column check_column->replace_column Yes check_overload Check for Column Overload Inject a 10-fold dilution check_column->check_overload No replace_column->end reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Tailing Improves check_extracolumn Check for Extra-Column Volume Inspect tubing and fittings check_overload->check_extracolumn No Improvement reduce_load->end minimize_volume Use shorter, narrower ID tubing Ensure proper connections check_extracolumn->minimize_volume Excessive Volume Found check_extracolumn->end No Issues Found minimize_volume->end

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Causes and Solutions for Peak Tailing:

Potential Cause Explanation Recommended Solution
Mobile Phase pH close to pKa When the mobile phase pH is near the pKa of 2,6-dimethylbenzoic acid (3.36), the analyte exists as a mixture of its ionized and un-ionized forms, leading to inconsistent retention and peak tailing.[2]Adjust the mobile phase pH to be at least one, and ideally two, pH units below the pKa (e.g., pH 2.5). This ensures the analyte is predominantly in its un-ionized form.[2]
Secondary Silanol Interactions Residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized (Si-O-) and interact with the analyte, causing a secondary retention mechanism that leads to tailing.Use a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups. Also, operating at a lower pH (around 2.5-3.0) will suppress the ionization of these silanol groups.[8]
Insufficient Buffer Concentration A low buffer concentration may not be sufficient to maintain a stable pH throughout the column or to effectively mask the residual silanol groups.[8]Use a buffer concentration in the range of 10-50 mM.[7][8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.Reduce the injection volume or dilute the sample. A good diagnostic test is to inject a 10-fold dilution of the sample and observe if the peak shape improves.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening, which is often more pronounced for early eluting peaks.[9]Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure the tubing length is minimized.[7] Check all fittings to ensure they are properly connected and not contributing to dead volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause poor peak shape.[7]Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume.[7]
Problem 2: Poor Resolution

Q: The peak for 2,6-dimethylbenzoic acid is not well separated from other peaks in my sample. How can I improve the resolution?

Poor resolution occurs when two or more peaks in a chromatogram are not sufficiently separated. Resolution can be improved by adjusting several chromatographic parameters.

Key Factors Affecting Resolution:

Parameter Effect on Resolution How to Optimize for Better Resolution
Mobile Phase Strength Decreasing the organic solvent percentage increases retention times, which can lead to better separation of closely eluting peaks.Decrease the percentage of acetonitrile in the mobile phase. If using a gradient, make the gradient shallower.
Mobile Phase pH Adjusting the pH can alter the selectivity for ionizable compounds.While the pH should be kept low for good peak shape of 2,6-dimethylbenzoic acid, slight adjustments (e.g., from 2.5 to 2.8) might alter the retention of other components and improve resolution.
Column Temperature Increasing the temperature generally decreases viscosity and can improve efficiency, but may also decrease retention. Lowering the temperature increases retention and can improve resolution.Try decreasing the column temperature in small increments (e.g., 5 °C) to see if resolution improves.
Flow Rate Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
Column Properties Longer columns and columns with smaller particle sizes provide higher efficiency and better resolution.Use a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm).
Problem 3: Baseline Drift or Noise

Q: I am observing a drifting or noisy baseline in my chromatogram. What could be the cause?

Baseline instability can interfere with the accurate integration of peaks and affect the overall sensitivity of the method.

Common Causes and Solutions for Baseline Issues:

Issue Potential Causes Recommended Solutions
Baseline Drift - Incomplete column equilibration.- Changes in mobile phase composition.- Temperature fluctuations in the column or detector.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven and ensure the detector is in a temperature-stable environment.
Baseline Noise - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue.- Degas the mobile phase thoroughly using sonication, sparging, or an in-line degasser.- Use high-purity solvents and filter the mobile phase through a 0.45 µm filter.- Check the detector lamp's age and intensity; replace if necessary.

Experimental Protocols

Protocol 1: Standard HPLC Method for Quantification of 2,6-Dimethylbenzoic Acid

This protocol provides a general method that can be used as a starting point and optimized as needed.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be 60% A / 40% B, holding for a few minutes, then ramping to a higher percentage of B to elute any strongly retained components, followed by a re-equilibration step. An isocratic elution may also be suitable depending on the sample complexity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Diagnosing Column Overload

  • Prepare a standard solution of 2,6-dimethylbenzoic acid at the concentration you are currently using.

  • Inject this standard and record the chromatogram. Note the peak shape and tailing factor.

  • Prepare a 10-fold dilution of the standard solution.

  • Inject the diluted standard using the same HPLC method.

  • Compare the peak shape of the diluted standard to the original. If the peak shape and tailing factor have significantly improved, column overload is a likely cause of the initial peak distortion.

Visualizations

Effect of Mobile Phase pH on 2,6-Dimethylbenzoic Acid

G cluster_0 Mobile Phase pH << pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH >= pKa (e.g., pH 4.0) a1 Analyte is Un-ionized (Neutral) a2 Increased Hydrophobic Interaction with C18 a1->a2 a3 Good Retention and Symmetrical Peak a2->a3 b1 Analyte is Ionized (Charged) b2 Decreased Hydrophobic Interaction Increased Polarity b1->b2 b3 Poor Retention and Potential for Peak Tailing b2->b3

Caption: The effect of mobile phase pH on the ionization and chromatographic behavior of 2,6-dimethylbenzoic acid.

General HPLC Method Development Workflow

G start Define Separation Goal select_column Select Column (e.g., C18 for non-polar analytes) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water with Acid) select_column->select_mobile_phase initial_run Perform Initial Run (Isocratic or Gradient Scouting) select_mobile_phase->initial_run evaluate_results Evaluate Results (Resolution, Peak Shape, Retention) initial_run->evaluate_results optimize_mobile_phase Optimize Mobile Phase (Adjust Organic %, pH, Buffer) evaluate_results->optimize_mobile_phase Suboptimal method_validation Method Validation (Linearity, Accuracy, Precision) evaluate_results->method_validation Optimal optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mobile_phase->optimize_other optimize_other->initial_run

Caption: A systematic workflow for developing an HPLC method for organic acids.

References

preventing byproduct formation in 2,6-dimethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,6-dimethylbenzoic acid?

A1: The two most prevalent methods for synthesizing 2,6-dimethylbenzoic acid are the Grignard reaction with carbon dioxide and the oxidation of 2,6-dimethylxylene. Each method has its own set of advantages and potential challenges, particularly concerning byproduct formation.

Q2: What are the primary byproducts I should be aware of during the Grignard synthesis of 2,6-dimethylbenzoic acid?

A2: In the Grignard synthesis starting from a halo-2,6-dimethylbenzene, the main byproducts are typically 1,3-dimethylbenzene (m-xylene) and a biphenyl derivative. The former arises from the reaction of the Grignard reagent with any trace amounts of water or other protic sources, while the latter is a result of a coupling reaction between the Grignard reagent and the unreacted starting halide.

Q3: What byproducts can form during the oxidation of 2,6-dimethylxylene?

A3: The oxidation of 2,6-dimethylxylene can lead to several byproducts depending on the strength of the oxidizing agent and the reaction conditions. Incomplete oxidation may yield 2,6-dimethylphenol or 2,6-dimethylbenzaldehyde. Conversely, overly harsh conditions could potentially lead to the oxidation of the aromatic ring itself, though this is less common with standard procedures.

Q4: How can I effectively purify the final 2,6-dimethylbenzoic acid product?

A4: Recrystallization is a highly effective method for purifying 2,6-dimethylbenzoic acid.[1] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be particularly useful.[1] For removing non-polar byproducts like biphenyl, a solvent in which the desired acid is sparingly soluble at room temperature but readily soluble when hot is ideal. Extraction with a basic aqueous solution to form the sodium salt of the carboxylic acid can effectively separate it from neutral organic byproducts like biphenyl and unreacted 2,6-dimethylxylene.[2]

Troubleshooting Guides

Grignard Synthesis of 2,6-Dimethylbenzoic Acid

Problem 1: Low yield of 2,6-dimethylbenzoic acid and significant formation of m-xylene.

  • Cause: This is a classic sign of moisture or other protic impurities in the reaction setup. Grignard reagents are potent bases and will readily react with water, alcohols, or even acidic protons on glassware.[3]

  • Solution:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon) before use.

    • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Ensure the magnesium turnings are fresh and dry.

    • The starting halide (e.g., 2-bromo-m-xylene) must be free of water.

Problem 2: Presence of a significant amount of biphenyl byproduct.

  • Cause: The formation of biphenyls is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with the unreacted aryl halide. This can be more prevalent with more reactive halides or at higher temperatures.

  • Solution:

    • Slow Addition: Add the solution of the aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing the coupling side reaction.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, which can favor byproduct formation.

    • Initiation: If the reaction is difficult to initiate, use a crystal of iodine or a small amount of 1,2-dibromoethane. Avoid using a large excess of initiator.

Oxidation of 2,6-Dimethylxylene

Problem 1: Incomplete oxidation, with starting material or intermediate products remaining.

  • Cause: The oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient.

  • Solution:

    • Choice of Oxidant: Use a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[4]

    • Reaction Conditions: Ensure the reaction is heated for a sufficient duration. With KMnO₄, heating under reflux is common.[5] Monitor the reaction progress by TLC to confirm the disappearance of the starting material.

    • Stoichiometry: Use a sufficient excess of the oxidizing agent to ensure complete conversion.

Problem 2: Low yield of the desired product due to over-oxidation or side reactions.

  • Cause: Overly aggressive reaction conditions can lead to the degradation of the aromatic ring or the formation of other oxidized byproducts.

  • Solution:

    • Temperature Control: While heating is necessary, avoid excessively high temperatures that can promote unwanted side reactions.

    • Controlled Addition: For highly exothermic reactions, consider adding the oxidizing agent portion-wise to maintain better control over the reaction temperature.

    • pH Control: In permanganate oxidations, the reaction is often carried out under basic or neutral conditions, followed by acidification during workup. This can sometimes offer better control than strongly acidic conditions from the start.

Data Presentation

Table 1: Influence of Reaction Conditions on Grignard Synthesis of Benzoic Acids

Starting MaterialGrignard ReagentElectrophileSolventAdditiveYield of Carboxylic Acid (%)Major Byproduct(s) & Yield (%)Reference
Aryl BromideArylmagnesium BromideGaseous CO₂2-MeTHFLiOHup to 82Symmetric Ketones (for methoxy-substituted aryl bromides)[6]
Benzyl BromideBenzylmagnesium BromideGaseous CO₂2-MeTHFLiOH82Not specified[6]
2,4,6-tri-iso-propylphenyl bromide2,4,6-tri-iso-propylphenylmagnesium bromideGaseous CO₂2-MeTHFLiOH52Not specified[6]
1-Bromoadamantane1-Adamantylmagnesium BromideGaseous CO₂2-MeTHFLiOH25Biadamantyl (43%)[6]

Table 2: Effect of Oxidizing Agent on the Oxidation of Alkylbenzenes

SubstrateOxidizing AgentReaction ConditionsProductYield (%)Reference
p-NitrotolueneNa₂Cr₂O₇ • 2H₂O / H₂SO₄Glacial Acetic Acid, 100°Cp-Nitrobenzoic AcidNot specified[7]
o-ChlorotoluenePotassium PermanganateWater, heat to boilingo-Chlorobenzoic Acid76-78[5]
2,6-Dimethyl NaphthaleneOxygen / Co(OAc)₂ / MnBr₂Acetic Acid, 125°C, 4 bar2,6-Naphthalenedicarboxylic Acid95 (purity)[8]
p-XyleneNitric Acid150-400°CTerephthalic Acid>98 (conversion)[9]

Experimental Protocols

Protocol 1: Grignard Synthesis of 2,6-Dimethylbenzoic Acid

This protocol is a general procedure adapted for the synthesis of 2,6-dimethylbenzoic acid.

Materials:

  • Magnesium turnings

  • 2-Bromo-m-xylene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromo-m-xylene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromo-m-xylene solution to initiate the reaction. Initiation may be indicated by warming and the formation of a cloudy solution. A crystal of iodine can be added to aid initiation.

    • Once initiated, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a significant excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

    • To separate the benzoic acid from neutral byproducts, extract the organic layer with an aqueous sodium hydroxide solution. The 2,6-dimethylbenzoic acid will move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the 2,6-dimethylbenzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-dimethylbenzoic acid.

Protocol 2: Oxidation of 2,6-Dimethylxylene with Potassium Permanganate

This protocol is a general procedure for the oxidation of an alkylbenzene to a benzoic acid, adapted for 2,6-dimethylxylene.

Materials:

  • 2,6-Dimethylxylene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or a similar reducing agent

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,6-dimethylxylene (1.0 equivalent) and a solution of potassium permanganate (a stoichiometric excess, e.g., 2.5 equivalents) in water.

    • Heat the mixture to a gentle reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. The reaction time can vary and should be monitored (e.g., by TLC).

    • After the reaction is complete (disappearance of the purple color), cool the mixture to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Alternatively, add a small amount of sodium bisulfite to the cooled reaction mixture to dissolve the manganese dioxide.

    • Combine the filtrate and washings. If the solution is not already basic, add sodium hydroxide.

    • Extract the basic solution with a non-polar organic solvent (e.g., hexane) to remove any unreacted 2,6-dimethylxylene.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2,6-dimethylbenzoic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude 2,6-dimethylbenzoic acid from a suitable solvent to obtain the pure product.

Visualizations

Grignard_Synthesis_Byproducts A 2-Bromo-m-xylene + Mg B 2,6-Dimethylphenyl- magnesium Bromide (Grignard Reagent) A->B Formation C 2,6-Dimethylbenzoic Acid B->C Carboxylation (CO2) D m-Xylene B->D Reaction with H2O E Biphenyl Byproduct B->E Coupling with 2-Bromo-m-xylene Oxidation_Byproducts cluster_oxidation Oxidation of 2,6-Dimethylxylene Start 2,6-Dimethylxylene Intermediate1 2,6-Dimethylphenol Start->Intermediate1 Partial Oxidation Intermediate2 2,6-Dimethylbenzaldehyde Start->Intermediate2 Partial Oxidation Product 2,6-Dimethylbenzoic Acid Start->Product Complete Oxidation Intermediate1->Product Further Oxidation Intermediate2->Product Further Oxidation

References

Technical Support Center: Scaling Up the Production of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,6-dimethylbenzoic acid. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for 2,6-dimethylbenzoic acid?

A1: The three main scalable synthesis routes are:

  • Liquid-Phase Oxidation of Pseudocumene (1,2,4-Trimethylbenzene): This method is cost-effective due to inexpensive starting materials but can suffer from a lack of selectivity, producing a mixture of dimethylbenzoic acid isomers.

  • Grignard Reaction of 2,6-Dimethylbromobenzene: This route offers high selectivity and potentially high yields but may be more expensive due to the cost of the starting material and the stringent anhydrous conditions required.

  • From 2,6-Dimethylaniline via Sandmeyer Reaction: This multi-step process involves the diazotization of 2,6-dimethylaniline, followed by cyanation to form 2,6-dimethylbenzonitrile, and subsequent hydrolysis. Each step's yield and safety considerations are crucial for scalability.

Q2: What are the main challenges when scaling up the production of 2,6-dimethylbenzoic acid?

A2: Key challenges include:

  • Controlling Selectivity: Particularly in the oxidation of pseudocumene, controlling the reaction to favor the 2,6-isomer over other isomers and preventing over-oxidation to dicarboxylic or tricarboxylic acids is critical.[1]

  • Managing Reaction Exotherms: Both oxidation and Grignard reactions can be highly exothermic, requiring careful thermal management to prevent runaway reactions and byproduct formation.

  • Handling Hazardous Reagents: The use of reagents like Grignard reagents (pyrophoric), diazonium salts (potentially explosive), and cyanides (highly toxic) requires specialized handling procedures and equipment.

  • Product Purification: Separating 2,6-dimethylbenzoic acid from isomeric impurities and other byproducts to achieve high purity can be challenging at a large scale.

Q3: How can I purify the final 2,6-dimethylbenzoic acid product at scale?

A3: Recrystallization is a common and effective method for purifying 2,6-dimethylbenzoic acid.[2] Suitable solvent systems include ethanol/water mixtures.[2] For more challenging separations from closely related isomers, fractional crystallization or chromatography may be necessary, though the latter can be less cost-effective at an industrial scale.

Troubleshooting Guides

Route 1: Liquid-Phase Oxidation of Pseudocumene

Issue: Low yield of 2,6-dimethylbenzoic acid.

  • Potential Cause: Suboptimal catalyst concentration or composition.

  • Recommended Solution: The Co-Mn-Br catalyst system is commonly used.[1] Ensure the correct ratio of cobalt, manganese, and bromine sources. The catalyst loading should typically be between 0.1 and 0.4 weight percent of total metals based on pseudocumene.[1]

  • Potential Cause: Inadequate reaction temperature or pressure.

  • Recommended Solution: Liquid-phase air oxidation is typically carried out at temperatures between 140°C and 180°C and pressures from 0.4 to 1.0 MPa.[1] Lower temperatures may lead to incomplete conversion, while higher temperatures can promote over-oxidation.

  • Potential Cause: Insufficient reaction time.

  • Recommended Solution: Monitor the reaction progress by sampling and analyzing the concentration of dimethylbenzoic acid isomers. Reaction times can range from 30 minutes to several hours.[1]

Issue: High levels of other dimethylbenzoic acid isomers (e.g., 2,4- and 3,4-).

  • Potential Cause: The catalyst system and reaction conditions are not optimized for regioselectivity.

  • Recommended Solution: While achieving high selectivity for the 2,6-isomer is challenging, fine-tuning the catalyst ratios and operating at the lower end of the temperature range may improve the outcome. Some specialized catalysts might offer better selectivity.[3]

Issue: Significant formation of over-oxidation byproducts (e.g., methyl-phthalic acids, trimellitic acid).

  • Potential Cause: Excessive reaction temperature, pressure, or reaction time.

  • Recommended Solution: Reduce the reaction temperature and/or pressure. Carefully monitor the reaction and stop it once the maximum concentration of the desired product is reached to prevent further oxidation.[1]

Route 2: Grignard Reaction of 2,6-Dimethylbromobenzene

Issue: The Grignard reaction fails to initiate.

  • Potential Cause: Presence of moisture in the glassware, solvent, or magnesium turnings.

  • Recommended Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents and freshly activated magnesium turnings. A small crystal of iodine can be added to help initiate the reaction.

Issue: Low yield of 2,6-dimethylbenzoic acid.

  • Potential Cause: Incomplete formation of the Grignard reagent.

  • Recommended Solution: Ensure all the magnesium has been consumed before proceeding with the carboxylation step. The reaction of 2,6-dimethylbromobenzene may be slower due to steric hindrance, so a longer reaction time or gentle heating might be necessary.

  • Potential Cause: Inefficient carboxylation.

  • Recommended Solution: Use a large excess of finely crushed dry ice (solid CO2) to ensure the Grignard reagent reacts with CO2 rather than other electrophiles. Add the Grignard solution slowly to the dry ice to maintain a low temperature and prevent side reactions.[4]

Issue: Formation of byproducts.

  • Potential Cause: Reaction of the Grignard reagent with unreacted starting material or with the product.

  • Recommended Solution: Ensure a slight excess of magnesium is used to drive the formation of the Grignard reagent to completion. Slow addition of the Grignard reagent to a large excess of CO2 minimizes the chance of the Grignard reagent reacting with the carboxylate salt.

Route 3: From 2,6-Dimethylaniline

Issue: Low yield in the Sandmeyer reaction (formation of 2,6-dimethylbenzonitrile).

  • Potential Cause: Incomplete diazotization of 2,6-dimethylaniline.

  • Recommended Solution: The diazotization must be carried out at a low temperature (0-5°C) with slow addition of sodium nitrite to prevent the decomposition of the diazonium salt.[5]

  • Potential Cause: Decomposition of the diazonium salt before cyanation.

  • Recommended Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid allowing the solution to warm up.

  • Potential Cause: Inefficient cyanation.

  • Recommended Solution: Use a freshly prepared solution of copper(I) cyanide. The reaction temperature should be carefully controlled as specified in the detailed protocol.

Issue: Incomplete hydrolysis of 2,6-dimethylbenzonitrile.

  • Potential Cause: Insufficiently harsh hydrolysis conditions.

  • Recommended Solution: The hydrolysis of the sterically hindered 2,6-dimethylbenzonitrile may require prolonged heating under strongly acidic or basic conditions. For example, refluxing with a concentrated aqueous solution of sodium hydroxide or sulfuric acid.[6]

  • Potential Cause: Product isolation issues.

  • Recommended Solution: After hydrolysis, ensure the pH is adjusted correctly to precipitate the carboxylic acid before filtration.

Data Presentation

Table 1: Comparison of Synthesis Routes for 2,6-Dimethylbenzoic Acid

ParameterRoute 1: Oxidation of PseudocumeneRoute 2: Grignard ReactionRoute 3: From 2,6-Dimethylaniline
Starting Material Pseudocumene2,6-Dimethylbromobenzene2,6-Dimethylaniline
Key Reagents Air/O₂, Co/Mn/Br catalyst, Acetic AcidMg, CO₂, Anhydrous Ether/THFNaNO₂, HCl, CuCN, H₂SO₄/NaOH
Typical Yield Moderate (selectivity is the main issue)High (can be >80%)[7][8]Moderate to High (multi-step)
Purity Before Recrystallization Low to Moderate (mixture of isomers)HighModerate (byproducts from Sandmeyer)
Key Advantages Low-cost starting materialHigh selectivity and yieldAvoids Grignard reagent sensitivity
Key Disadvantages Poor selectivity, over-oxidation, corrosionExpensive starting material, moisture sensitiveMulti-step, hazardous reagents (diazonium, cyanide)

Table 2: Typical Reaction Conditions

ParameterRoute 1: Oxidation of PseudocumeneRoute 2: Grignard ReactionRoute 3: Nitrile Hydrolysis
Temperature 140 - 180 °C[1]25 - 65 °C (reflux)100 - 150 °C (reflux)[6]
Pressure 0.4 - 3.0 MPa[1]AtmosphericAtmospheric or elevated (autoclave)[6]
Solvent Acetic Acid[1]Anhydrous Diethyl Ether or THFWater (with acid or base)[6]
Reaction Time 0.5 - 4 hours[1]1 - 3 hours4 - 12 hours[6]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Pseudocumene
  • Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and condenser, charge pseudocumene, acetic acid (as solvent), cobalt acetate, manganese acetate, and sodium bromide as the catalyst system.

  • Reaction Execution: Seal the reactor and pressurize with air or a mixture of oxygen and nitrogen. Heat the mixture to 140-160°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC to determine the concentration of 2,6-dimethylbenzoic acid and other isomers.

  • Work-up: Once the desired conversion is achieved, cool the reactor and vent the excess pressure. The reaction mixture is then cooled to room temperature to crystallize the carboxylic acids.

  • Isolation: The solid product is collected by filtration and washed with cold acetic acid and then water.

  • Purification: The crude product, which will be a mixture of isomers, is then purified by fractional crystallization or another suitable method to isolate the 2,6-dimethylbenzoic acid.

Protocol 2: Synthesis via Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath. In a separate flask, place a large excess of freshly crushed dry ice. Slowly add the Grignard solution to the dry ice with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid. This will protonate the carboxylate salt.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Purification: Extract the combined organic layers with an aqueous sodium hydroxide solution. Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated hydrochloric acid to precipitate the 2,6-dimethylbenzoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Synthesis from 2,6-Dimethylaniline
  • Diazotization: In a flask cooled in an ice bath (0-5°C), dissolve 2,6-dimethylaniline in an aqueous solution of hydrochloric acid. Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

  • Sandmeyer Reaction (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution and slowly add the freshly prepared diazonium salt solution. Stir the reaction mixture and allow it to warm to the specified temperature for the reaction to proceed.

  • Isolation of Nitrile: After the reaction is complete, the mixture is typically steam distilled or extracted with an organic solvent to isolate the crude 2,6-dimethylbenzonitrile.

  • Hydrolysis: The crude 2,6-dimethylbenzonitrile is then refluxed with a strong aqueous acid (e.g., 50% H₂SO₄) or base (e.g., 20% NaOH) until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Product Isolation: Cool the reaction mixture. If hydrolysis was performed under basic conditions, acidify with a strong acid to precipitate the 2,6-dimethylbenzoic acid. If under acidic conditions, cool and collect the precipitated product. The solid is collected by filtration, washed with cold water, and dried.

Protocol 4: Purification by Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude 2,6-dimethylbenzoic acid in a minimum amount of a hot solvent system (e.g., an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Visualizations

Synthesis_Route_Selection start Start: Need to scale up 2,6-dimethylbenzoic acid production cost_priority Is cost the primary concern? start->cost_priority selectivity_priority Is high selectivity and purity crucial from the start? cost_priority->selectivity_priority No oxidation_route Route 1: Oxidation of Pseudocumene (Cost-effective, but lower selectivity) cost_priority->oxidation_route Yes reagent_handling Are there limitations on handling hazardous reagents? selectivity_priority->reagent_handling No grignard_route Route 2: Grignard Reaction (High selectivity and yield, but higher cost) selectivity_priority->grignard_route Yes reagent_handling->grignard_route No sandmeyer_route Route 3: From 2,6-Dimethylaniline (Avoids Grignard, but multi-step and uses cyanide) reagent_handling->sandmeyer_route Yes (Grignard is a concern)

Caption: Decision workflow for selecting a synthesis route.

Troubleshooting_Oxidation start Low Yield in Pseudocumene Oxidation check_conversion Is pseudocumene consumed? start->check_conversion incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature/pressure - Check catalyst activity check_conversion->incomplete_reaction No side_reactions High Conversion, Low Yield: - Check for over-oxidation products - Check for other isomers - Lower temperature/pressure - Optimize catalyst ratio check_conversion->side_reactions Yes

Caption: Troubleshooting workflow for low yield in oxidation.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_initiation Did the Grignard reaction initiate? start->check_initiation initiation_failure Initiation Failure: - Ensure anhydrous conditions - Use fresh Mg turnings - Add iodine crystal check_initiation->initiation_failure No check_carboxylation Reaction initiated, but low yield: - Check for biphenyl byproduct - Ensure excess CO2 - Slow addition of Grignard to CO2 check_initiation->check_carboxylation Yes

Caption: Troubleshooting workflow for the Grignard reaction.

Troubleshooting_Sandmeyer start Low Yield in Synthesis from Aniline check_step Which step has low yield? start->check_step sandmeyer_issue Sandmeyer Reaction (Nitrile Formation): - Maintain 0-5°C during diazotization - Use diazonium salt immediately - Ensure active CuCN check_step->sandmeyer_issue Nitrile Formation hydrolysis_issue Hydrolysis of Nitrile: - Increase reaction time/temperature - Use stronger acid/base - Check for amide intermediate check_step->hydrolysis_issue Hydrolysis

Caption: Troubleshooting workflow for synthesis from 2,6-dimethylaniline.

References

Validation & Comparative

comparing the acidity of 2,6-dimethylbenzoic acid to other benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the acidity of aromatic carboxylic acids is paramount. This guide provides a detailed comparison of the acidity of 2,6-dimethylbenzoic acid with other relevant benzoic acids, supported by experimental data and clear explanations of the underlying chemical principles.

The acidity of a carboxylic acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. A comparative analysis of the pKa values of 2,6-dimethylbenzoic acid and its structural analogs reveals significant differences that arise from the electronic and steric effects of the methyl substituents on the benzene ring.

Comparative Acidity: A Data-Driven Overview

The acidity of substituted benzoic acids is influenced by the nature and position of the substituents on the aromatic ring. The table below summarizes the pKa values for 2,6-dimethylbenzoic acid and a selection of other benzoic acids for a clear comparison.

CompoundpKa
2,6-Dimethylbenzoic Acid 3.36
2,4,6-Trimethylbenzoic Acid3.45
2-Methylbenzoic Acid3.91
Benzoic Acid4.20
4-Methylbenzoic Acid4.36

As the data indicates, 2,6-dimethylbenzoic acid is a notably stronger acid than benzoic acid and its monomethylated counterparts.

The Steric Effect: Unraveling the Enhanced Acidity

The increased acidity of 2,6-dimethylbenzoic acid is primarily attributed to a phenomenon known as the ortho effect, a combination of steric and electronic influences from substituents at the ortho position (carbon 2 and 6) to the carboxyl group.

In 2,6-dimethylbenzoic acid, the two bulky methyl groups flanking the carboxylic acid group create significant steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity has two major consequences that enhance acidity:

  • Inhibition of Resonance Destabilization of the Carboxylate Anion: In the conjugate base (the carboxylate anion), the negative charge can be delocalized into the benzene ring through resonance. However, when the carboxylate group is twisted out of the plane, this resonance stabilization is diminished. This might seem counterintuitive to increasing acidity.

  • Destabilization of the Undissociated Acid: More importantly, the steric strain in the undissociated 2,6-dimethylbenzoic acid molecule is greater than in its conjugate base. The bulky methyl groups clash with the -COOH group. Upon deprotonation to form the -COO⁻ anion, the steric repulsion is reduced. This greater destabilization of the acid form relative to its conjugate base shifts the equilibrium towards dissociation, resulting in a lower pKa and thus, a stronger acid.

This relationship between molecular structure and acidity is visualized in the diagram below.

Steric_Hindrance_and_Acidity cluster_benzoic_acid Benzoic Acid cluster_26_dmba 2,6-Dimethylbenzoic Acid cluster_acidity Acidity Comparison BA Benzoic Acid (Planar Carboxyl Group) BA_anion Benzoate Anion (Resonance Stabilized) BA->BA_anion Deprotonation Acidity_Comparison 2,6-Dimethylbenzoic Acid is a STRONGER Acid BA->Acidity_Comparison Higher pKa DMBA 2,6-Dimethylbenzoic Acid (Non-planar Carboxyl Group due to Steric Hindrance) DMBA_anion 2,6-Dimethylbenzoate Anion (Reduced Resonance Stabilization, but Reduced Steric Strain) DMBA->DMBA_anion Deprotonation DMBA->Acidity_Comparison Lower pKa

Steric hindrance enhances the acidity of 2,6-dimethylbenzoic acid.

Experimental Determination of pKa

The pKa values presented in this guide are typically determined through established experimental protocols. The two most common methods are:

Potentiometric Titration

Principle: This method involves the gradual addition of a strong base (e.g., NaOH) of known concentration to a solution of the benzoic acid derivative. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

Methodology:

  • A precise amount of the benzoic acid is dissolved in a suitable solvent, often a water-cosolvent mixture to ensure solubility.

  • The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

  • A standardized solution of a strong base is added in small, known increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Spectrophotometric Determination

Principle: This method is based on the difference in the ultraviolet (UV) absorption spectra of the protonated (acid) and deprotonated (conjugate base) forms of the benzoic acid.

Methodology:

  • A series of buffer solutions with known pH values are prepared.

  • A constant, known concentration of the benzoic acid derivative is added to each buffer solution.

  • The UV-Vis absorption spectrum of each solution is recorded.

  • The absorbance at a specific wavelength where the acid and its conjugate base have significantly different absorption is measured for each pH.

  • The pKa is calculated by fitting the absorbance versus pH data to the following equation:

    where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be determined from the measured absorbances.

The workflow for these experimental determinations is outlined in the following diagram.

pKa_Determination_Workflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometric Method P1 Dissolve Acid P2 Titrate with Strong Base P1->P2 P3 Monitor pH P2->P3 P4 Plot Titration Curve P3->P4 P5 Determine pKa at Half-Equivalence Point P4->P5 S1 Prepare Buffered Solutions of Acid S2 Measure UV Absorbance at various pHs S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Calculate pKa from Data S3->S4

Workflow for the experimental determination of pKa values.

2,6-Dimethylbenzoic Acid: A Validated Metabolite of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis confirming 2,6-dimethylbenzoic acid as a specific urinary biomarker for 1,2,3-trimethylbenzene exposure, with a comparative assessment of the metabolism of other trimethylbenzene isomers.

This guide provides researchers, scientists, and drug development professionals with a thorough validation of 2,6-dimethylbenzoic acid as a metabolite of 1,2,3-trimethylbenzene (hemimellitene). Through a comparative analysis of the metabolic pathways of all three trimethylbenzene (TMB) isomers, this document establishes the specificity of 2,6-dimethylbenzoic acid as a biomarker for 1,2,3-TMB exposure. The information presented is supported by experimental data from peer-reviewed studies and includes detailed analytical protocols for the quantification of TMB metabolites in biological samples.

Comparative Metabolism of Trimethylbenzene Isomers

Trimethylbenzene exists as three isomers: 1,2,3-TMB (hemimellitene), 1,2,4-TMB (pseudocumene), and 1,3,5-TMB (mesitylene). The primary route of metabolism for all three isomers involves the oxidation of one of the methyl groups to a carboxylic acid, forming a dimethylbenzoic acid (DMBA), which is then primarily excreted in the urine, often conjugated with glycine as dimethylhippuric acid (DMHA).[1] However, the specific DMBA isomers formed are unique to the parent TMB isomer, making them valuable biomarkers for exposure assessment.

Animal studies have demonstrated that the different TMB isomers are metabolized to varying extents.[1] The metabolism of 1,2,3-TMB results in the formation of 2,3-dimethylbenzoic acid (2,3-DMBA) and 2,6-dimethylbenzoic acid (2,6-DMBA).[2][3] In contrast, 1,2,4-TMB is metabolized to 2,4-dimethylbenzoic acid, 2,5-dimethylbenzoic acid, and 3,4-dimethylbenzoic acid, with 3,4-dimethylhippuric acid being a major urinary metabolite.[4][5][6] The metabolism of 1,3,5-TMB leads to the formation of 3,5-dimethylbenzoic acid, which is largely excreted as 3,5-dimethylhippuric acid.[1]

The following diagram illustrates the metabolic pathways of the three trimethylbenzene isomers to their corresponding dimethylbenzoic acid metabolites.

Trimethylbenzene_Metabolism cluster_123TMB 1,2,3-Trimethylbenzene Metabolism cluster_124TMB 1,2,4-Trimethylbenzene Metabolism cluster_135TMB 1,3,5-Trimethylbenzene Metabolism 1,2,3-TMB 1,2,3-TMB 2,3-DMBA 2,3-DMBA 1,2,3-TMB->2,3-DMBA Oxidation 2,6-DMBA 2,6-DMBA 1,2,3-TMB->2,6-DMBA Oxidation 1,2,4-TMB 1,2,4-TMB 2,4-DMBA 2,4-DMBA 1,2,4-TMB->2,4-DMBA Oxidation 3,4-DMBA 3,4-DMBA 1,2,4-TMB->3,4-DMBA Oxidation 2,5-DMBA 2,5-DMBA 1,2,4-TMB->2,5-DMBA Oxidation 1,3,5-TMB 1,3,5-TMB 3,5-DMBA 3,5-DMBA 1,3,5-TMB->3,5-DMBA Oxidation

Caption: Metabolic pathways of trimethylbenzene isomers.

Quantitative Analysis of Urinary Metabolites

The urinary excretion of DMBA isomers serves as a reliable indicator of TMB exposure. Quantitative analysis allows for the differentiation and quantification of specific metabolites, thereby identifying the specific TMB isomer to which an individual was exposed.

The following table summarizes the urinary excretion of dimethylbenzoic acid isomers in rats following inhalation exposure to 1,2,3-trimethylbenzene. The data clearly demonstrates the formation of both 2,3-DMBA and 2,6-DMBA.

Exposure Group2,3-Dimethylbenzoic Acid (µg/ml urine)2,6-Dimethylbenzoic Acid (µg/ml urine)
Single Exposure
25 ppm1.8 ± 0.50.5 ± 0.1
100 ppm7.2 ± 1.82.1 ± 0.6
250 ppm15.6 ± 4.14.9 ± 1.3
Repeated Exposure (4 weeks)
25 ppm3.5 ± 0.91.0 ± 0.3
100 ppm14.8 ± 3.74.3 ± 1.1
250 ppm32.1 ± 8.09.8 ± 2.5
Data from a study in male Wistar rats exposed for 6 hours/day. Values are presented as mean ± standard deviation.

In a human study where volunteers were exposed to 25 ppm of each TMB isomer for 2 hours, the 24-hour urinary excretion of dimethylhippuric acids varied significantly between the isomers. Approximately 11% of the inhaled 1,2,3-TMB was recovered as DMHAs, while about 22% of 1,2,4-TMB and only 3% of 1,3,5-TMB were excreted as their respective DMHA conjugates.[7] Unconjugated dimethylbenzoic acids accounted for roughly 3% of the absorbed dose for all TMB isomers.[7]

Experimental Protocols

The following is a detailed protocol for the analysis of dimethylbenzoic acid isomers in urine using gas chromatography-mass spectrometry (GC-MS). This method is suitable for the simultaneous quantification of the major urinary metabolites of all three trimethylbenzene isomers.

1. Sample Preparation

  • Hydrolysis: To 1 mL of urine, add 1 mL of 6 M sodium hydroxide. Heat the mixture at 100°C for 1 hour to hydrolyze the dimethylhippuric acid conjugates to their corresponding dimethylbenzoic acids.

  • Acidification: After cooling, acidify the sample to a pH of approximately 1 by adding 0.5 mL of concentrated sulfuric acid.

  • Extraction: Add 5 mL of a mixture of diethyl ether and hexane (1:1, v/v) and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Derivatization: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl derivatives of the dimethylbenzoic acids.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

The following diagram outlines the workflow for the GC-MS analysis of urinary dimethylbenzoic acids.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis Urine_Sample Urine Sample Hydrolysis Alkaline Hydrolysis Urine_Sample->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Data_Analysis Quantification Detection->Data_Analysis

Caption: GC-MS analytical workflow.

Conclusion

The presented data provides strong evidence for the validation of 2,6-dimethylbenzoic acid as a specific metabolite of 1,2,3-trimethylbenzene. The distinct metabolic pathways of the three trimethylbenzene isomers allow for the use of their respective urinary dimethylbenzoic acid metabolites as specific biomarkers of exposure. The provided analytical protocol offers a reliable method for the quantification of these biomarkers in urine, enabling accurate assessment of exposure to individual trimethylbenzene isomers in research and occupational health settings.

References

A Comparative Analysis of 2,6-Dimethylbenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 2,6-dimethylbenzoic acid and its isomers, providing essential data for research and development.

This guide offers a comprehensive comparative study of 2,6-dimethylbenzoic acid and its isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethylbenzoic acid. These aromatic carboxylic acids, with their varied substitution patterns, exhibit distinct physicochemical and biological characteristics, making them valuable building blocks in medicinal chemistry and organic synthesis. This document provides a compilation of experimental data, detailed protocols, and visual guides to aid researchers, scientists, and drug development professionals in their work with these compounds.

Physicochemical Properties

The positioning of the two methyl groups on the benzene ring significantly influences the steric hindrance and electronic properties of the carboxylic acid group, which in turn affects acidity (pKa), melting point, and other physical properties. 2,6-Dimethylbenzoic acid, with its ortho-substituted methyl groups, experiences significant steric hindrance around the carboxylic acid, leading to unique reactivity.

Property2,6-Dimethylbenzoic Acid2,3-Dimethylbenzoic Acid2,4-Dimethylbenzoic Acid2,5-Dimethylbenzoic Acid3,4-Dimethylbenzoic Acid3,5-Dimethylbenzoic Acid
CAS Number 632-46-2[1]603-79-2[2]611-01-8610-72-0619-04-5[3]499-06-9
Molecular Formula C₉H₁₀O₂[1]C₉H₁₀O₂[2]C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂[3]C₉H₁₀O₂
Molecular Weight ( g/mol ) 150.17[1]150.17[2]150.17150.17150.17[3]150.17
Melting Point (°C) 114-116[1]144-146[2]124-126131-135163-165[3]166
pKa (at 25°C) 3.362[4]3.771[2]4.2173.9904.44 (Predicted)[3]4.33 (Predicted)

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the unambiguous identification of each isomer. The following table summarizes key spectroscopic features.

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Peaks (cm⁻¹)Mass Spec (m/z)
2,6-Dimethylbenzoic Acid 11.0 (br s, 1H, COOH), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 6H, CH₃)~175 (COOH), ~138 (C-Ar), ~130 (C-Ar), ~128 (C-Ar), ~20 (CH₃)~2950 (O-H), ~1680 (C=O), ~1460, ~1300150 (M+), 133 (M+-OH), 105, 77
2,3-Dimethylbenzoic Acid 11.1 (br s, 1H, COOH), 7.8-7.1 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)~173 (COOH), ~139, ~137, ~133, ~130, ~125, ~20, ~16 (CH₃)~3000 (O-H), ~1690 (C=O), ~1450, ~1290150 (M+), 133, 105, 77
2,4-Dimethylbenzoic Acid 11.2 (br s, 1H, COOH), 7.9 (d, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)~174 (COOH), ~142, ~138, ~132, ~131, ~126, ~22, ~21 (CH₃)~2900 (O-H), ~1685 (C=O), ~1450, ~1300150 (M+), 133 (M+-OH), 132 (M+-H₂O), 105, 77[4]
2,5-Dimethylbenzoic Acid 11.3 (br s, 1H, COOH), 7.8 (s, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)~174 (COOH), ~137, ~135, ~132, ~131, ~129, ~21, ~20 (CH₃)~2950 (O-H), ~1690 (C=O), ~1460, ~1290150 (M+), 132, 104, 77
3,4-Dimethylbenzoic Acid 11.4 (br s, 1H, COOH), 7.9 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 2.3 (s, 6H, CH₃)~173 (COOH), ~143, ~137, ~131, ~130, ~127, ~20, ~19 (CH₃)~3000 (O-H), ~1680 (C=O), ~1450, ~1290150 (M+), 133, 105, 77
3,5-Dimethylbenzoic Acid 11.5 (br s, 1H, COOH), 7.7 (s, 2H, Ar-H), 7.2 (s, 1H, Ar-H), 2.3 (s, 6H, CH₃)~172 (COOH), ~138, ~135, ~130, ~128, ~21 (CH₃)~2900 (O-H), ~1685 (C=O), ~1460, ~1310150 (M+), 133, 105, 77

Synthesis Protocols

The synthesis of dimethylbenzoic acid isomers can be achieved through various methods, most commonly involving the oxidation of the corresponding dimethylbenzene (xylene) isomers or through Grignard reactions followed by carboxylation.

General Workflow for Synthesis via Oxidation

G start Start with corresponding Dimethylbenzene (Xylene) Isomer oxidant Select Oxidizing Agent (e.g., KMnO₄, H₂O₂) start->oxidant reaction Oxidation Reaction (Control Temperature and Time) oxidant->reaction workup Acidic Work-up (e.g., with HCl) reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Obtain Pure Dimethylbenzoic Acid Isomer purification->product

A generalized workflow for the synthesis of dimethylbenzoic acid isomers via oxidation of the corresponding xylene isomers.

A detailed protocol for the synthesis of 3,4-dimethylbenzoic acid involves the direct carboxylation of ortho-xylene using carbon dioxide in the presence of a Friedel-Crafts catalyst like AlCl₃. The reaction is typically carried out under pressure and at an elevated temperature. The product is then isolated by acidification of the reaction mixture.[5]

Biological Activities

While comprehensive comparative studies on the biological activities of all dimethylbenzoic acid isomers are limited, existing research on benzoic acid derivatives suggests potential for antimicrobial and cytotoxic effects. The position of the methyl groups can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.

Cytotoxicity

Some benzoic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study investigating naturally occurring benzoic acid derivatives found that a dihydroxybenzoic acid (DHBA) induced apoptosis in colorectal cancer cell lines (HCT-116 and HCT-15). The same study noted that a dimethoxybenzoic acid (DMBA) was less potent in inhibiting histone deacetylases (HDACs) compared to its dihydroxy counterpart, suggesting that the nature of the substituents is critical for activity.[2] While this study does not specify the exact dimethylbenzoic acid isomer, it highlights a potential area of investigation for this class of compounds.

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy often dependent on the pH of the medium and the substitution pattern on the aromatic ring. Generally, the lipophilicity of the molecule plays a role in its ability to disrupt microbial membranes. Studies on various hydroxy- and methoxy-substituted benzoic acids against E. coli have shown that the position of the substituent influences the minimum inhibitory concentration (MIC).[6] For example, 2-hydroxybenzoic acid showed strong activity, while the addition of more hydroxyl groups did not necessarily increase the antibacterial effect.[6] Specific comparative data for all dimethylbenzoic acid isomers against a panel of microbes is an area requiring further research. However, derivatives of 2,5-dimethylbenzoic acid have shown potential as antimicrobial agents.[7]

Potential Signaling Pathways

Benzoic acid derivatives have been implicated in the modulation of key cellular signaling pathways, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory and anti-cancer effects of many small molecules. Some benzoic acid derivatives have been shown to exert their therapeutic effects through the inhibition of NF-κB activation.[8]

G cluster_pathway Potential NF-κB Signaling Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor Activation stimulus->receptor ikk IKK Complex receptor->ikk dmba Dimethylbenzoic Acid Isomers dmba->ikk Inhibition ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression nfkb->gene

A simplified diagram illustrating the potential inhibition of the NF-κB signaling pathway by dimethylbenzoic acid isomers.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylbenzoic acid isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Antimicrobial Susceptibility (Broth Microdilution) Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the dimethylbenzoic acid isomers in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational overview for the comparative study of 2,6-dimethylbenzoic acid and its isomers. Further research is warranted to fully elucidate the comparative biological activities and mechanisms of action of these closely related compounds, which may hold significant potential for the development of new therapeutic agents.

References

A Comparative Guide to the Biological Activity of 2,6-Dimethylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide provides a comparative analysis of the biological activity of 2,6-dimethylbenzoic acid and its derivatives, contextualized by the broader landscape of substituted benzoic acids. While quantitative data on 2,6-dimethylbenzoic acid itself is limited in publicly available literature, structure-activity relationship (SAR) studies of closely related analogs offer significant insights into its potential as a therapeutic scaffold.

Comparative Biological Activity Data

The biological efficacy of benzoic acid derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. The following tables summarize quantitative data for various benzoic acid derivatives to facilitate a clear comparison.

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy often depending on the pH of the medium. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater activity.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Benzoic Acid Derivatives

CompoundMicroorganismMIC (µM/mL)Reference
Benzoic Acid Amide Derivative (a7)¹Bacillus subtilis0.17 mM[3]
Benzoic Acid Amide Derivative (a7)¹Staphylococcus aureus0.50 mM[3]
2-Chlorobenzoic Acid Derivative (6)²Escherichia coli2.27[2]
p-Aminobenzoic Acid Derivative (11)³Bacillus subtilis2.11
p-Aminobenzoic Acid Derivative (14)⁴Escherichia coli1.78
Conjugated Oligoelectrolyte (COE2-3C-C3-Apropyl)⁵Escherichia coli2 µg/mL[4][5]

¹ Isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate ² Schiff's base derivative of 2-chlorobenzoic acid ³ N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide ⁴ N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide ⁵ A distyrylbenzene-based conjugated oligoelectrolyte with amide moieties

Anticancer Activity

Derivatives of benzoic acid have emerged as a promising class of compounds in oncology research.[6] Their cytotoxic effects against various cancer cell lines are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Table 2: Anticancer Activity (IC50) of Benzoic Acid Derivatives

CompoundCancer Cell LineIC50Reference
3,6-diunsaturated 2,5-diketopiperazine (11)⁶A549 (Lung Carcinoma)1.2 µM[7]
3,6-diunsaturated 2,5-diketopiperazine (11)⁶Hela (Cervical Cancer)0.7 µM[7]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivative (6)HeLa (Cervical Cancer)22.9 µg/mL[1]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one⁷HepG2 (Liver Carcinoma)0.06 µM[1]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (9)Cancer Cells52.2 to 91.2% inhibition[1]
Benzenesulfonamide derivative (2)⁸HT-29 (Colon Cancer)3.9 µM[1]
Imidazolyl benzoic acid derivative (D2)⁹Cancer CellsGood Activity[8][9]

⁶ Derivative with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions ⁷ Synthesized from 5-Chloro-2-(isonicotinamido)benzoic acid ⁸ Substituted benzenesulfonamide condensed with 4-aminobenzoic acid ⁹ 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid

Anti-inflammatory Activity

Several benzoic acid derivatives exhibit potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[6][10][11][12]

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundAssayActivityReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced rat modelSignificant reduction of TNF-α and IL-1β[11]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema48.9–63.1% edema inhibition[12]
2-Mercaptobenzoic acid benzyl derivative (L5)Carrageenan-induced paw edemaSignificant edema reduction[10]
5-Acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing test74-75% reduction in painful activity[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparative data.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a common procedure.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

  • Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[12]

  • Animal Model: Typically, rats or mice are used. The initial paw volume of each animal is measured.

  • Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at specific time intervals after the carrageenan injection (e.g., 1, 3, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of edema increase and the percentage of edema inhibition are calculated by comparing the paw volume changes in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of benzoic acid derivatives are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Inhibition in Inflammation

The anti-inflammatory effects of many benzoic acid derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. By inhibiting this pathway, these compounds can effectively reduce the inflammatory response.

NF_kB_Inhibition Proposed NF-κB Inhibition by Benzoic Acid Derivatives cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates to Nucleus Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway.
HDAC Inhibition in Cancer

Some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[14] HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them a key target in cancer therapy. For instance, 3,4-dihydroxybenzoic acid (DHBA) has been demonstrated to inhibit HDAC activity, leading to cancer cell growth inhibition.[14]

Synthesis and Evaluation Workflow

The discovery and development of novel benzoic acid derivatives follow a structured workflow, from initial synthesis to biological evaluation and optimization.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Analysis & Optimization start 2,6-Dimethylbenzoic Acid (Starting Material) synthesis Derivative Synthesis (e.g., Esterification, Amidation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Assays (Antimicrobial, Anticancer, etc.) purification->screening in_vivo In vivo Models (e.g., Animal Studies) screening->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

General workflow for synthesis and evaluation.

References

Spectroscopic Analysis for the Structural Confirmation of 2,6-Dimethylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2,6-dimethylbenzoic acid against its structural isomers and the parent compound, benzoic acid. The presented experimental data, acquired through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), serves to unequivocally confirm the structure of 2,6-dimethylbenzoic acid. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to clarify the process of structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 2,6-dimethylbenzoic acid in comparison to benzoic acid and its isomers, 2,3-dimethylbenzoic acid and 3,5-dimethylbenzoic acid. These comparisons highlight the unique spectral characteristics arising from the specific substitution pattern of 2,6-dimethylbenzoic acid.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
2,6-Dimethylbenzoic Acid ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, ~1470 (C=C aromatic stretch), ~1300 (C-O stretch)
Benzoic Acid~2500-3300 (broad, O-H stretch), ~1680-1710 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch), ~1320-1210 (C-O stretch)[1]
2,3-Dimethylbenzoic AcidCharacteristic broad O-H and C=O stretches similar to other benzoic acids.[2]
3,5-Dimethylbenzoic AcidCharacteristic broad O-H and C=O stretches similar to other benzoic acids.[3]
¹H NMR Spectroscopy Data (Solvent: CDCl₃)
CompoundChemical Shift (δ, ppm) and Multiplicity
2,6-Dimethylbenzoic Acid ~10-12 (s, 1H, COOH), 7.2-7.4 (m, 3H, Ar-H), 2.4 (s, 6H, 2 x CH₃) [4]
Benzoic Acid~11-12 (s, 1H, COOH), ~8.1 (d, 2H, ortho-H), ~7.6 (t, 1H, para-H), ~7.5 (t, 2H, meta-H)[4]
2,3-Dimethylbenzoic AcidAromatic protons will show a more complex splitting pattern than 2,6- or 3,5-isomers.
3,5-Dimethylbenzoic Acid~7.6 (s, 2H, ortho-H), ~7.2 (s, 1H, para-H), 2.3 (s, 6H, 2 x CH₃)
¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
CompoundKey Chemical Shifts (δ, ppm)
2,6-Dimethylbenzoic Acid ~173 (C=O), ~138 (Ar-C-CH₃), ~131 (Ar-C-COOH), ~130 (Ar-CH), ~128 (Ar-CH), ~20 (CH₃) [1]
Benzoic Acid~172 (C=O), ~134 (para-C), ~130 (ortho-C), ~129 (ipso-C), ~128 (meta-C)[5]
2,3-Dimethylbenzoic AcidWill exhibit 9 distinct carbon signals due to lack of symmetry.
3,5-Dimethylbenzoic AcidWill show fewer aromatic signals than the 2,3-isomer due to symmetry, but a different pattern from the 2,6-isomer.
Mass Spectrometry (Electron Ionization) Data
CompoundKey m/z Values
2,6-Dimethylbenzoic Acid 150 (M⁺), 133, 105, 91, 77
Benzoic Acid122 (M⁺), 105 (M-OH)⁺, 77 (C₆H₅)⁺[6]
2,3-Dimethylbenzoic Acid150 (M⁺), with a fragmentation pattern differing from the 2,6-isomer.
3,5-Dimethylbenzoic Acid150 (M⁺), with a fragmentation pattern differing from the 2,6-isomer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

1. KBr Pellet Method

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid organic compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

2. Attenuated Total Reflectance (ATR) Method

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid sample directly onto the crystal surface.

  • Data Acquisition:

    • Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum with the clean, empty ATR crystal.

    • Acquire the IR spectrum of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation for ¹H and ¹³C NMR

  • Dissolution:

    • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer:

    • Transfer the solution to a clean, dry NMR tube. Ensure the solution is free of any particulate matter.

2. Data Acquisition

  • Instrumentation:

    • The spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

  • ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Electron Ionization (EI) Method

  • Sample Introduction:

    • Introduce a small amount of the volatile organic compound into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[7][8]

  • Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of using the combined data to confirm the structure of 2,6-dimethylbenzoic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_confirmation Structural Confirmation Sample 2,6-Dimethylbenzoic Acid (Solid Sample) IR IR Spectroscopy (KBr Pellet or ATR) Sample->IR NMR NMR Spectroscopy (Dissolved in CDCl3) Sample->NMR MS Mass Spectrometry (Electron Ionization) Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data 1H & 13C NMR Spectra (Chemical Environment & Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Confirmation Structural Confirmation of 2,6-Dimethylbenzoic Acid IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of 2,6-dimethylbenzoic acid.

Structural_Confirmation_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion IR_Evidence IR: Broad O-H (~3000 cm⁻¹) & C=O (~1700 cm⁻¹) Func_Group Carboxylic Acid Functional Group IR_Evidence->Func_Group MS_Evidence MS: M⁺ at m/z 150 Mol_Formula Molecular Formula: C₉H₁₀O₂ MS_Evidence->Mol_Formula HNMR_Evidence ¹H NMR: 6H singlet (CH₃) & 3H multiplet (Ar-H) Symmetry Symmetrical Dimethyl Substitution HNMR_Evidence->Symmetry CNMR_Evidence ¹³C NMR: Symmetry indicated by fewer than 9 signals CNMR_Evidence->Symmetry Final_Structure Confirmed Structure: 2,6-Dimethylbenzoic Acid Func_Group->Final_Structure Mol_Formula->Final_Structure Substitution Ortho-disubstitution Symmetry->Substitution vs. Isomers Substitution->Final_Structure

Caption: Logical flow for structural confirmation of 2,6-dimethylbenzoic acid.

References

A Comparative Guide to the Synthesis of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthesis routes for 2,6-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections detail the experimental protocols, quantitative performance data, and schematic workflows for the most relevant synthetic strategies.

Comparison of Key Performance Metrics

Synthesis RouteStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Grignard Carboxylation 2-Bromo-1,3-dimethylbenzeneMg, Dry Ice (CO₂), THF, HCl4-6 hours80-90>95High yield, relatively common and straightforward laboratory procedure.Requires anhydrous conditions; Grignard reagent is moisture and air sensitive.
Hydrolysis of 2,6-Dimethylbenzonitrile 2-Bromo-1,3-dimethylbenzeneCuCN, DMF (or similar), H₂SO₄/H₂O or NaOH/H₂O12-24 hours (2 steps)70-85>98High purity of the final product; avoids organometallic intermediates.Two-step process; use of toxic cyanide reagents; harsh hydrolysis conditions.
Selective Mono-oxidation of m-Xylene m-XyleneRuCl₃, NaOCl, Phase Transfer Catalyst4-6 hours60-75~90Direct conversion from an inexpensive starting material.Moderate yield; requires a specific catalytic system; potential for over-oxidation or other isomers.
Directed Ortho-Metalation of an Amide m-Toluic acidSOCl₂, Et₂NH, s-BuLi, TMEDA, Dry Ice (CO₂)8-12 hours (multi-step)55-70>97High regioselectivity; powerful method for substituted aromatics.Multi-step synthesis; requires cryogenic temperatures and pyrophoric reagents (alkyllithiums).

Detailed Experimental Protocols

Grignard Carboxylation of 2-Bromo-1,3-dimethylbenzene

This method involves the formation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene, followed by its reaction with carbon dioxide (dry ice) to yield the magnesium carboxylate, which is then protonated to give the final product.

Experimental Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Carboxylation: The Grignard reagent solution is cooled in an ice-salt bath. An excess of freshly crushed dry ice is added portion-wise with vigorous stirring. The reaction mixture will become a thick slurry.

  • Work-up and Isolation: After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude 2,6-dimethylbenzoic acid is purified by recrystallization from an ethanol/water mixture.

Hydrolysis of 2,6-Dimethylbenzonitrile

This two-step route begins with the conversion of 2-bromo-1,3-dimethylbenzene to 2,6-dimethylbenzonitrile, followed by hydrolysis to the carboxylic acid.

Experimental Procedure:

  • Synthesis of 2,6-Dimethylbenzonitrile: A mixture of 2-bromo-1,3-dimethylbenzene (1.0 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent such as dimethylformamide (DMF) is heated at reflux for several hours. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude nitrile is purified by distillation or chromatography.

  • Hydrolysis: The purified 2,6-dimethylbenzonitrile is refluxed in an aqueous solution of sulfuric acid (e.g., 50% v/v) or sodium hydroxide until the reaction is complete (as monitored by TLC). If acidic hydrolysis is used, the reaction mixture is cooled, and the precipitated 2,6-dimethylbenzoic acid is collected by filtration. If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a strong acid to precipitate the product, which is then collected by filtration.

  • Purification: The crude product is purified by recrystallization.

Selective Mono-oxidation of m-Xylene

This method provides a direct route from m-xylene to 2,6-dimethylbenzoic acid, although it may also produce other isomers.

Experimental Procedure:

  • Reaction Setup: A biphasic system is prepared consisting of an aqueous solution of sodium hypochlorite and a solution of m-xylene in an organic solvent (e.g., dichloromethane). A phase transfer catalyst (e.g., a quaternary ammonium salt) and a catalytic amount of ruthenium(III) chloride are added.

  • Oxidation: The mixture is stirred vigorously at room temperature. The reaction is monitored by GC to follow the consumption of m-xylene and the formation of toluic acid isomers.

  • Work-up and Isolation: Once the reaction has reached the desired conversion, the layers are separated. The aqueous layer, containing the sodium salt of the toluic acids, is acidified with hydrochloric acid to precipitate the carboxylic acids. The precipitate is collected by filtration.

  • Purification: The isomeric mixture of toluic acids is purified by fractional crystallization or chromatography to isolate the 2,6-dimethylbenzoic acid.

Directed Ortho-Metalation of N,N-Diethyl-m-toluamide

This highly regioselective but multi-step synthesis utilizes an amide group to direct lithiation to the adjacent ortho position.

Experimental Procedure:

  • Amide Formation: m-Toluic acid is converted to its acid chloride using thionyl chloride. The crude acid chloride is then reacted with an excess of diethylamine to form N,N-diethyl-m-toluamide.

  • Directed Ortho-Metalation: The N,N-diethyl-m-toluamide is dissolved in anhydrous THF containing N,N,N',N'-tetramethylethylenediamine (TMEDA). The solution is cooled to -78 °C, and a solution of sec-butyllithium (s-BuLi) in cyclohexane is added dropwise. The reaction mixture is stirred at this temperature for a few hours to ensure complete lithiation at the 2-position.

  • Carboxylation: The lithiated intermediate is quenched by pouring it over an excess of crushed dry ice.

  • Work-up and Hydrolysis: The reaction is allowed to warm to room temperature, and then a strong aqueous acid (e.g., HCl) is added to both protonate the carboxylate and hydrolyze the amide to the carboxylic acid. This hydrolysis step may require prolonged heating.

  • Isolation and Purification: The product is extracted with an organic solvent, and the solvent is removed. The crude 2,6-dimethylbenzoic acid is then purified by recrystallization.

Synthesis Pathway Diagrams (DOT Language)

Below are the graphical representations of the described synthetic routes.

Grignard_Carboxylation cluster_0 cluster_1 start 2-Bromo-1,3-dimethylbenzene reagent1 Mg, THF intermediate 2,6-Dimethylphenyl- magnesium bromide reagent1->intermediate Grignard Formation reagent2 1. CO₂ (Dry Ice) 2. H₃O⁺ product 2,6-Dimethylbenzoic Acid reagent2->product Carboxylation

Caption: Grignard Carboxylation Route.

Nitrile_Hydrolysis cluster_0 cluster_1 start 2-Bromo-1,3-dimethylbenzene reagent1 CuCN, DMF intermediate 2,6-Dimethylbenzonitrile reagent1->intermediate Cyanation reagent2 H₂SO₄ / H₂O, Δ product 2,6-Dimethylbenzoic Acid reagent2->product Hydrolysis

Caption: Nitrile Hydrolysis Pathway.

Xylene_Oxidation cluster_0 start m-Xylene reagents RuCl₃, NaOCl Phase Transfer Catalyst product 2,6-Dimethylbenzoic Acid (and isomers) reagents->product Selective Oxidation

Caption: Selective Oxidation of m-Xylene.

Ortho_Metalation cluster_0 cluster_1 cluster_2 start m-Toluic Acid reagent1 1. SOCl₂ 2. Et₂NH intermediate1 N,N-diethyl-m-toluamide reagent1->intermediate1 Amide Formation reagent2 s-BuLi, TMEDA, -78°C intermediate2 Ortho-lithiated amide reagent2->intermediate2 Lithiation reagent3 1. CO₂ (Dry Ice) 2. H₃O⁺, Δ product 2,6-Dimethylbenzoic Acid reagent3->product Carboxylation & Hydrolysis

Caption: Directed Ortho-Metalation Route.

Comparative Guide to the Cross-Reactivity of 2,6-Dimethylbenzoic Acid in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical challenges posed by 2,6-dimethylbenzoic acid, a common structural motif in medicinal chemistry, in two prevalent analytical platforms: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the cross-reactivity and potential for interference of this compound is critical for accurate quantification of target analytes in complex biological matrices. This document outlines the principles of interference in each assay type, presents illustrative experimental data, and provides detailed methodologies to guide researchers in their own assay development and validation.

Introduction to Cross-Reactivity and Interference

In analytical chemistry, particularly in the context of drug development and clinical diagnostics, the specificity of an assay is paramount. Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the target analyte, which can lead to inaccurate measurements.[1][2] In chromatographic techniques like LC-MS/MS, interference occurs when a compound other than the analyte of interest produces a signal that is indistinguishable from the analyte's signal, often due to similar physicochemical properties.[3] This guide will explore how 2,6-dimethylbenzoic acid can be a source of such analytical challenges.

Immunoassay: Competitive ELISA

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for their high throughput and sensitivity. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity from structurally similar molecules.[4][5] In a competitive ELISA format, the presence of a cross-reactant in a sample will compete with the target analyte for antibody binding sites, leading to an overestimation of the analyte concentration.

Illustrative Cross-Reactivity Data in a Competitive ELISA

The following data represents a hypothetical scenario where a polyclonal antibody was raised against 3,5-dimethylbenzoic acid. The cross-reactivity of this antibody with 2,6-dimethylbenzoic acid and other structurally related compounds was then assessed. The cross-reactivity is calculated as the ratio of the concentration of the parent compound to the concentration of the competing compound that causes a 50% inhibition of the antibody-antigen reaction.[6]

Compound NameStructureIC50 (nM)% Cross-Reactivity
3,5-Dimethylbenzoic Acid (Target Analyte) 3,5-Dimethylbenzoic Acid50100%
2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid45011.1%
2,4-Dimethylbenzoic Acid 2,4-Dimethylbenzoic Acid30016.7%
Benzoic Acid Benzoic Acid> 10,000< 0.5%
4-Hydroxy-3,5-dimethylbenzoic acid 4-Hydroxy-3,5-dimethylbenzoic acid8006.25%

Note: The structures and data presented are for illustrative purposes to guide researchers.

Experimental Protocol: Competitive ELISA

This protocol is adapted from established methods for determining antibody cross-reactivity.[6]

  • Materials and Reagents:

    • Polyclonal antibody raised against a 3,5-dimethylbenzoic acid-BSA conjugate.

    • Coating antigen: 3,5-dimethylbenzoic acid-ovalbumin (OVA) conjugate.

    • 96-well microtiter plates.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Blocking buffer: 1% BSA in PBS.

    • Wash buffer: 0.05% Tween 20 in PBS (PBST).

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • TMB substrate solution.

    • Stop solution (e.g., 2N H₂SO₄).

  • ELISA Procedure:

    • Coating: Microtiter plates are coated with the 3,5-dimethylbenzoic acid-OVA conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.

    • Washing: Plates are washed three times with PBST.

    • Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.

    • Washing: Plates are washed three times with PBST.

    • Competitive Reaction: 50 µL of standard solutions or test compounds (including 2,6-dimethylbenzoic acid) at various concentrations are added to the wells, followed by 50 µL of the primary antibody solution at a predetermined optimal dilution. The plate is then incubated for 1 hour at 37°C.

    • Washing: Plates are washed three times with PBST.

    • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

    • Washing: Plates are washed five times with PBST.

    • Signal Development: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.

    • Stopping the Reaction: The reaction is stopped by adding 50 µL of stop solution to each well.

    • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

ELISA_Workflow start Start coating Coat Plate with Antigen-OVA Conjugate start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard and Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 develop Add TMB Substrate wash4->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read end End read->end

Competitive ELISA workflow for cross-reactivity testing.

Chromatographic Assay: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and is considered a gold standard for the quantification of small molecules.[7] Interference in LC-MS/MS is not based on structural similarity in the same way as immunoassays, but rather on having a similar mass-to-charge ratio (m/z) and retention time. Isobaric compounds (compounds with the same nominal mass) can interfere with one another if they are not chromatographically separated.[3]

Illustrative Comparative Data for LC-MS/MS Analysis

The following table illustrates a hypothetical scenario for the analysis of 3,5-dimethylbenzoic acid, with 2,6-dimethylbenzoic acid as a potential interferent. Successful differentiation relies on achieving baseline separation through chromatography.

Compound NameMolecular FormulaMonoisotopic MassPrecursor Ion (m/z) [M-H]⁻Retention Time (min)
3,5-Dimethylbenzoic Acid (Target Analyte) C₉H₁₀O₂150.0681149.06035.2
2,6-Dimethylbenzoic Acid C₉H₁₀O₂150.0681149.06034.8
2,4-Dimethylbenzoic Acid C₉H₁₀O₂150.0681149.06035.0

Note: Retention times are hypothetical and depend heavily on the specific chromatographic conditions.

Experimental Protocol: LC-MS/MS

This protocol is a general method for the analysis of small acidic molecules in a biological matrix.[7][8]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion to a characteristic product ion would be monitored for each analyte.

LCMS_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep injection Inject into UHPLC System sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Mass Selection (Precursor Ion) ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 Mass Selection (Product Ion) fragmentation->ms2 detection Detection ms2->detection end End detection->end

References

The Impact of Steric Hindrance: A Comparative Guide to the Catalytic Activity of 2,6-Dimethylbenzoic Acid-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of ligands is a cornerstone of developing efficient catalytic systems. Among the vast array of ligand scaffolds, those derived from 2,6-dimethylbenzoic acid and related sterically hindered structures have garnered significant attention. The strategic placement of methyl groups in the ortho positions of the benzoic acid core imparts unique steric and electronic properties that profoundly influence the activity and selectivity of metal catalysts in a variety of organic transformations, most notably in cross-coupling reactions.

This guide provides a comparative analysis of the catalytic activity of ligands based on the 2,6-dimethylbenzoic acid motif and its analogs. While direct, comprehensive studies comparing a homologous series of 2,6-dimethylbenzoic acid-based ligands are not extensively available in the public domain, valuable insights can be drawn from research on structurally related, sterically demanding ligands. By examining experimental data from these analogous systems, we can elucidate the key principles governing the performance of 2,6-dimethylbenzoic acid-based ligands and their potential advantages over less hindered alternatives.

The Role of Steric Bulk in Catalysis

The defining feature of 2,6-dimethylbenzoic acid-based ligands is the significant steric bulk around the coordinating carboxylate group. This steric hindrance plays a crucial role in several key steps of a catalytic cycle, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation, is illustrated below. The ligand, in this case represented by a generic 2,6-disubstituted aryl group, influences each step of this cycle.

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The bulky nature of 2,6-dimethylphenyl substituents on a ligand can:

  • Promote Reductive Elimination: The steric clash between the bulky ligands and the two organic groups on the metal center in the transition state for reductive elimination is believed to accelerate this final, product-forming step. This can lead to higher turnover numbers and overall reaction efficiency.

  • Stabilize Monoligated Species: In many cross-coupling reactions, a monoligated palladium(0) species is the active catalyst. Bulky ligands can favor the formation of these highly reactive species by discouraging the formation of less reactive bis-ligated complexes.

  • Influence Oxidative Addition: The steric profile of the ligand can also affect the rate of oxidative addition of the aryl halide to the metal center, which is often the rate-determining step.

Comparative Performance Data

Direct quantitative comparisons of a series of 2,6-dimethylbenzoic acid-based ligands are scarce. However, the performance of catalysts bearing sterically hindered phosphine ligands with 2,6-disubstituted biaryl backbones, which mimic the steric environment of 2,6-dimethylbenzoic acid derivatives, provides a strong basis for comparison.

One of the most successful classes of bulky phosphine ligands is the biarylphosphines, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). While not a benzoic acid derivative, the 2',6'-disubstitution on one of the phenyl rings creates a sterically demanding environment around the phosphorus atom, analogous to the effect of the methyl groups in 2,6-dimethylbenzoic acid.

The following table summarizes representative data from the literature on the performance of palladium catalysts with sterically hindered phosphine ligands in Suzuki-Miyaura coupling reactions, illustrating the impact of ligand structure on yield.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acid198[1]
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acid195[1]
PCy₃ 4-ChlorotoluenePhenylboronic acid185[1]
PPh₃ 4-ChlorotoluenePhenylboronic acid1<5[1]

Table 1: Comparison of the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.[1]

As the data in Table 1 indicates, the sterically bulky ligands SPhos and P(t-Bu)₃ provide significantly higher yields compared to the less hindered PCy₃ and the sterically modest PPh₃.[1] This highlights the general principle that steric bulk on the ligand can dramatically enhance catalytic activity in cross-coupling reactions. It is reasonable to infer that 2,6-dimethylbenzoic acid-based ligands would exhibit similar trends, with their catalytic efficacy being highly dependent on the steric environment they create around the metal center.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction and a representative synthesis of a sterically hindered ligand are provided below.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized starting point and may require optimization for specific substrates and ligands.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd precursor, ligand, and base in a dry Schlenk flask B Add aryl halide and arylboronic acid A->B C Add anhydrous, degassed solvent B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and dilute with water E->F G Extract with an organic solvent F->G H Dry organic layers, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 2,6-Dimethylbenzoic acid-based ligand or other phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%), the ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 2-3 equivalents).

  • Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of a Sterically Hindered Biaryl Phosphine Ligand (e.g., SPhos)

The synthesis of sterically hindered ligands often involves multiple steps. A generalized workflow for the synthesis of a biaryl phosphine ligand is depicted below.

Ligand_Synthesis A Suzuki-Miyaura coupling to form the biaryl backbone B Functional group interconversion (e.g., bromination) A->B C Lithiation of the biaryl halide B->C D Reaction with a chlorophosphine (e.g., ClP(Cy)₂) C->D E Work-up and purification D->E

Figure 3: A generalized workflow for the synthesis of a biaryl phosphine ligand.

Detailed synthetic procedures for specific ligands like SPhos are available in the chemical literature. These syntheses typically start with the construction of the biaryl scaffold, followed by phosphination.

Conclusion

References

A Comparative Literature Review of 2,6-Dimethylbenzoic Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique structural features, particularly the steric hindrance provided by the two methyl groups ortho to the carboxylic acid, influence its reactivity and the properties of its derivatives. This guide provides a comparative analysis of the current and potential applications of 2,6-dimethylbenzoic acid, focusing on its role in the development of bioactive compounds and as a potential geothermal tracer. While direct quantitative data for 2,6-dimethylbenzoic acid in some applications remains limited, this review collates available information on closely related analogues to provide a valuable comparative context.

Pharmaceutical Applications: A Scaffold for Bioactive Molecules

2,6-Dimethylbenzoic acid is a key intermediate in the synthesis of various organic molecules and drug candidates.[1] Its derivatives, particularly amides and esters, are of significant interest due to their diverse biological activities. The 2,6-dimethylphenyl moiety is found in a number of pharmacologically active compounds, suggesting the utility of 2,6-dimethylbenzoic acid as a scaffold.

Anti-inflammatory and Analgesic Potential

While direct studies on the anti-inflammatory activity of 2,6-dimethylbenzoic acid derivatives are not abundant in the reviewed literature, the broader class of benzoic acid and acetamide derivatives has shown significant promise. Compounds containing the N-(2,6-dimethylphenyl)acetamide structure, which can be conceptually derived from 2,6-dimethylbenzoic acid, have been investigated for various biological activities.

Comparative Data:

The anti-inflammatory potential of various acetamide derivatives has been evaluated. For instance, N-(2-Hydroxyphenyl) Acetamide has demonstrated significant in vitro anti-inflammatory and antioxidant activities. A comparative summary of the anti-inflammatory and related activities of relevant compounds is presented below.

Compound/Derivative ClassBiological ActivityQuantitative DataReference
N-(2-Hydroxyphenyl) AcetamideAnti-inflammatory (in vitro)Significant inhibition of protein denaturation[2]
N-(2-Hydroxyphenyl) AcetamideAntioxidant (DPPH assay)IC50: 2.28 µg/ml[2]
Acetamide DerivativesAntioxidant (ABTS assay)TEAC values ranging from 0.82 to 1.35 µM[3]
N-(2,6-dimethylphenyl)-substituted semicarbazonesAnticonvulsantActive in maximal electroshock test[1]
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)Local Anesthetic, Cardiac DepressantEstablished pharmacological agent[4]

Experimental Protocols:

In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay is a widely used method to screen for anti-inflammatory activity.

  • Preparation of Solutions: A solution of the test compound (e.g., N-(2-Hydroxyphenyl) Acetamide) is prepared in a suitable solvent. A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS).

  • Assay Procedure: The reaction mixture consists of the test compound at various concentrations and the BSA solution. The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.

  • Measurement: The turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound). A lower turbidity indicates a higher inhibitory activity.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Solutions of the test compound at various concentrations are also prepared.

  • Assay Procedure: The test compound solution is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

Signaling Pathway:

Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified representation of a common inflammatory signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Simplified inflammatory signaling pathway.

Anticancer Potential

Benzoic acid and its derivatives have been investigated for their anticancer activities.[5][6] While specific data for 2,6-dimethylbenzoic acid derivatives in this context is sparse, the general scaffold holds promise. For example, some imidazole-based benzoic acid derivatives have shown good anticancer activity.

Comparative Data:

The anticancer efficacy of various benzoic acid derivatives has been reported, with IC50 values indicating their potency against different cancer cell lines.

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Imidazolyl benzoic acid derivative (D2)Not specifiedGood activity[7]
Imidazolyl benzoic acid derivative (D6)Not specifiedGood activity[7]
Imidazolyl benzoic acid derivative (D8)Not specifiedGood activity[7]
3,6-diunsaturated 2,5-diketoperazine derivative (11)A549 (Lung)1.2[8]
3,6-diunsaturated 2,5-diketoperazine derivative (11)Hela (Cervical)0.7[8]

Experimental Protocols:

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is read at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Experimental Workflow:

G Start Start Synthesize_Derivatives Synthesize 2,6-Dimethylbenzoic Acid Derivatives Start->Synthesize_Derivatives Characterize_Compounds Characterize Compounds (NMR, MS, etc.) Synthesize_Derivatives->Characterize_Compounds In_Vitro_Screening In Vitro Anticancer Screening (MTT Assay) Characterize_Compounds->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Lead_Compound_Identification Identify Lead Compounds Determine_IC50->Lead_Compound_Identification Lead_Compound_Identification->Synthesize_Derivatives Optimize Structure Further_Studies Further Preclinical Studies Lead_Compound_Identification->Further_Studies Potent & Selective End End Further_Studies->End

Caption: Workflow for anticancer drug discovery.

Geothermal Tracer Applications

Substituted benzoic acids have been considered as potential tracers in geothermal reservoirs to monitor fluid flow and temperature changes. The stability of these compounds under high-temperature and high-pressure conditions is a critical factor for their application.

Comparative Data:

Studies on the degradation of benzoic acid and its derivatives in subcritical water provide insights into their potential as geothermal tracers.

CompoundDegradation Onset Temperature (°C)Complete Degradation Temperature (°C)Reference
Benzoic Acid> 300-[9]
Anthranilic Acid (2-aminobenzoic acid)~150250[9]
Salicylic Acid (2-hydroxybenzoic acid)~150250[9]
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)~150250[9]

The data suggests that benzoic acid itself is quite stable at high temperatures, while substitutions on the ring can significantly decrease stability. The stability of 2,6-dimethylbenzoic acid under geothermal conditions has not been explicitly reported in the reviewed literature and warrants further investigation. The methyl groups might influence its stability and adsorption characteristics in a reservoir.

Experimental Protocols:

Analysis of Geothermal Tracers

The analysis of tracer concentration in geothermal fluid samples is a crucial step in tracer testing.

  • Sample Collection: Geothermal fluid samples are collected from production wells at regular intervals after tracer injection.

  • Sample Preparation: Samples may require filtration or dilution prior to analysis.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or fluorescence) is a common method for quantifying benzoic acid derivatives.

  • Quantification: A calibration curve is generated using standard solutions of the tracer to determine the concentration in the collected samples.

  • Data Interpretation: The tracer breakthrough curve (concentration versus time) is plotted and analyzed to determine reservoir characteristics such as flow paths, fluid velocity, and swept volume.

Geothermal Tracer Test Workflow:

G Start Start Tracer_Selection Select Tracer (e.g., 2,6-Dimethylbenzoic Acid) Start->Tracer_Selection Tracer_Injection Inject Tracer into Injection Well Tracer_Selection->Tracer_Injection Sample_Collection Collect Samples from Production Wells Tracer_Injection->Sample_Collection Tracer_Analysis Analyze Tracer Concentration (HPLC) Sample_Collection->Tracer_Analysis Data_Interpretation Interpret Breakthrough Curve Tracer_Analysis->Data_Interpretation Reservoir_Characterization Characterize Reservoir Properties Data_Interpretation->Reservoir_Characterization End End Reservoir_Characterization->End

Caption: Geothermal tracer test workflow.

Conclusion and Future Outlook

2,6-Dimethylbenzoic acid is a valuable synthetic intermediate with considerable potential in drug discovery and other industrial applications. While the 2,6-dimethylphenyl moiety is present in several known bioactive molecules, a comprehensive exploration of the biological activities of a wider range of 2,6-dimethylbenzoic acid derivatives is warranted. The available data on related benzoic acid and acetamide derivatives suggest that further investigation into the anti-inflammatory, analgesic, and anticancer properties of 2,6-dimethylbenzoic acid amides and esters could yield promising results.

In the context of geothermal tracers, the high thermal stability of the parent benzoic acid is encouraging. However, experimental studies are crucial to determine the stability and transport properties of 2,6-dimethylbenzoic acid under reservoir conditions to validate its suitability as a tracer. Direct comparative studies with established tracers would be necessary to ascertain its performance.

Future research should focus on synthesizing and screening a library of 2,6-dimethylbenzoic acid derivatives to establish clear structure-activity relationships for various biological targets. Furthermore, dedicated studies on its thermal and chemical stability under simulated geothermal conditions are essential to evaluate its potential as a robust geothermal tracer. Such research will undoubtedly unlock the full potential of this versatile chemical building block.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Diethylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,6-Diethylbenzoic acid, drawing upon safety data for closely related compounds and general principles for carboxylic acid waste management.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data for similar substituted benzoic acids, such as 2,6-dimethylbenzoic acid, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the following minimum Personal Protective Equipment (PPE) should be worn:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary method of disposal is through a licensed chemical waste disposal company.

Step 1: Segregation of Waste

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a designated and compatible waste container.

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong bases and oxidizing agents.[3]

Step 2: Container Management

  • Use a container that is in good condition and compatible with carboxylic acids. A high-density polyethylene (HDPE) container is a suitable option.

  • Keep the container securely sealed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.

Step 3: Accidental Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

III. Hazard and Safety Data Summary

The following table summarizes key hazard information for compounds structurally similar to this compound, providing a basis for safe handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin IrritationH315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritantH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]
IngestionHarmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess segregate Segregate Waste in Designated, Labeled Container assess->segregate store Store Securely in a Ventilated, Cool Area segregate->store spill Accidental Spill? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes contact_ehs Contact EHS or Licensed Waste Disposal spill->contact_ehs No cleanup->segregate documentation Provide Accurate Waste Information contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_disposal End: Proper Disposal by Licensed Vendor pickup->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,6-Diethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the proper handling and disposal of 2,6-Diethylbenzoic acid. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity. The following protocols are based on established best practices for handling aromatic carboxylic acids and aim to provide clear, procedural guidance.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the known hazards of structurally similar compounds, such as 2,6-dimethylbenzoic acid and 2,6-dimethoxybenzoic acid. These compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4]

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary (Minimum Requirement) Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. Protects against dust particles and accidental splashes.[5]
Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact. Disposable nitrile gloves are suitable for short-term protection. Always inspect gloves for tears or punctures before use.[5]
Laboratory CoatShould be fully buttoned to provide a protective layer over personal clothing.
Secondary (Recommended for Splash or Aerosol Potential) Face ShieldTo be worn in conjunction with safety glasses or goggles to provide broader facial protection from splashes.[5]
Chemical-Resistant ApronOffers an additional layer of protection against spills and splashes of larger volumes.
Respiratory Protection (As Needed) NIOSH-Approved Respirator (e.g., N95 Dust Mask)Required if engineering controls are insufficient or when there is a risk of generating and inhaling dust.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risks and environmental impact.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Aerosol and Dust Prevention: Avoid actions that could generate dust or aerosols.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[5][6]

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Equip: Don the appropriate PPE as outlined above.

  • Contain: Prevent the spread of the spill. For solid spills, avoid generating dust.[5]

  • Clean-Up: Carefully sweep or scoop the spilled material into a designated, labeled waste container.[5][6]

  • Decontaminate: Thoroughly clean the spill area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Disposal Plan
  • Waste Collection: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

A Assess Hazards & Review SDS (or similar compound data) B Select & Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Handle this compound C->D E Decontaminate Work Area & Equipment D->E F Properly Store or Dispose of Chemical E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.